Product packaging for Bis(2-propylheptyl) phthalate(Cat. No.:CAS No. 53306-54-0)

Bis(2-propylheptyl) phthalate

Cat. No.: B138388
CAS No.: 53306-54-0
M. Wt: 446.7 g/mol
InChI Key: MTYUOIVEVPTXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis(2-propylheptyl) phthalate (DPHP), is a high-molecular-weight phthalate ester widely utilized as a versatile and efficient plasticizer in polymer and materials science research . It is produced by the esterification of phthalic acid with 2-propylheptanol, resulting in a substance with a molecular formula of C₂₈H₄₆O₄ and a molecular weight of 446.66 g/mol . Its primary research value lies in its application for enhancing the flexibility, durability, and workability of polyvinyl chloride (PVC) and other polymers . DPHP is characterized by its low volatility, high thermal stability, and excellent resistance to migration, making it a subject of interest for developing durable materials . Specific research applications include the formulation of flexible PVC for wire and cable insulation, synthetic leather, flooring, and various adhesives and sealants . Its low fogging properties and performance under high temperatures make it particularly suitable for automotive interior materials research . From a regulatory and safety research perspective, DPHP has been introduced as a substitute for other high-molecular-weight phthalates and is included in evaluation programs like the EU's REACH regulation . Metabolism and exposure assessment studies have identified specific urinary metabolites, such as mono-oxo-propylheptyl phthalate (oxo-MPHP), which are used as biomarkers in human biomonitoring . This product is provided For Research Use Only . It is intended for laboratory research purposes and must not be used for personal, commercial, or any other applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46O4 B138388 Bis(2-propylheptyl) phthalate CAS No. 53306-54-0

Properties

IUPAC Name

bis(2-propylheptyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O4/c1-5-9-11-17-23(15-7-3)21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-24(16-8-4)18-12-10-6-2/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYUOIVEVPTXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052173
Record name Bis(2-propylheptyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid; Pellets or Large Crystals
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

53306-54-0
Record name Di-2-propylheptyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53306-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053306540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 53306-54-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-propylheptyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-propylheptyl) phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Bis(2-propylheptyl) phthalate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties and Structure of Bis(2-propylheptyl) phthalate (B1215562)

This technical guide provides a comprehensive overview of the core chemical properties and structure of Bis(2-propylheptyl) phthalate (DPHP), tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a diester of phthalic acid and 2-propylheptanol.[1] Its structure consists of a benzene (B151609) ring with two ester groups at the ortho positions, each connected to a 2-propylheptyl chain.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identification

IdentifierValue
CAS Number 53306-54-0
IUPAC Name bis(2-propylheptyl) benzene-1,2-dicarboxylate[1]
Synonyms Di(2-propylheptyl) phthalate, DPHP, Palatinol® 10P
Molecular Formula C28H46O4[1]
SMILES CCCCCC(CCC)COC(=O)c1ccccc1C(=O)OCC(CCC)CCCCC[1]
InChI InChI=1S/C28H46O4/c1-5-9-11-17-23(15-7-3)21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-24(16-8-4)18-12-10-6-2/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3[1]

Physical and Chemical Properties

DPHP is a colorless, viscous liquid primarily used as a plasticizer for PVC plastics. It is characterized by its low volatility and high thermal stability.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight 446.66 g/mol
Appearance Light yellow oil
Boiling Point 425.8 °C at 760 mmHg
Melting Point -48 °C
Density 0.964 g/cm³
Refractive Index 1.486
Flash Point 227.6 °C
Vapor Pressure 1.86E-07 mmHg at 25°C

Specifications

The following table outlines typical specifications for commercial-grade DPHP.

Table 3: Specifications

ParameterValue
Purity ≥ 99.0 wt. %
Color (Pt-Co) ≤ 30
Acid Value ≤ 0.06 KOH-mg/g
Water Content ≤ 0.05 wt. %

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of DPHP involves the esterification of phthalic anhydride (B1165640) with 2-propylheptanol.

  • Reactants: Phthalic anhydride and 2-propylheptanol (molar ratio of 1:2.4 to 1:3.0).

  • Catalyst: An acid catalyst such as tetrabutyl titanate (0.1% by weight of phthalic anhydride).

  • Procedure:

    • Phthalic anhydride, 2-propylheptanol, and activated carbon (0.2-0.5% by weight of phthalic anhydride) are added to a reaction kettle.

    • The mixture is stirred and heated to 130-170 °C and maintained at this temperature for 20-60 minutes.

    • The temperature is then raised to 180-190 °C, and the catalyst is added.

    • The reaction is carried out at 180-240 °C for 3-5 hours.

    • De-alcoholization is performed under negative pressure until the acid value is below 0.40 mgKOH/g.

    • A sodium carbonate solution (25-30% mass concentration) is added to neutralize the remaining acid until the acid value is below 0.05 mgKOH/g.

    • Water is introduced as an entrainer for further de-alcoholization and refining.

    • The final product is obtained by filtration.

Synthesis_Workflow Reactants Phthalic Anhydride + 2-Propylheptanol + Activated Carbon Heating1 Stir and Heat to 130-170°C (20-60 min) Reactants->Heating1 Heating2 Heat to 180-190°C Heating1->Heating2 Catalyst Add Catalyst (e.g., Tetrabutyl titanate) Heating2->Catalyst Reaction React at 180-240°C (3-5 hours) Catalyst->Reaction Dealcohol1 Negative Pressure De-alcoholization Reaction->Dealcohol1 Neutralization Neutralize with Na2CO3 solution Dealcohol1->Neutralization Dealcohol2 De-alcoholization with Water Neutralization->Dealcohol2 Filtration Filtration Dealcohol2->Filtration Product This compound Filtration->Product

Caption: General workflow for the synthesis of DPHP.

Analytical Methods

The analysis of DPHP and its metabolites is typically performed using chromatographic techniques coupled with mass spectrometry.

    • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is often used.

    • Carrier Gas: Helium or hydrogen.

    • Injection: Splitless injection is typically used to enhance sensitivity.

    • Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) mode for increased specificity.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique is particularly useful for the analysis of DPHP metabolites in biological matrices.

    • Column: A C18 reversed-phase column is commonly employed.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically used.

    • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

Note on Spectroscopic Data: Detailed, assigned ¹H NMR, ¹³C NMR, and IR spectra, as well as a comprehensive mass fragmentation pattern specifically for this compound, are not widely available in the public domain. The analysis of related phthalates, such as Bis(2-ethylhexyl) phthalate, can provide some insights into the expected spectral features. For instance, the IR spectrum would be expected to show strong carbonyl stretching vibrations from the ester groups, C-O stretching, and aromatic C-H and C=C stretching vibrations. The mass spectrum of phthalates often shows a characteristic fragment ion at m/z 149, corresponding to the protonated phthalic anhydride fragment. However, for rigorous identification and characterization, it is essential to acquire and interpret the specific spectral data for DPHP.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Bis(2-propylheptyl) Phthalate (DPHP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-propylheptyl) phthalate (B1215562) (DPHP) is a high molecular weight branched-chain phthalate ester primarily utilized as a plasticizer in polyvinyl chloride (PVC) and other polymers.[1] Its low volatility and high thermal stability make it a suitable replacement for other phthalates in various applications.[1] This technical guide provides a comprehensive overview of the synthesis and manufacturing of DPHP, detailing the core chemical reactions, experimental protocols, and purification processes. Quantitative data from various studies are summarized to facilitate comparison, and key processes are visualized through diagrams to offer a clear and concise understanding of the manufacturing workflow.

Core Synthesis Pathway: Esterification

The commercial production of Bis(2-propylheptyl) phthalate is achieved through the esterification of phthalic anhydride (B1165640) with 2-propylheptanol.[1] This reaction is typically catalyzed by an acid or a metal-based catalyst. The overall reaction proceeds in two main steps: a rapid, exothermic formation of a monoester intermediate, followed by a slower, endothermic conversion to the diester, with the removal of water driving the reaction to completion.

A general representation of the reaction is as follows:

  • Step 1 (Monoesterification): Phthalic Anhydride + 2-Propylheptanol → Mono-(2-propylheptyl) phthalate

  • Step 2 (Diesterification): Mono-(2-propylheptyl) phthalate + 2-Propylheptanol ⇌ this compound + Water

The following diagram illustrates the chemical synthesis pathway of DPHP.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products phthalic_anhydride Phthalic Anhydride esterification Esterification phthalic_anhydride->esterification propylheptanol 2-Propylheptanol propylheptanol->esterification dphp This compound (DPHP) esterification->dphp water Water esterification->water catalyst Catalyst (e.g., Ti(OBu)4, H2SO4) catalyst->esterification G cluster_input Raw Materials cluster_process Manufacturing Process cluster_output Final Product phthalic_anhydride Phthalic Anhydride reaction Esterification Reaction phthalic_anhydride->reaction propylheptanol 2-Propylheptanol propylheptanol->reaction catalyst Catalyst catalyst->reaction dealcoholization Dealcoholization (Vacuum) reaction->dealcoholization neutralization Neutralization (e.g., Na2CO3 solution) dealcoholization->neutralization washing Washing neutralization->washing distillation Distillation / Refining washing->distillation filtration Filtration (e.g., Activated Carbon) distillation->filtration dphp High Purity DPHP filtration->dphp

References

An In-depth Technical Guide on the Physicochemical Characteristics of Bis(2-propylheptyl) Phthalate (CAS Number: 53306-54-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Bis(2-propylheptyl) phthalate (B1215562) (DPHP), identified by CAS number 53306-54-0. The information presented herein is intended to support research, development, and safety assessment activities. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key experimental determinations are provided.

Chemical Identity and General Properties

Bis(2-propylheptyl) phthalate is a high molecular weight branched-chain phthalate ester. It is primarily used as a plasticizer in various polymers, particularly polyvinyl chloride (PVC), to enhance flexibility and durability. Its low volatility and high thermal stability make it suitable for a range of applications, including automotive interiors, wire and cable insulation, and roofing membranes.[1]

Table 1: General Properties of this compound

PropertyValue
CAS Number 53306-54-0
Molecular Formula C₂₈H₄₆O₄
Molecular Weight 446.66 g/mol
IUPAC Name bis(2-propylheptyl) benzene-1,2-dicarboxylate
Synonyms DPHP, Di(2-propylheptyl) phthalate
Physical State Clear, oily, colorless to light yellow liquid
Odor Odorless or faint, characteristic odor

Physicochemical Data

The following tables summarize the key physicochemical parameters of DPHP. These values are crucial for understanding its behavior in various environmental and biological systems.

Table 2: Physical Properties of this compound

PropertyValue
Melting Point -48 °C
Boiling Point 254 °C
Density 0.960 - 0.968 g/cm³ at 20 °C
Vapor Pressure < 0.0001 hPa at 50 °C
Flash Point 232 °C
Refractive Index (n_D) 1.482 - 1.484
Viscosity 120 - 130 mPas

Table 3: Solubility and Partitioning Behavior of this compound

PropertyValue
Water Solubility < 0.1 µg/L at 25 °C
Solubility in Organic Solvents Readily soluble
Octanol-Water Partition Coefficient (log Kow) > 6

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of chemical substances is guided by standardized international protocols to ensure consistency and comparability of data. The following sections outline the principles of the OECD (Organisation for Economic Co-operation and Development) guidelines relevant to the properties listed above.

3.1. Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance.[2] For a substance like DPHP, which has a very low melting point, the freezing temperature method or differential scanning calorimetry (DSC) would be appropriate.

  • Principle of DSC: The sample and a reference material are subjected to a controlled temperature program. The difference in heat flow to the sample and the reference is measured as a function of temperature. The melting point is observed as an endothermic peak on the resulting thermogram.

  • Apparatus: A differential scanning calorimeter equipped with a data acquisition system.

  • Procedure Outline:

    • A small, accurately weighed sample is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 10 °C/min).

    • The heat flow is recorded as a function of temperature.

    • The onset temperature of the melting peak is determined as the melting point.

3.2. Boiling Point (OECD Guideline 103)

This guideline provides various methods for determining the boiling point of liquids.[3][4][5] The dynamic method is suitable for DPHP.

  • Principle of the Dynamic Method: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. In this method, the temperature at which boiling occurs is measured while the external pressure is varied.

  • Apparatus: A boiling apparatus consisting of a boiling vessel, a condenser, a thermometer, and a pressure-regulating system.

  • Procedure Outline:

    • The liquid sample is placed in the boiling vessel.

    • The pressure in the apparatus is reduced to a desired level.

    • The sample is heated, and the temperature and pressure are recorded once boiling is stable.

    • This procedure is repeated at several pressures.

    • The boiling point at standard atmospheric pressure is determined by interpolation or extrapolation of the vapor pressure-temperature curve.

3.3. Density of Liquids (OECD Guideline 109)

Several methods are described for determining the density of liquids, including the use of a hydrometer, an oscillating densitometer, or a pycnometer.[1][6][7][8][9]

  • Principle of the Oscillating Densimeter: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency is dependent on the mass of the tube, which in turn is dependent on the density of the liquid-filled into it.

  • Apparatus: An oscillating densitometer with a thermostatically controlled cell.

  • Procedure Outline:

    • The instrument is calibrated using two substances of known density (e.g., dry air and degassed pure water).

    • The sample is introduced into the clean, dry U-tube, ensuring no air bubbles are present.

    • The tube is thermostatically controlled to the desired temperature (e.g., 20 °C).

    • The oscillation period is measured, and the density is calculated by the instrument.

3.4. Vapor Pressure (OECD Guideline 104)

This guideline details several methods for vapor pressure determination.[10][11][12][13] For a substance with low vapor pressure like DPHP, the gas saturation method is appropriate.

  • Principle of the Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known flow rate, slow enough to ensure saturation of the gas with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

  • Apparatus: A gas saturation apparatus including a gas flow controller, a saturation column containing the test substance on a solid support, and a trapping system to collect the vapor.

  • Procedure Outline:

    • The test substance is coated onto a solid support and packed into the saturation column.

    • The column is maintained at a constant temperature.

    • A controlled flow of an inert gas is passed through the column.

    • The vapor is collected in a trap (e.g., a sorbent tube).

    • The amount of trapped substance is quantified using a suitable analytical method (e.g., gas chromatography).

    • The vapor pressure is calculated from the mass of the substance, the volume of gas passed, and the temperature.

3.5. Water Solubility (OECD Guideline 105)

For substances with very low water solubility, such as DPHP, the column elution method is recommended.[14][15][16][17]

  • Principle of the Column Elution Method: Water is passed through a column packed with an inert support material coated with the test substance. The concentration of the substance in the eluate is monitored over time. When the concentration becomes constant, this is considered the saturation solubility.

  • Apparatus: A chromatography column, a pump for delivering water at a constant flow rate, and an analytical instrument to measure the concentration of the substance in the eluate (e.g., HPLC-UV or GC-MS).

  • Procedure Outline:

    • An inert support material is coated with the test substance.

    • The coated material is packed into a column.

    • Water is pumped through the column at a low, constant flow rate.

    • Fractions of the eluate are collected at regular intervals.

    • The concentration of the test substance in each fraction is determined.

    • A plot of concentration versus time (or volume) is constructed, and the plateau of this curve represents the water solubility.

3.6. Partition Coefficient (n-octanol/water) (OECD Guideline 117)

For highly lipophilic compounds like DPHP (log Kow > 6), the HPLC method is the most suitable for determining the octanol-water partition coefficient.[18][19][20][21][22]

  • Principle of the HPLC Method: The logarithm of the retention time of a substance on a reversed-phase HPLC column is linearly related to its log Kow. By calibrating the column with a series of reference compounds with known log Kow values, the log Kow of the test substance can be determined from its retention time.

  • Apparatus: A high-performance liquid chromatograph equipped with a reversed-phase column (e.g., C18), a pump, an injector, and a detector (e.g., UV-Vis).

  • Procedure Outline:

    • A set of reference compounds with known log Kow values that bracket the expected log Kow of the test substance are selected.

    • The retention times of the reference compounds are determined under isocratic elution conditions.

    • A calibration graph of log k (logarithm of the capacity factor) versus log Kow for the reference compounds is plotted.

    • The retention time of the test substance is measured under the same conditions.

    • The log k of the test substance is calculated from its retention time.

    • The log Kow of the test substance is determined by interpolation from the calibration graph.

Metabolic Pathway

This compound undergoes metabolic transformation in the body, primarily through hydrolysis and subsequent oxidation. The initial step is the hydrolysis of one of the ester linkages to form the monoester, mono-(2-propylheptyl) phthalate (MPHP). MPHP is then further metabolized through oxidation of the alkyl side chain at various positions. The major oxidative metabolites include mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP), mono-(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP), and mono-(2-propyl-6-carboxyhexyl) phthalate (cx-MPHxP). These metabolites are more water-soluble and can be excreted in the urine, often as glucuronide conjugates.[23]

G DPHP This compound (DPHP) MPHP Mono-(2-propylheptyl) phthalate (MPHP) DPHP->MPHP Hydrolysis (Esterases) OH_MPHP Mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP) MPHP->OH_MPHP Oxidation (Hydroxylation) oxo_MPHP Mono-(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP) OH_MPHP->oxo_MPHP Oxidation Excretion Urinary Excretion (as glucuronide conjugates) OH_MPHP->Excretion cx_MPHxP Mono-(2-propyl-6-carboxyhexyl) phthalate (cx-MPHxP) oxo_MPHP->cx_MPHxP Oxidation oxo_MPHP->Excretion cx_MPHxP->Excretion

Caption: Metabolic pathway of this compound (DPHP).

Analytical Methodologies

The analysis of DPHP in various matrices and its metabolites in biological samples is typically performed using chromatographic techniques coupled with mass spectrometry.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS) for DPHP Analysis

  • Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. DPHP is amenable to GC analysis. The sample extract is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique fragmentation pattern for identification and quantification.[24][25][26]

  • Workflow:

    • Sample Preparation: Extraction of DPHP from the sample matrix (e.g., polymer, environmental sample) using an appropriate solvent, followed by cleanup and concentration.

    • GC Separation: The extract is injected into the GC. A typical column is a non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). A temperature program is used to elute the compounds.

    • MS Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

    • Quantification: Quantification is typically performed using an internal standard method with a calibration curve.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup GC Gas Chromatography (Separation) Cleanup->GC MS Mass Spectrometry (Detection) GC->MS Identification Identification (Fragmentation Pattern) MS->Identification Quantification Quantification (Calibration Curve) MS->Quantification

Caption: Workflow for the analysis of DPHP by GC-MS.

5.2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for DPHP Metabolite Analysis

  • Principle: HPLC-MS/MS is the method of choice for the analysis of non-volatile, polar compounds such as the metabolites of DPHP in biological matrices like urine. The sample extract is separated by HPLC, and the eluting compounds are ionized (typically by electrospray ionization - ESI) and detected by a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) provides high selectivity and sensitivity.[27][28][29][30][31]

  • Workflow:

    • Sample Preparation: Urine samples are typically subjected to enzymatic hydrolysis (using β-glucuronidase) to cleave the glucuronide conjugates of the metabolites. This is followed by solid-phase extraction (SPE) for cleanup and pre-concentration.

    • HPLC Separation: The cleaned extract is injected into the HPLC system. A reversed-phase column (e.g., C18) is used with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile (B52724) or methanol).

    • MS/MS Detection: The mass spectrometer is operated in MRM mode, where a specific precursor ion for each metabolite is selected and fragmented, and a specific product ion is monitored for quantification.

    • Quantification: Isotope dilution is the preferred method for quantification, where a stable isotope-labeled internal standard is added to each sample prior to preparation to correct for matrix effects and variations in recovery.

G cluster_prep Sample Preparation (Urine) cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Enzymatic_Hydrolysis Enzymatic Hydrolysis Urine_Sample->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE HPLC High-Performance Liquid Chromatography (Separation) SPE->HPLC MSMS Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Identification Identification (Precursor/Product Ions) MSMS->Identification Quantification Quantification (Isotope Dilution) MSMS->Quantification

Caption: Workflow for the analysis of DPHP metabolites by HPLC-MS/MS.

References

Toxicological Profile of Diphenyl Phosphate (DPHP) and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenyl phosphate (B84403) (DPHP), a primary metabolite of several widely used aryl phosphate ester (APE) flame retardants and plasticizers, including triphenyl phosphate (TPHP), is a compound of growing toxicological concern. Its ubiquitous presence in the environment and detection in human tissues necessitate a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity of DPHP and its metabolites, focusing on quantitative data, experimental methodologies, and key signaling pathways affected. While DPHP generally exhibits lower acute toxicity than its parent compound, TPHP, it has been demonstrated to induce a range of adverse effects, including endocrine disruption, developmental and neurodevelopmental toxicity, and metabolic disturbances through interference with critical signaling pathways.

Physicochemical Properties and Toxicokinetics

Diphenyl phosphate is an aryl phosphodiester that is more water-soluble and less lipophilic than its precursor, TPHP.[1] It is formed primarily through the cytochrome P450-mediated metabolism of TPHP and other APEs in the liver and serum.[2] While TPHP can be further metabolized to hydroxylated and glucuronated forms, the specific subsequent metabolites of DPHP in vivo are not yet well-characterized.[3] Studies in mice have shown that DPHP has a slower rate of degradation and elimination compared to TPHP, suggesting a higher potential for bioaccumulation.[3][4]

Quantitative Toxicological Data

The available quantitative toxicological data for DPHP is still developing. However, existing studies provide some key metrics for risk assessment.

Parameter Value Species Route of Exposure Effect Reference
Acute Toxicity More acutely toxic than the same dose of TPHP (600 mg/kg)Mice and RatsNot SpecifiedNot Specified[2]
No-Observed-Adverse-Effect Level (NOAEL) 12 mg/kg/day (for related compound diphenyl cresyl phosphate)Not SpecifiedRepeated DoseGeneral Toxicity[5]
No-Observed-Effect Level (NOEL) 60 mg/kg/day (for related compound diphenyl cresyl phosphate)Not SpecifiedNot SpecifiedReproductive Toxicity[5]

Note: Data for diphenyl cresyl phosphate is included as a structurally related surrogate in the absence of specific NOAEL/NOEL values for DPHP in the reviewed literature.

Key Toxicological Endpoints and Mechanisms

Endocrine Disruption

DPHP is a known endocrine-disrupting chemical, with its primary effects observed on thyroid hormone signaling. Studies have shown a strong association between urinary DPHP concentrations and altered total thyroxine (TT4) levels in humans, particularly in women.[2][6] The proposed mechanism involves the disruption of thyroid hormone synthesis and transport.[7][8]

Developmental and Neurodevelopmental Toxicity

Developmental exposure to DPHP has been shown to induce adverse effects. In zebrafish embryos, exposure to high concentrations of DPHP (1000 μM) resulted in impaired cardiac looping and decreased hemoglobin levels, indicating cardiotoxicity and hematotoxicity.[2][9][10] Epidemiological studies have linked in utero exposure to DPHP with decreased IQ and working memory in children, suggesting a potential for developmental neurotoxicity.

Metabolic Disruption

DPHP significantly impacts lipid and energy metabolism. In vivo studies in mice have demonstrated that chronic exposure to DPHP, even at low doses (0.1 mg/mL in drinking water), leads to a reduction in fatty acid catabolic processes.[2] This effect is primarily mediated through the antagonism of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Mitochondrial Dysfunction

Emerging evidence points to mitochondrial dysfunction as a key mechanism of DPHP-induced toxicity. Studies have shown that DPHP exposure can lead to increased production of reactive oxygen species (ROS), altered mitochondrial membrane potential, and subsequent mitochondrial impairment.[11][12] This oxidative stress can trigger DNA damage and cell cycle arrest.[11]

Signaling Pathways

PPARα Signaling Pathway

DPHP acts as an antagonist to PPARα, a key regulator of lipid metabolism. By inhibiting PPARα, DPHP disrupts the transcription of genes involved in fatty acid oxidation, leading to an accumulation of lipids.

PPARa_Pathway cluster_0 Nucleus DPHP Diphenyl Phosphate (DPHP) PPARa PPARα DPHP->PPARa Antagonizes LipidAccumulation Lipid Accumulation DPHP->LipidAccumulation Leads to PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds to RXR RXR RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Regulates Transcription FattyAcidOxidation Fatty Acid Oxidation TargetGenes->FattyAcidOxidation Promotes FattyAcidOxidation->LipidAccumulation Reduces

DPHP antagonism of the PPARα signaling pathway.
Mitochondrial Oxidative Stress Pathway

DPHP exposure can induce mitochondrial dysfunction through the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Mitochondrial_Stress_Pathway DPHP Diphenyl Phosphate (DPHP) Mitochondrion Mitochondrion DPHP->Mitochondrion Impacts ROS Reactive Oxygen Species (ROS) Generation Mitochondrion->ROS Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress MMP Decreased Mitochondrial Membrane Potential OxidativeStress->MMP DNADamage DNA Damage OxidativeStress->DNADamage Apoptosis Apoptosis MMP->Apoptosis DNADamage->Apoptosis

DPHP-induced mitochondrial oxidative stress pathway.

Experimental Protocols

In Vivo Rodent Chronic Toxicity Study
  • Test System: Male and female rats (e.g., Sprague-Dawley), at least 20 per sex per group.[13][14]

  • Administration: DPHP administered in the diet or via oral gavage daily for a minimum of 12 months.[13][14]

  • Dose Levels: A minimum of three dose levels plus a concurrent control group. Dose selection should be based on subchronic toxicity data to establish a No-Observed-Adverse-Effect Level (NOAEL).[13]

  • Observations: Daily clinical observations for signs of toxicity. Weekly measurements of body weight and food/water consumption. Hematology and clinical chemistry at the end of the study.[15]

  • Pathology: Gross necropsy and histopathological examination of all major organs.[13]

  • Workflow:

    Rodent_Toxicity_Workflow Acclimatization Animal Acclimatization Dosing Daily Dosing (12 months) Acclimatization->Dosing Observation Clinical Observation & Body Weight Dosing->Observation Sampling Blood & Urine Collection Dosing->Sampling Necropsy Necropsy & Histopathology Sampling->Necropsy

    Workflow for a rodent chronic toxicity study.

Zebrafish Embryo Developmental Toxicity Assay
  • Test System: Zebrafish (Danio rerio) embryos.

  • Exposure: Embryos are exposed to a range of DPHP concentrations (e.g., 0.033–100 µM) in 96-well plates from a few hours post-fertilization (hpf) to 5 or 6 days post-fertilization (dpf).[16] A vehicle control (e.g., DMSO) is run concurrently.[9]

  • Solution Renewal: Exposure solutions are renewed daily to maintain chemical concentrations.[16]

  • Endpoints:

    • Developmental Toxicity: Mortality, hatching success, and morphological malformations are assessed daily.[9][16]

    • Cardiotoxicity: Heart rate and rhythmicity are assessed at specific time points (e.g., 48 hpf).[9]

    • Neurotoxicity: Larval locomotor activity is measured using automated video tracking systems.[16]

  • Workflow:

    Zebrafish_Toxicity_Workflow EmbryoCollection Zebrafish Embryo Collection (4 hpf) Exposure Exposure to DPHP (0-6 dpf) EmbryoCollection->Exposure DailyAssessment Daily Assessment: Mortality, Hatching, Malformations Exposure->DailyAssessment Cardiotoxicity Cardiotoxicity Assessment (48 hpf) Exposure->Cardiotoxicity Neurotoxicity Locomotor Activity (6 dpf) Exposure->Neurotoxicity DataAnalysis Data Analysis DailyAssessment->DataAnalysis Cardiotoxicity->DataAnalysis Neurotoxicity->DataAnalysis

    Workflow for a zebrafish developmental toxicity assay.

Analytical Methodology

The primary method for the quantification of DPHP and its metabolites in biological matrices such as urine and blood is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]

  • Sample Preparation:

    • Urine: May involve enzymatic hydrolysis to deconjugate glucuronidated metabolites, followed by solid-phase extraction (SPE) for cleanup and concentration.[17]

    • Blood/Plasma: Typically involves protein precipitation followed by liquid-liquid extraction or SPE.

  • Chromatography: Reversed-phase liquid chromatography is commonly used for separation.

  • Detection: Tandem mass spectrometry operating in negative ion mode with multiple reaction monitoring (MRM) provides high sensitivity and selectivity.[18]

  • Workflow:

    Analytical_Workflow SampleCollection Sample Collection (Urine/Blood) SamplePrep Sample Preparation (Hydrolysis, SPE) SampleCollection->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quantification Data Processing & Quantification LCMS->Quantification

    General workflow for the analysis of DPHP in biological samples.

Conclusion and Future Directions

Diphenyl phosphate is a toxicologically relevant metabolite of several high-production-volume flame retardants. While current data indicate a lower acute toxicity compared to its parent compounds, DPHP exhibits significant endocrine-disrupting, developmental, and metabolic effects. The antagonism of PPARα and the induction of mitochondrial oxidative stress are key mechanisms underlying its toxicity.

Future research should focus on several key areas:

  • Metabolite Identification: A comprehensive characterization of the in vivo metabolites of DPHP is crucial for a complete toxicological assessment.

  • Quantitative Data: More robust quantitative toxicological data, including NOAELs, LOAELs, and LD50 values for various exposure routes and durations, are needed.

  • Mixture Toxicity: Given that human exposure occurs in the context of complex chemical mixtures, the toxicological effects of DPHP in combination with other environmental contaminants warrant investigation.

  • Chronic Low-Dose Effects: Further studies on the long-term consequences of chronic, low-level exposure to DPHP are essential for understanding its impact on human health.

This technical guide provides a foundation for researchers, scientists, and drug development professionals to understand the current state of knowledge on the toxicology of DPHP and to guide future research in this critical area of environmental health.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of Bis(2-propylheptyl) phthalate (DPHP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-propylheptyl) phthalate (B1215562) (DPHP) is a high molecular weight phthalate ester used as a plasticizer in various applications. While it is considered a safer alternative to some other phthalates, a comprehensive understanding of its environmental fate and degradation is crucial for a complete risk assessment. This technical guide synthesizes the currently available information on the environmental persistence, degradation pathways, and bioaccumulation potential of DPHP. It is important to note that specific experimental data for DPHP in environmental matrices are limited. Therefore, this guide also draws upon data from analogous phthalates and details the standardized experimental protocols that should be employed to generate robust DPHP-specific data.

Physicochemical Properties

Understanding the fundamental physicochemical properties of DPHP is essential for predicting its environmental behavior.

PropertyValueReference
Molecular FormulaC₂₈H₄₆O₄[1]
Molecular Weight446.66 g/mol [1]
Water Solubility~0.2 µg/L[1]
Vapor Pressure3.7 x 10⁻⁹ kPa (at 20°C)[1]
Log Kₒw (Octanol-Water Partition Coefficient)>8.0[2]

The very low water solubility and high log Kₒw suggest that DPHP will have a strong tendency to partition from water into soil, sediment, and biota. Its low vapor pressure indicates that it is not likely to be a significant atmospheric pollutant.

Environmental Fate and Degradation

The environmental fate of DPHP is governed by a combination of biotic and abiotic degradation processes.

Biodegradation

Biodegradation is considered the primary degradation pathway for most phthalates in the environment.[3] However, the rate of biodegradation is influenced by the length and branching of the alkyl chains. Generally, phthalates with shorter, linear alkyl chains are more readily biodegradable.[4]

Quantitative Data on DPHP Biodegradation:

A study conducted according to OECD Guideline 301B found a degradation rate of 80-90% for DPHP after 28 days using non-adapted domestic sludge, suggesting it is readily biodegradable under these conditions.[5]

Degradation Pathway:

The aerobic biodegradation of phthalates typically proceeds through a series of enzymatic reactions. The general pathway is as follows:

  • Hydrolysis of the diester: The two ester bonds are sequentially hydrolyzed by esterases, forming the monoester, mono-(2-propylheptyl) phthalate (MPHP), and then phthalic acid, along with two molecules of 2-propylheptanol.

  • Degradation of Phthalic Acid: Phthalic acid is a central intermediate that is further metabolized by microorganisms. Under aerobic conditions, it is typically converted to protocatechuic acid, which then undergoes ring cleavage.

  • Degradation of the Alcohol: The released 2-propylheptanol is expected to be readily biodegradable.

Biodegradation_Pathway DPHP Bis(2-propylheptyl) phthalate (DPHP) MPHP Mono-(2-propylheptyl) phthalate (MPHP) + 2-Propylheptanol DPHP->MPHP Esterase PA Phthalic Acid + 2-Propylheptanol MPHP->PA Esterase Protocatechuic_Acid Protocatechuic Acid PA->Protocatechuic_Acid Dioxygenase Ring_Cleavage Ring Cleavage Products Protocatechuic_Acid->Ring_Cleavage CO2_H2O CO₂ + H₂O Ring_Cleavage->CO2_H2O OECD_301B_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis Test_Substance DPHP in Mineral Medium Incubation Aerobic Incubation in the Dark Test_Substance->Incubation Inoculum Activated Sludge Inoculum Inoculum->Incubation CO2_Measurement Measure Evolved CO₂ Incubation->CO2_Measurement Data_Analysis Calculate % Biodegradation CO2_Measurement->Data_Analysis OECD_111_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis DPHP_Solution Sterile Aqueous DPHP Solution Buffer_4 pH 4 Buffer DPHP_Solution->Buffer_4 Buffer_7 pH 7 Buffer DPHP_Solution->Buffer_7 Buffer_9 pH 9 Buffer DPHP_Solution->Buffer_9 Incubate_4 Incubate at pH 4 in Dark Buffer_4->Incubate_4 Incubate_7 Incubate at pH 7 in Dark Buffer_7->Incubate_7 Incubate_9 Incubate at pH 9 in Dark Buffer_9->Incubate_9 Sampling Periodic Sampling Incubate_4->Sampling Incubate_7->Sampling Incubate_9->Sampling Concentration_Analysis Analyze DPHP Concentration Sampling->Concentration_Analysis Rate_Calculation Calculate Hydrolysis Rate & Half-life Concentration_Analysis->Rate_Calculation

References

Metabolic Pathways of Bis(2-propylheptyl) Phthalate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biotransformation of the plasticizer Bis(2-propylheptyl) phthalate (B1215562) (DPHP) in humans and animal models, detailing metabolic pathways, quantitative excretion data, and key experimental methodologies.

Introduction

Bis(2-propylheptyl) phthalate (DPHP) is a high molecular weight phthalate ester utilized as a plasticizer in a variety of consumer and industrial products, most notably in polyvinyl chloride (PVC) applications.[1][2][3][4] Its increasing use as a substitute for other regulated phthalates has led to a growing interest in understanding its metabolic fate and potential for human exposure. This technical guide provides a comprehensive overview of the metabolic pathways of DPHP in both humans and animal models, with a focus on quantitative data and experimental protocols relevant to researchers, scientists, and drug development professionals.

The metabolism of DPHP is a critical determinant of its toxicokinetic profile and potential biological activity. Unlike some other phthalates, DPHP itself is not considered a reproductive toxicant or endocrine disruptor in rats.[5][6][7] Understanding its biotransformation is therefore key to assessing human risk.

Metabolic Pathways of DPHP

The metabolism of DPHP proceeds through a series of well-defined enzymatic reactions, primarily involving hydrolysis and subsequent oxidation. The initial and rate-limiting step is the hydrolysis of one of the ester linkages, followed by oxidation of the alkyl side chain.

Primary Metabolism: Hydrolysis

The first step in the biotransformation of DPHP is the hydrolysis of one of its ester bonds, catalyzed by esterases, to form mono-(2-propylheptyl) phthalate (MPHP) and 2-propylheptanol.[1][6][8] This initial hydrolysis is considered a critical step influencing the subsequent metabolic profile. In rats, saturation kinetics of intestinal DPHP hydrolysis has been observed at high doses.[5][7]

Secondary Metabolism: Oxidation

Following the formation of MPHP, the aliphatic side chain undergoes extensive oxidative metabolism. This results in the formation of several key oxidized metabolites that are the primary forms excreted in urine.[1][9][10] The main oxidative transformations include:

  • Hydroxylation: Introduction of a hydroxyl group on the propylheptyl chain, leading to the formation of mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP).[1][3][5][10]

  • Oxidation to a Ketone: Further oxidation of the hydroxyl group to a ketone, resulting in mono-(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP).[1][2][3][5][10]

  • Carboxylation: Oxidation of the terminal methyl group to a carboxylic acid, forming mono-(2-propyl-6-carboxyhexyl) phthalate (cx-MPHP).[1][3][5][10][11]

In humans, the oxidized metabolites, particularly oxo-MPHP and OH-MPHP, are the most abundant metabolites found in urine.[3][10][12][13]

Conjugation

While glucuronidation of the monoester metabolites can occur, it appears to be a minor pathway for DPHP in rats, accounting for less than 5% of the total compounds in blood.[5][7]

Below is a diagram illustrating the primary metabolic pathways of DPHP.

DPHP_Metabolism DPHP This compound (DPHP) MPHP mono-(2-propylheptyl) phthalate (MPHP) DPHP->MPHP Hydrolysis OH_MPHP mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP) MPHP->OH_MPHP Oxidation (Hydroxylation) oxo_MPHP mono-(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP) OH_MPHP->oxo_MPHP Oxidation cx_MPHP mono-(2-propyl-6-carboxyhexyl) phthalate (cx-MPHP) OH_MPHP->cx_MPHP Oxidation Excretion Urinary Excretion OH_MPHP->Excretion oxo_MPHP->Excretion cx_MPHP->Excretion

Fig. 1: Metabolic pathway of DPHP.

Quantitative Data on DPHP Metabolism

Quantitative analysis of DPHP metabolites in biological matrices is crucial for assessing human exposure and understanding the toxicokinetics of the parent compound. The following tables summarize key quantitative data from human and animal studies.

Table 1: Urinary Excretion of DPHP Metabolites in Humans after a Single Oral Dose
MetaboliteDose Administered% of Dose Excreted in Urine (48h)Peak Urinary Concentration TimeElimination Half-life (urine)Reference
oxo-MPHP50 mg (labeled DPHP-d4)13.5 ± 4.03-4 hours6-8 hours[10]
OH-MPHP50 mg (labeled DPHP-d4)10.7 ± 3.63-4 hours6-8 hours[10]
cx-MPHP50 mg (labeled DPHP-d4)0.48 ± 0.133-4 hours6-8 hours[10]
Total Oxidized Metabolites 50 mg (labeled DPHP-d4) 24.7 ± 7.6 [10]
Table 2: Metabolite Concentrations in Blood of Rats after a Single Oral Dose of DPHP
CompoundDose (mg/kg bw)Normalized AUC (Area Under the Curve) OrderElimination Half-life (blood)Reference
DPHP0.7 and 100DPHP < oxo-MPHP < OH-MPHP = MPHP < cx-MPHP2.3 hours[5]
cx-MPHP0.7 and 100DPHP < oxo-MPHP < OH-MPHP = MPHP < cx-MPHP8.2 hours[5]

Experimental Protocols

The identification and quantification of DPHP and its metabolites rely on sensitive and specific analytical techniques. Below are summaries of the key experimental methodologies employed in human and animal studies.

Human Biomonitoring Studies
  • Study Design: Human volunteer studies typically involve the oral administration of a known dose of DPHP (often isotopically labeled, e.g., DPHP-d4) to a small group of healthy individuals.[3][10][13] Urine and blood samples are then collected at various time points over a period of 24 to 48 hours.[3][10][13]

  • Sample Preparation: Urine samples are often subjected to enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave any potential glucuronide conjugates before analysis.[4][10]

  • Analytical Method: The primary analytical technique for the quantification of DPHP metabolites in urine and blood is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or HPLC-NESI-MS/MS.[4][10] Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) has also been used, which allows for the separation of DPHP metabolites from isomeric di-iso-decyl phthalate (DIDP) metabolites.[2]

Animal Studies (Rat Model)
  • Study Design: In vivo studies in rats typically involve the administration of single or repeated oral doses of DPHP.[5][7][8] Blood, urine, and feces are collected to determine the absorption, distribution, metabolism, and excretion of the compound.

  • Sample Preparation: Similar to human studies, sample preparation involves extraction and, for urine, enzymatic hydrolysis.

  • Analytical Method: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a common method for identifying and quantifying DPHP and its metabolites in rat urine and blood.[1][8]

The following diagram illustrates a general experimental workflow for the analysis of DPHP metabolites.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Analysis Human Human Volunteers (Oral Dosing) Urine Urine Collection Human->Urine Blood Blood Collection Human->Blood Animal Animal Models (e.g., Rats) (Oral Dosing) Animal->Urine Animal->Blood Hydrolysis Enzymatic Hydrolysis (for urine) Urine->Hydrolysis Extraction Solid Phase or Liquid-Liquid Extraction Blood->Extraction Hydrolysis->Extraction HPLC_MS HPLC-MS/MS or UPLC-MS Extraction->HPLC_MS Quantification Quantification of Metabolites HPLC_MS->Quantification

Fig. 2: General experimental workflow.

Conclusion

The metabolic pathways of this compound in both humans and animals are well-characterized, proceeding through initial hydrolysis to MPHP followed by extensive oxidation of the alkyl side chain. The primary urinary metabolites are the oxidized forms, with oxo-MPHP and OH-MPHP being the most abundant in humans. Quantitative data from human and animal studies provide valuable information for exposure assessment and understanding the toxicokinetics of DPHP. The analytical methodologies, primarily based on mass spectrometry, are well-established for the sensitive and specific detection of DPHP and its metabolites. This technical guide provides a foundational understanding for researchers and professionals working in the fields of toxicology, pharmacology, and drug development.

References

An In-depth Technical Guide to the Solubility and Stability of Bis(2-propylheptyl) Phthalate (DPHP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Bis(2-propylheptyl) phthalate (B1215562) (DPHP), a high molecular weight phthalate plasticizer. DPHP is increasingly used as a replacement for other phthalates in a variety of applications, making a thorough understanding of its physicochemical properties essential for researchers, scientists, and professionals in drug development and material science. This document compiles available data on DPHP's solubility in various solvents and its stability under different environmental conditions, supplemented with detailed experimental protocols based on international standards.

Solubility of Bis(2-propylheptyl) phthalate (DPHP)

This compound is characterized by its lipophilic nature, a consequence of its long, branched alkyl chains. This structural feature dictates its solubility profile, rendering it readily soluble in most organic solvents while being almost immiscible in water.[1][2][3] The low water solubility is a key property influencing its environmental fate and bioavailability.

Table 1: Qualitative Solubility of this compound (DPHP) in Various Solvents

Solvent ClassSolvent ExampleSolubilityReference
Polar Protic WaterAlmost immiscible (<0.01 mg/L)[7]
MethanolSlightly soluble[8]
EthanolSoluble[2]
Polar Aprotic AcetoneReadily Soluble[2]
Ethyl AcetateSoluble[9]
ChloroformSparingly Soluble[8]
DichloromethaneSlightly Soluble[9]
Nonpolar n-HexaneSoluble[6]
TolueneReadily Soluble[2]
Oils/FatsMiscible[4]

Stability of this compound (DPHP)

DPHP is known for its high stability, a desirable characteristic for its applications as a plasticizer in durable goods. It exhibits good thermal stability and resistance to degradation from environmental factors such as UV radiation.[3]

Table 2: Stability Profile of this compound (DPHP)

Stability TypeConditionObservationReference
Thermal Stability Heating at 180°C for 2 hoursNo change[2]
Hydrolytic Stability Aqueous solutions (pH 4-9)Expected to be stable[1][10]
Photochemical Stability Exposure to UV lightHigh UV stability[3]

Experimental Protocols

For researchers seeking to generate specific quantitative data on the solubility and stability of DPHP, the following experimental protocols, based on OECD guidelines, are recommended.

Determination of Water Solubility (OECD Guideline 105)

This method is suitable for determining the water solubility of substances with solubilities below 10 g/L.

Principle:

The column elution method involves the continuous passage of water through a column packed with an inert support material coated with the test substance. The concentration of the substance in the eluate is monitored until it reaches a plateau, which is considered the saturation concentration (water solubility).

Apparatus:

  • Water-jacketed column with a porous glass frit.

  • Constant-head water reservoir.

  • Peristaltic pump for controlled water flow.

  • Analytical instrumentation for quantification (e.g., GC-MS, HPLC-UV).

Procedure:

  • Preparation of the Column: Coat an inert support material (e.g., glass beads, silica (B1680970) gel) with a known amount of DPHP dissolved in a volatile solvent. After evaporation of the solvent, pack the coated support into the column.

  • Elution: Pump distilled water through the column at a low, constant flow rate.

  • Analysis: Collect fractions of the eluate at regular intervals and determine the concentration of DPHP using a validated analytical method.

  • Determination of Solubility: Continue the elution until the concentration of DPHP in the eluate is constant for several consecutive fractions. The plateau concentration represents the water solubility at the experimental temperature.

Determination of Hydrolytic Stability (OECD Guideline 111)

This guideline describes a procedure to determine the rate of hydrolysis of a chemical as a function of pH.

Principle:

Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) are treated with the test substance and incubated in the dark at a constant temperature. The concentration of the test substance is measured at various time points to determine the rate of hydrolysis.[1][10][11]

Apparatus:

  • Constant temperature bath or incubator.

  • Sterile glass vessels with airtight seals.

  • pH meter.

  • Analytical instrumentation for quantification (e.g., GC-MS, HPLC-UV).

Procedure:

  • Preparation of Buffer Solutions: Prepare sterile buffer solutions at pH 4, 7, and 9.

  • Incubation: Add a known concentration of DPHP to each buffer solution in separate sterile vessels. Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated testing).

  • Sampling and Analysis: At predetermined time intervals, withdraw aliquots from each vessel and analyze for the concentration of DPHP.

  • Data Analysis: Plot the concentration of DPHP versus time for each pH. Determine the pseudo-first-order rate constant (k) and the half-life (t½) of hydrolysis at each pH.

Screening Test for Thermal Stability (OECD Guideline 113)

This guideline provides methods for assessing the stability of a substance to heat.[12][13][14][15]

Principle:

Two primary methods are described: an accelerated storage test and thermal analysis methods (Thermogravimetric Analysis - TGA, and Differential Thermal Analysis - DTA).

Accelerated Storage Test:

  • Storage: Store a sample of DPHP at an elevated temperature (e.g., 54-55°C) for a specified period (e.g., 14 days).

  • Analysis: After the storage period, analyze the sample for any changes in its physical and chemical properties (e.g., appearance, purity, presence of degradation products). A decrease in the original substance content of not more than 5% indicates stability at room temperature.[14]

Thermal Analysis (TGA/DTA):

  • Analysis: A small sample of DPHP is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant rate of temperature increase.

  • Data Acquisition: TGA measures the change in mass of the sample as a function of temperature, while DTA measures the difference in temperature between the sample and a reference material.

  • Interpretation: The temperatures at which mass loss (TGA) or thermal events like melting or decomposition (DTA) occur provide information about the thermal stability of the substance. Stability at room temperature is indicated if no decomposition or chemical transformation is observed below 150°C.[14]

Degradation Pathway

While specific degradation pathways for DPHP under various environmental stresses are not extensively detailed in the literature, a general pathway can be inferred from the metabolism of phthalates. The primary degradation route involves the hydrolysis of the ester bonds, followed by oxidation of the alkyl chains.

DPHP This compound (DPHP) MEPHP Mono(2-propylheptyl) phthalate (MEPHP) DPHP->MEPHP Hydrolysis PA Phthalic Acid MEPHP->PA Hydrolysis Oxidized_Metabolites Oxidized Metabolites MEPHP->Oxidized_Metabolites Oxidation of Alkyl Chain Further_Degradation Further Degradation (e.g., Ring Opening) PA->Further_Degradation Oxidized_Metabolites->Further_Degradation

Caption: Generalized degradation pathway of DPHP.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a compound like DPHP.

cluster_solubility Solubility Assessment cluster_stability Stability Assessment S1 Select Solvents S2 Prepare Saturated Solutions (e.g., OECD 105) S1->S2 S3 Equilibrate at Constant Temperature S2->S3 S4 Separate Solid and Liquid Phases S3->S4 S5 Quantify Solute in Supernatant (e.g., GC-MS) S4->S5 T1 Define Stress Conditions (Hydrolytic, Thermal, Photolytic) T2 Expose DPHP to Stress Conditions (e.g., OECD 111, 113) T1->T2 T3 Sample at Time Intervals T2->T3 T4 Analyze for DPHP and Degradation Products (e.g., LC-MS) T3->T4 T5 Determine Degradation Kinetics T4->T5

Caption: General workflow for solubility and stability testing.

References

An In-Depth Technical Guide to the Health and Safety Data of Bis(2-propylheptyl) Phthalate (DPHP) Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current health and safety data related to exposure to Bis(2-propylheptyl) phthalate (B1215562) (DPHP). The information is compiled from a range of toxicological studies, human exposure data, and mechanistic investigations to support risk assessment and inform research and development activities.

Executive Summary

Bis(2-propylheptyl) phthalate (DPHP) is a high molecular weight phthalate used as a plasticizer in various consumer and industrial products. While not exhibiting the typical "phthalate syndrome" of reproductive toxicity seen with some other phthalates, studies in animal models have identified the thyroid, pituitary, and adrenal glands as target organs for DPHP's effects. In humans, DPHP is readily metabolized and excreted, with its oxidized metabolites serving as reliable biomarkers of exposure. This guide summarizes the key toxicological endpoints, metabolic pathways, and potential mechanisms of action associated with DPHP exposure.

Toxicological Profile

The toxicological profile of DPHP has been evaluated in various animal models, focusing on acute, subchronic, and reproductive toxicity.

Acute and Local Toxicity

DPHP exhibits low acute toxicity via oral, dermal, and inhalation routes. It is classified as a skin, eye, and respiratory irritant.

Table 1: Acute and Local Toxicity of DPHP

EndpointSpeciesRouteValueClassificationReference
LD50RatOral> 5,000 mg/kgNot Classified[1]
LD50RabbitDermal> 2,000 mg/kgNot Classified[1]
LC50RatInhalation (1-hour)> 20.5 mg/LNot Classified[1]
Skin IrritationRabbitDermalSlight IrritationGHS: Skin Irrit. 2[1]
Eye IrritationRabbitOcularSlight IrritationGHS: Eye Irrit. 2[1]
Respiratory Irritation-Inhalation-GHS: STOT SE 3[1]
Dermal SensitizationGuinea PigDermalNot a sensitizerNot Classified[1]
Subchronic and Reproductive Toxicity

Subchronic and multi-generational studies in rats have identified effects on several organ systems, though DPHP does not appear to cause the typical phthalate-related reproductive toxicity.

Table 2: Subchronic and Reproductive Toxicity Endpoints for DPHP

Study TypeSpeciesKey FindingsNOAEL/RfDReference
Two-Generation Reproductive ToxicityRatThyroid hypertrophy/hyperplasia in F1 adult males. Reduced pup and maternal body weights. No effects on reproductive performance.Oral RfD: 0.1 mg/kg/day (derived from a BMDL10 of 10 mg/kg/day for thyroid effects)[1]
Subchronic Oral ToxicityRatEffects on thyroid, pituitary, and adrenal glands.-[1]

Metabolism and Toxicokinetics

DPHP is metabolized in the body, and its metabolites are excreted in the urine. Understanding this process is crucial for assessing human exposure.

Metabolic Pathway

In both rats and humans, DPHP is hydrolyzed to its monoester, mono-(2-propylheptyl) phthalate (MPHP), which is then further oxidized to several key metabolites. The primary metabolites used as biomarkers are mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP), mono-(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP), and mono-(2-propyl-6-carboxyhexyl) phthalate (cx-MPHP).

DPHP_Metabolism DPHP This compound (DPHP) MPHP Mono-(2-propylheptyl) phthalate (MPHP) DPHP->MPHP Hydrolysis OH_MPHP Mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP) MPHP->OH_MPHP Oxidation cx_MPHP Mono-(2-propyl-6-carboxyhexyl) phthalate (cx-MPHP) MPHP->cx_MPHP Oxidation oxo_MPHP Mono-(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP) OH_MPHP->oxo_MPHP Oxidation Excretion Urinary Excretion (Glucuronidated conjugates) OH_MPHP->Excretion oxo_MPHP->Excretion cx_MPHP->Excretion

Metabolic pathway of this compound (DPHP).

Human Pharmacokinetics

Human volunteer studies have provided valuable data on the absorption, metabolism, and excretion of DPHP.

Table 3: Human Pharmacokinetic Parameters for DPHP Metabolites after a Single Oral Dose

ParameterOH-MPHPoxo-MPHPcx-MPHPReference
Time to Maximum Urinary Concentration (Tmax)3-4 hours3-4 hours3-4 hours[2][3]
Elimination Half-life6-8 hours6-8 hours6-8 hours[2][3]
Mean % of Dose Excreted in Urine (48h)10.7 ± 3.6%13.5 ± 4.0%0.48 ± 0.13%[2][3]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of toxicological studies. Below are summaries of key experimental protocols.

Two-Generation Reproductive Toxicity Study (General Protocol based on OECD 416)

This study design is used to evaluate the effects of a substance on reproductive performance and the development of offspring over two generations.[4][5]

  • Test Species: Rat (preferred).

  • Administration: The test substance is typically administered orally through diet, drinking water, or gavage.

  • Dosage: At least three dose levels and a concurrent control group are used.

  • Parental Generation (F0): Young adult males and females are dosed for a pre-mating period, during mating, gestation, and lactation.

  • First Filial Generation (F1): Offspring are selected from the F0 generation and are dosed from weaning through maturity, mating, gestation, and lactation to produce the F2 generation.

  • Endpoints Evaluated:

    • Parental Animals: Clinical observations, body weight, food consumption, estrous cyclicity, sperm parameters, mating and fertility indices, gestation length, and parturition observations. Gross necropsy and histopathology of reproductive organs are performed.

    • Offspring (F1 and F2): Viability, sex ratio, clinical signs, body weight, and developmental landmarks. Selected offspring undergo necropsy and histopathology.

Human Volunteer Metabolism Study

These studies are designed to understand the metabolic fate of a substance in humans.

  • Subjects: A small number of healthy adult volunteers.

  • Administration: A single, known oral dose of the test substance (often isotopically labeled for tracing) is administered.

  • Sample Collection: Urine and blood samples are collected at specified time points before and after administration (e.g., over 48 hours).[2][3]

  • Analysis: Samples are analyzed using techniques like HPLC-MS/MS to identify and quantify the parent compound and its metabolites.

  • Ethical Considerations: The study protocol must be approved by an ethical committee, and informed consent is obtained from all participants.

Potential Mechanisms of Action and Signaling Pathways

The observed effects of DPHP on the thyroid, pituitary, and adrenal glands suggest interference with endocrine signaling pathways. While the precise mechanisms for DPHP are still under investigation, data from other phthalates provide plausible hypotheses.

Hypothalamic-Pituitary-Thyroid (HPT) Axis Disruption

Phthalates may interfere with the HPT axis at multiple levels, leading to altered thyroid hormone homeostasis.

HPT_Axis_Disruption cluster_feedback Negative Feedback Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary TRH (+) Thyroid Thyroid Gland Pituitary->Thyroid TSH (+) T4_T3 T4, T3 Thyroid->T4_T3 Synthesis & Secretion TargetOrgans Target Organs T4_T3->Hypothalamus (-) T4_T3->Pituitary (-) T4_T3->TargetOrgans Hormonal Action DPHP_effect1->Thyroid Potential DPHP Interference DPHP_effect2->Pituitary Potential DPHP Interference DPHP_effect3->Hypothalamus Potential DPHP Interference

Potential sites of DPHP interference in the HPT axis.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Some phthalate monoesters are known to activate PPARs, a family of nuclear receptors involved in lipid metabolism and inflammation. PPAR activation could be a potential mechanism for some of the observed toxicities.

PPAR_Activation DPHP_Metabolite DPHP Metabolite (e.g., MPHP) PPAR PPARγ DPHP_Metabolite->PPAR Binds to PPAR_RXR PPARγ-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR->PPRE Binds to GeneExpression Altered Gene Expression (Lipid Metabolism, etc.) PPRE->GeneExpression Regulates

Proposed PPARγ activation pathway by DPHP metabolites.

Conclusion

The available data indicate that this compound has a low potential for acute toxicity and does not induce the reproductive effects characteristic of some other phthalates. However, subchronic exposure in animal models suggests that the thyroid, pituitary, and adrenal glands are target organs. The mechanism of these effects may involve disruption of the hypothalamic-pituitary-thyroid axis and potentially the activation of PPAR signaling pathways. Human studies have characterized the metabolism and excretion of DPHP, providing valuable biomarkers for exposure assessment. Further research is needed to fully elucidate the specific molecular mechanisms of DPHP toxicity and to strengthen the basis for human health risk assessment.

References

Regulatory Landscape of Bis(2-propylheptyl) Phthalate (DPHP) in Consumer Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-propylheptyl) phthalate (B1215562) (DPHP) is a high molecular weight phthalate ester used as a plasticizer in a variety of consumer products, often as a substitute for other regulated phthalates like DEHP. This technical guide provides an in-depth overview of the current regulatory status of DPHP in key markets, including the European Union, the United States, and Canada. It summarizes available quantitative data on migration limits and concentration restrictions, details experimental protocols for DPHP analysis, and visualizes potential toxicological pathways. While specific regulations targeting DPHP are not as widespread as those for some other phthalates, its use is governed by broader regulations on food contact materials and consumer product safety. Toxicological data suggests that DPHP may interact with key cellular signaling pathways, such as the Aryl Hydrocarbon Receptor (AhR) and Peroxisome Proliferator-Activated Receptor (PPAR) pathways, highlighting the need for continued research and regulatory vigilance.

Regulatory Status and Quantitative Limits

The regulation of DPHP in consumer products is often encompassed within broader controls on phthalates. The following tables summarize the key regulatory frameworks and quantitative limits for phthalates in major jurisdictions. It is important to note that while DPHP is a high molecular weight phthalate and often considered a safer alternative to some low molecular weight phthalates, its inclusion in "total phthalate" limits and its potential for migration from consumer products necessitates careful monitoring.

Table 1: European Union - Regulation (EU) No 10/2011 on Plastic Food Contact Materials
PhthalateSpecific Migration Limit (SML)Group Restriction (SML(T))Notes
Dibutyl phthalate (DBP)0.12 mg/kg0.6 mg/kg (sum of DBP, DIBP, BBP, DEHP expressed as DEHP equivalents)[1]Amendment (EU) 2023/1442 lowered the SML.
Benzyl (B1604629) butyl phthalate (BBP)6.0 mg/kg0.6 mg/kg (sum of DBP, DIBP, BBP, DEHP expressed as DEHP equivalents)[1]Amendment (EU) 2023/1442 lowered the SML.
Bis(2-ethylhexyl) phthalate (DEHP)0.6 mg/kg0.6 mg/kg (sum of DBP, DIBP, BBP, DEHP expressed as DEHP equivalents)[1][2]Amendment (EU) 2023/1442 lowered the SML.[3][4]
Diisononyl phthalate (DINP) & Diisodecyl phthalate (DIDP)Not to be used in plastic FCM1.8 mg/kg (sum of DINP and DIDP)[3]Amendment (EU) 2023/1442.
Bis(2-propylheptyl) phthalate (DPHP) No specific SML established Not explicitly included in a group restriction As a non-listed substance, its migration should not exceed the overall migration limit (OML) of 10 mg/dm² of contact surface or 60 mg/kg of food.[5]

Note: The overall migration limit (OML) for all substances that can migrate from a food contact material to food is 10 milligrams per square decimeter of the surface area of the material (mg/dm²) or 60 milligrams per kilogram (mg/kg) of food.[5]

Table 2: Canada - Phthalates Regulations (SOR/2016-188)
PhthalateConcentration LimitProduct Scope
DEHP, DBP, BBP≤ 1000 mg/kg (0.1% by weight)Soft vinyl in all toys and child care articles.[6][7]
DINP, DIDP, DNOP≤ 1000 mg/kg (0.1% by weight)Soft vinyl in toys and child care articles that can be placed in the mouth of a child under four years of age.[6][7]
This compound (DPHP) No specific concentration limit established Not explicitly listed in the Phthalates Regulations.
Table 3: United States - Consumer Product Safety Improvement Act (CPSIA) & FDA Regulations
PhthalateConcentration LimitProduct ScopeRegulatory Body
DEHP, DBP, BBP, DINP, DIBP, DPENP, DHEXP, DCHP≤ 0.1% (1000 ppm)Children's toys and certain child care articles.[8]CPSC
This compound (DPHP) No specific concentration limit established under CPSIA Not explicitly listed in the CPSIA phthalate restrictions.CPSC
Various PhthalatesUse in food contact applications largely abandoned and revoked. Nine phthalates remain authorized for specific uses.[9][10]Food packaging and food contact materials.FDA
This compound (DPHP) Not explicitly listed as an authorized or prohibited food contact substance. Food packaging and food contact materials.FDA

Note: In May 2022, the FDA amended its food additive regulations to revoke the authorizations for the food contact use of 23 phthalates and two other substances due to industry abandonment.[10][11][12] The agency continues to evaluate the safety of the remaining authorized phthalates.[9]

Experimental Protocols for DPHP Analysis

Accurate determination of DPHP in consumer products is crucial for regulatory compliance and risk assessment. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

GC-MS Method for Phthalates in Children's Toys

This protocol is adapted from the US Consumer Product Safety Commission (CPSC) method CPSC-CH-C1001-09.3.[13]

1. Sample Preparation:

  • Cut the plastic toy sample into small pieces (approximately 2x2 mm).[13]

  • Weigh 50 mg of the sample into a glass vial.[13]

  • Add 5 mL of tetrahydrofuran (B95107) (THF) and agitate for 30 minutes to dissolve the polymer.[13]

  • Add 10 mL of hexane (B92381) to precipitate the PVC polymer. Allow to stand for 5 minutes.[13]

  • Filter the solution using a 0.45 µm PTFE syringe filter.[13]

  • Add an internal standard (e.g., benzyl benzoate) to the filtered extract.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.[14]

  • Inlet: Split/splitless injector at 300°C in splitless mode.[15]

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 250°C at 10°C/min.

    • Ramp to 320°C at 25°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Conditions:

    • Ion Source Temperature: 300°C.[14]

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantification Ions for DPHP (m/z): 149, 167, 293 (Note: Specific ions should be confirmed with a DPHP standard).

3. Calibration and Quantification:

  • Prepare a series of calibration standards of DPHP in a suitable solvent (e.g., cyclohexane).

  • Construct a calibration curve by plotting the peak area ratio of DPHP to the internal standard against the concentration.

  • Quantify DPHP in the sample extract using the calibration curve.

LC-MS/MS Method for Phthalates in Food Simulants

This protocol is a general approach for the analysis of phthalates in food simulants.

1. Sample Preparation:

  • For aqueous food simulants (e.g., 10% ethanol, 3% acetic acid), dilute the sample 1:1 with methanol (B129727).

  • For fatty food simulants (e.g., olive oil), a liquid-liquid extraction or solid-phase extraction (SPE) clean-up step is required.

    • LLE: Extract a known volume of the simulant with acetonitrile (B52724). Centrifuge to separate the layers and collect the acetonitrile phase.
    • SPE: Use a C18 cartridge. Condition the cartridge with methanol and water. Load the sample and elute the phthalates with a suitable organic solvent.

  • Add an appropriate internal standard to the final extract.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC H-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over a run time of 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for DPHP: Precursor ion > product ions (e.g., m/z 447 > 149, 447 > 279). These transitions must be optimized using a DPHP standard.

3. Calibration and Quantification:

  • Prepare matrix-matched calibration standards by spiking known concentrations of DPHP into blank food simulant.

  • Construct a calibration curve and perform quantification as described for the GC-MS method.

Signaling Pathways and Toxicological Mechanisms

While DPHP is considered to have lower toxicity than some other phthalates, in-vitro and in-vivo studies on related phthalates suggest potential interactions with key cellular signaling pathways. Understanding these pathways is crucial for assessing the long-term health risks associated with DPHP exposure.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that plays a role in regulating the expression of genes involved in xenobiotic metabolism.[16][17] Some phthalates have been shown to activate the AhR pathway, which can lead to a range of cellular responses, including altered gene expression and endocrine disruption.[18]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPHP DPHP AhR_complex AhR-Hsp90-XAP2 Complex DPHP->AhR_complex Binds Cytoplasm Cytoplasm DPHP_AhR DPHP-AhR Complex AhR_complex->DPHP_AhR Conformational Change DPHP_AhR_n DPHP-AhR DPHP_AhR->DPHP_AhR_n Translocation ARNT_c ARNT Nucleus Nucleus DPHP_AhR_ARNT DPHP-AhR-ARNT Complex DPHP_AhR_n->DPHP_AhR_ARNT Heterodimerization ARNT_n ARNT ARNT_n->DPHP_AhR_ARNT XRE Xenobiotic Response Element (XRE) DPHP_AhR_ARNT->XRE Binds to Gene_Expression Altered Gene Expression (e.g., CYP1A1) XRE->Gene_Expression Induces Endocrine_Disruption Endocrine Disruption Gene_Expression->Endocrine_Disruption

Caption: Potential activation of the AhR signaling pathway by DPHP.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

PPARs are nuclear receptors that regulate lipid metabolism, inflammation, and cell proliferation.[19][20][21][22] Some studies have indicated that phthalates can act as ligands for PPARs, leading to the activation of this pathway and potential downstream effects on metabolic processes.[19][22]

PPAR_Signaling_Pathway cluster_nucleus Nucleus DPHP DPHP PPAR PPAR DPHP->PPAR Binds DPHP_PPAR DPHP-PPAR Complex PPAR->DPHP_PPAR RXR RXR PPAR_RXR PPAR-RXR Heterodimer RXR->PPAR_RXR DPHP_PPAR->PPAR_RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Metabolic_Effects Altered Lipid Metabolism & Adipogenesis Gene_Transcription->Metabolic_Effects DPHP_Risk_Assessment_Workflow start Start: Identify Consumer Product sample_prep Sample Preparation (Extraction/Digestion) start->sample_prep analytical_method Analytical Method Selection (GC-MS or LC-MS/MS) sample_prep->analytical_method quantification Quantification of DPHP analytical_method->quantification migration_testing Migration Testing (Food Simulants) quantification->migration_testing exposure_assessment Exposure Assessment (Dietary/Dermal) migration_testing->exposure_assessment risk_characterization Risk Characterization (Hazard Quotient) exposure_assessment->risk_characterization tox_data Toxicological Data Review (In-vitro/In-vivo) tox_data->risk_characterization regulatory_compliance Regulatory Compliance Check risk_characterization->regulatory_compliance compliant Compliant regulatory_compliance->compliant Yes non_compliant Non-Compliant (Risk Management) regulatory_compliance->non_compliant No

References

Methodological & Application

Application Notes and Protocols for the Analysis of Bis(2-propylheptyl) phthalate (DPHP) in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-propylheptyl) phthalate (B1215562) (DPHP) is a high molecular weight phthalate ester used primarily as a plasticizer in polyvinyl chloride (PVC) products to impart flexibility and durability.[1][2] Its widespread use in applications such as wire insulation, packaging, and automotive interiors leads to its potential release into the environment.[1][3] Due to the classification of many phthalates as endocrine-disrupting chemicals (EDCs), monitoring the presence of DPHP in environmental compartments like water, soil, sediment, and air is crucial for assessing environmental exposure and potential ecological impact.[4][5]

This document provides detailed analytical methods and protocols for the detection and quantification of DPHP in various environmental matrices, intended for researchers and scientists in environmental monitoring and analytical chemistry. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common and robust methods for phthalate analysis.[4][6]

A significant challenge in phthalate analysis is their ubiquitous presence in the laboratory environment, stemming from plastic equipment, solvents, and reagents. Therefore, rigorous contamination control measures are essential for accurate quantification at trace levels.[7][8]

Analytical Methodologies

The determination of DPHP in complex environmental samples requires a multi-step process involving sample collection, extraction, clean-up, and instrumental analysis.

1. Sample Preparation

Proper sample preparation is critical to isolate DPHP from the matrix, remove interfering substances, and concentrate the analyte to levels detectable by the instrument.[9] The choice of method depends on the sample matrix.

  • Water and Landfill Leachate: Solid-Phase Extraction (SPE) is a highly effective and commonly used technique for aqueous samples.[10][11] It offers high enrichment factors and reduces solvent consumption compared to traditional liquid-liquid extraction (LLE).[5][12]

  • Soil and Sediment: These solid matrices require more rigorous extraction techniques to release DPHP bound to organic matter and mineral particles.[13] Soxhlet extraction or other solvent-based methods are frequently employed.[5][14] A subsequent clean-up step is often necessary to remove co-extracted interfering compounds.

  • Air: Air samples are typically collected by pumping a known volume of air through a sorbent tube, which traps the semi-volatile DPHP. The analyte is then desorbed using a suitable solvent for analysis.[7][15]

2. Instrumental Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a preferred technique for the analysis of DPHP and other phthalates.[3][4] It provides excellent chromatographic separation and sensitive detection. The use of a mass spectrometer allows for definitive identification based on the mass spectrum of the compound. For enhanced selectivity and lower detection limits, Selected Ion Monitoring (SIM) mode is often used.[16]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful alternative, particularly for analyzing DPHP metabolites.[2] It offers high sensitivity and specificity with minimal sample derivatization. An LC-MS/MS method can provide sub-ng/L detection limits for phthalates in water samples.[17]

Experimental Protocols

Protocol 1: Analysis of DPHP in Water by SPE and GC-MS

This protocol is adapted from methodologies for phthalate analysis in aqueous samples.[10][11][12]

1. Materials and Reagents:

  • DPHP standard (≥98% purity)
  • Internal Standard (e.g., Benzyl benzoate (B1203000) or a deuterated DPHP analog)
  • Solvents: Methanol, Dichloromethane, Ethyl Acetate (B1210297), Isooctane (B107328) (all high-purity, analytical grade)
  • Reagent Water: Ultra-pure water, tested to be free of phthalates
  • SPE Cartridges: C18 (500 mg, 6 mL)
  • Glassware: All glassware must be rigorously cleaned, rinsed with solvent, and baked at a high temperature (e.g., 280-400°C) to eliminate phthalate contamination.[8][10]

2. Sample Preparation (Solid-Phase Extraction):

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of ultra-pure water. Do not allow the cartridge to go dry.
  • Sample Loading: Take a 500 mL water sample, add the internal standard, and pass it through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
  • Washing: After loading, wash the cartridge with 5 mL of a methanol/water solution (e.g., 10:90 v/v) to remove polar interferences.
  • Drying: Dry the cartridge by applying a vacuum or passing nitrogen gas through it for 15-20 minutes.
  • Elution: Elute the trapped DPHP from the cartridge using 5-10 mL of ethyl acetate or dichloromethane.
  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add a keeper solvent like isooctane if necessary.

3. GC-MS Instrumental Conditions:

  • System: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.[18]
  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[3][18]
  • Injection: 1 µL, splitless mode.
  • Inlet Temperature: 280-300°C.[8][10]
  • Oven Program: Initial temperature 100-150°C (hold 1 min), ramp at 10-20°C/min to 300-310°C, hold for 5-10 min.[10][18]
  • MS Transfer Line: 300°C.[8]
  • Ion Source: 250°C, Electron Ionization (EI) at 70 eV.[8]
  • Acquisition Mode: Scan mode for initial identification, then Selected Ion Monitoring (SIM) for quantification. Key ions for DPHP would typically include m/z 149 (characteristic phthalate fragment) and others specific to its structure.

Protocol 2: Analysis of DPHP in Soil/Sediment by Solvent Extraction and GC-MS

This protocol is based on general principles for extracting persistent organic pollutants from solid matrices.[13][14]

1. Materials and Reagents:

  • Same as Protocol 1, with the addition of anhydrous sodium sulfate.
  • Extraction Solvents: Hexane, Acetone, Dichloromethane.

2. Sample Preparation (Solvent Extraction):

  • Sample Pre-treatment: Air-dry the soil/sediment sample, remove debris, and sieve to achieve homogeneity.
  • Extraction: Mix 10 g of the dried sample with an equal amount of anhydrous sodium sulfate. Spike with the internal standard. Extract the sample using a Soxhlet apparatus for 8-12 hours with a 1:1 mixture of hexane:acetone or another suitable solvent.
  • Clean-up (d-SPE): For complex samples, a dispersive SPE (d-SPE) clean-up may be necessary.[19] This involves adding sorbents to the extract to remove interferences.
  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Instrumental Conditions:

  • The GC-MS conditions are the same as described in Protocol 1.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for phthalate analysis, including DPHP where specified, in environmental samples.

MatrixAnalytical MethodSample PreparationLOQLODRecovery (%)Reference
AirGC-MSSorbent Tube (XAD-2)0.25 µg/Media--
Water / LeachateGC-FIDSPE--85 - 109[10]
WaterLC-MS/MSSPE-Down to 0.2 ng/L70 - 98[17]
SoilGC-MSSolvent Extraction-0.59–10.08 ng/g-[17]
DPHP Metabolites (Urine)GC-HRMSEnzymatic Hydrolysis, Extraction0.15-0.3 µg/L0.05-0.1 µg/L-[2][20]
DPHP Metabolites (Urine)HPLC-MS/MSEnzymatic Hydrolysis, Extraction0.3-0.5 µg/L0.1-0.2 µg/L-[2][20]

LOQ: Limit of Quantification; LOD: Limit of Detection. Note that some data refers to general phthalates or DPHP metabolites, but provides a strong indication of expected method performance.

Visualized Workflows

The following diagrams illustrate the general workflows for the analysis of DPHP in environmental samples.

Water_Analysis_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Collect Water Sample (e.g., 500 mL) B Add Internal Standard A->B Spiking C Solid-Phase Extraction (SPE) with C18 Cartridge B->C Loading D Elute with Organic Solvent (e.g., Ethyl Acetate) C->D Elution E Concentrate Eluate to 1 mL (Nitrogen Evaporation) D->E Concentration F GC-MS or LC-MS/MS Analysis E->F Injection G Quantify using Calibration Curve F->G Data Analysis

Caption: General workflow for DPHP analysis in water samples.

Soil_Analysis_Workflow cluster_sampling Sample Collection & Pre-treatment cluster_prep Extraction & Clean-up cluster_analysis Instrumental Analysis cluster_data Data Processing A Collect Soil/Sediment Sample B Air Dry, Sieve, and Homogenize A->B C Add Internal Standard & Anhydrous Sodium Sulfate B->C Spiking D Soxhlet or Solvent Extraction (e.g., Hexane:Acetone) C->D Extraction E Extract Clean-up (e.g., d-SPE, Florisil) D->E Purification F Concentrate Extract to 1 mL (Nitrogen Evaporation) E->F Concentration G GC-MS Analysis F->G Injection H Quantify using Calibration Curve G->H Data Analysis

Caption: General workflow for DPHP analysis in soil/sediment samples.

References

Application Note: Analysis of Diphenyl Phthalate (DPHP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the identification and quantification of Diphenyl Phthalate (B1215562) (DPHP) using Gas Chromatography-Mass Spectrometry (GC-MS). Diphenyl phthalate is a plasticizer used in various consumer products, and monitoring its presence is crucial due to potential environmental and health impacts.[1][2] The GC-MS technique, particularly with Electron Ionization (EI) and Selected Ion Monitoring (SIM), offers high selectivity and sensitivity for analyzing DPHP in diverse matrices.[1][3] This document provides comprehensive protocols for sample preparation, instrument setup, and data analysis, serving as a practical guide for laboratories involved in quality control and safety assessment.

Introduction

Phthalates are a class of chemical compounds primarily used as plasticizers to enhance the flexibility, durability, and transparency of plastics like polyvinyl chloride (PVC).[4] Diphenyl phthalate (DPHP, CAS No: 84-62-8), an ester of phthalic acid, is utilized in a wide range of products.[4][5] As phthalates are not chemically bound to the polymer matrix, they can leach into the environment, leading to human exposure through various pathways.[4] Concerns over their potential endocrine-disrupting properties have led to regulatory scrutiny and the need for reliable analytical methods.[1][2]

Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred and powerful technique for phthalate analysis due to its excellent chromatographic resolution, sensitivity, and specificity.[1][2][4] This method allows for the effective separation of DPHP from complex sample matrices and its unambiguous identification based on its mass spectrum.

Experimental Protocols

Standard and Sample Preparation

a) Preparation of Standard Solutions:

  • Prepare a primary stock solution of DPHP (1000 mg/L) by dissolving the neat standard in a suitable solvent such as n-hexane or acetone.[6]

  • Create a series of working standard solutions by serially diluting the stock solution. Typical calibration curve concentrations may range from 0.02 µg/mL to 1.00 µg/mL or higher, depending on the expected sample concentrations and instrument sensitivity.[7]

  • Store all standard solutions at 4°C in glass vials with PTFE-lined caps (B75204) to prevent contamination.[8]

b) Sample Preparation: The choice of sample preparation method depends on the sample matrix. The goal is to extract DPHP while minimizing interferences.

i) Liquid-Liquid Extraction (LLE) for Aqueous Samples: This method is suitable for non-alcoholic beverages and water samples.[6]

  • Take a known volume (e.g., 5.0 mL) of the liquid sample in a centrifuge tube.

  • Add an appropriate volume of a water-miscible solvent like methanol (B129727) and vortex the mixture.[6]

  • Transfer the mixture to a separatory funnel and add an extraction solvent such as n-hexane. Shake vigorously for several minutes.[6]

  • Allow the phases to separate. If an emulsion forms, a small amount of NaCl solution can be added to break it.[6]

  • Collect the organic (n-hexane) layer. Repeat the extraction process on the aqueous layer to improve recovery.[6]

  • Combine the organic extracts and dry them using anhydrous sodium sulfate.[6]

  • Evaporate the solvent to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the analysis solvent (e.g., 1 mL n-hexane).[6]

  • Filter the final extract through a 0.22 µm PTFE filter before GC-MS analysis.[6]

ii) Solid-Phase Extraction (SPE) for Aqueous Samples: SPE is an alternative to LLE that can reduce solvent usage and background interference.[9]

  • Condition an SPE cartridge (e.g., C18 or other suitable sorbent) according to the manufacturer's instructions.

  • Load a known volume of the aqueous sample onto the cartridge.[9]

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the DPHP from the cartridge using a small volume of a strong organic solvent (e.g., dichloromethane).[9]

  • Evaporate the eluate and reconstitute in the final analysis solvent for injection into the GC-MS.

iii) Solvent Extraction for Solid Samples (e.g., Polymers, Gloves): This method is used for extracting plasticizers from solid matrices.[10]

  • Weigh a small, representative portion of the sample.

  • Dissolve the polymer matrix using a solvent like tetrahydrofuran (B95107) (THF).[10]

  • Precipitate the polymer by adding a non-solvent, such as ethanol.[10]

  • Centrifuge the mixture and collect the supernatant containing the extracted plasticizers.[10]

  • The supernatant can be diluted as needed and injected directly into the GC-MS system.[10]

GC-MS Instrumentation and Conditions

The following table summarizes typical instrument conditions for DPHP analysis. Parameters should be optimized for the specific instrument and application.

Table 1: Recommended GC-MS Instrument Conditions

Parameter Typical Setting Reference(s)
Gas Chromatograph Agilent 8890 GC or similar [3][4]
Mass Spectrometer Agilent 5977 Series MSD or similar [3][4]
GC Column HP-5ms, DB-5MS (30 m x 0.25 mm, 0.25 µm film) or similar [4][10][11]
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1-2 mL/min) [4][11]
Inlet Mode Pulsed Splitless [4]
Inlet Temperature 280 - 300 °C [1][11]
Injection Volume 1 µL [1][12]
Oven Program Initial: 50-150°C, hold 1 min; Ramp: 5-20°C/min to 320°C, hold 2-13 min [3][11][13]
MS Ion Source Electron Ionization (EI) [10]
Source Temperature 230 °C [4]
Quadrupole Temp. 150 °C [4]

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |[3] |

Data Presentation and Analysis

For quantitative analysis, the mass spectrometer is operated in SIM mode to enhance sensitivity and selectivity. Key ions for DPHP are monitored.

Table 2: DPHP Identification and Quantification Parameters

Analyte CAS Number Typical Retention Time (min) Quantifier Ion (m/z) Qualifier Ion(s) (m/z) Reference(s)

| Diphenyl Phthalate (DPHP) | 84-62-8 | ~17.7 | 225 | 77, 104 |[5][7] |

Note: Retention times can vary significantly based on the specific column and oven temperature program used.[1] Diphenyl phthalate can sometimes have a breakdown product of phenol, which appears earlier in the chromatogram.[3]

A calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of the prepared standards. The linearity of the curve should be verified, with correlation coefficients (R²) typically expected to be >0.99.[7] The concentration of DPHP in unknown samples is then determined by comparing their peak areas to the calibration curve.

Table 3: Example Calibration Standard Concentrations

Level Concentration (µg/mL)
1 0.02
2 0.05
3 0.10
4 0.20
5 0.50
6 1.00

(Based on data from Shimadzu Application Note)[7]

Visualization of Experimental Workflow

The logical flow from sample collection to final data reporting is a critical aspect of a validated analytical method. The diagram below illustrates a typical workflow for DPHP analysis.

DPHP_Analysis_Workflow Workflow for GC-MS Analysis of DPHP cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Final Output SampleCollection 1. Sample Collection (Aqueous or Solid Matrix) Extraction 2. Extraction (LLE, SPE, or Solvent Extraction) SampleCollection->Extraction Concentration 3. Concentration & Reconstitution Extraction->Concentration Filtration 4. Filtration (0.22 µm) Concentration->Filtration GCMS_Analysis 5. GC-MS Injection & Analysis (SIM/Scan Mode) Filtration->GCMS_Analysis DataProcessing 6. Peak Integration & Identification GCMS_Analysis->DataProcessing Quantification 7. Quantification (Using Calibration Curve) DataProcessing->Quantification Report 8. Final Report Generation Quantification->Report

Caption: General experimental workflow for DPHP analysis by GC-MS.

Conclusion

The Gas Chromatography-Mass Spectrometry method detailed in this note is a reliable, sensitive, and specific approach for the determination of Diphenyl Phthalate in various samples. Proper sample preparation is critical to minimize matrix effects and achieve low detection limits. By using the optimized instrument parameters, particularly in SIM mode, laboratories can accurately quantify DPHP, ensuring compliance with regulatory standards and contributing to product safety assessments. The robustness of the GC-MS technique makes it an indispensable tool for researchers and scientists in the field.

References

Application Note: Quantification of Bis(2-propylheptyl) Phthalate Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the quantification of Bis(2-propylheptyl) phthalate (B1215562) (DPHP), a widely used plasticizer, in various matrices using High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and quality control, offering robust and reliable approaches for the determination of DPHP levels. This document includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and graphical representations of the workflow and method development logic.

Introduction

Bis(2-propylheptyl) phthalate (DPHP) is a high molecular weight phthalate ester used as a plasticizer in a variety of polymer products to enhance their flexibility and durability.[1] Its widespread use has raised concerns about potential human exposure and environmental contamination. Consequently, sensitive and accurate analytical methods are crucial for monitoring DPHP levels in different samples, including consumer products, environmental matrices, and biological samples. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of phthalates.[2] When coupled with UV detection, it offers a cost-effective and reliable method for routine analysis. For enhanced sensitivity and selectivity, particularly in complex matrices or for trace-level detection, HPLC combined with tandem mass spectrometry (HPLC-MS/MS) is the preferred method.[3] This is especially relevant for biomonitoring studies, which often focus on DPHP metabolites in urine.[4][5]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. The primary goals are to extract DPHP efficiently, remove interfering substances, and concentrate the analyte.[6] Given the ubiquitous nature of phthalates, it is imperative to minimize background contamination by using glassware and high-purity solvents.[7][8]

2.1.1. Solid Matrix (e.g., Polymers, Sediments)

  • Sample Homogenization: A representative portion of the solid sample should be cryogenically ground to a fine powder to ensure efficient extraction.[1]

  • Extraction: Weigh a known amount of the powdered sample (e.g., 1 gram) into a glass vial. Add a suitable extraction solvent, such as a mixture of hexane (B92381) and acetone.

  • Ultrasonic Extraction: Place the vial in an ultrasonic bath for 30 minutes to facilitate the extraction of DPHP from the matrix.[1]

  • Cleanup (if necessary): The extract may be filtered and cleaned up using Solid-Phase Extraction (SPE) to remove interfering compounds.

  • Concentration: The cleaned extract is then concentrated under a gentle stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a suitable solvent, such as acetonitrile (B52724) or methanol, for HPLC analysis.[1]

2.1.2. Liquid Matrix (e.g., Beverages, Water)

  • Liquid-Liquid Extraction (LLE): Take a known volume of the liquid sample (e.g., 50 mL) and place it in a separatory funnel. Add an appropriate extraction solvent like hexane.[9]

  • Extraction: Shake the funnel vigorously for several minutes, allowing the phases to separate.

  • Collection: Collect the organic layer containing the extracted DPHP.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness and reconstitute the residue in the mobile phase or a suitable solvent for injection.[9]

2.1.3. Biological Matrix (e.g., Urine - for metabolites)

For the analysis of DPHP metabolites, an enzymatic hydrolysis step is typically required to cleave conjugates.[4]

  • Enzymatic Hydrolysis: To a known volume of urine, add a buffer and β-glucuronidase. Incubate the mixture to deconjugate the metabolites.[10]

  • Solid-Phase Extraction (SPE): Condition an SPE cartridge. Pass the hydrolyzed sample through the cartridge.

  • Washing: Wash the cartridge to remove interferences.

  • Elution: Elute the DPHP metabolites with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the initial mobile phase.

HPLC-UV Method

This method is suitable for the quantification of DPHP in less complex matrices where high sensitivity is not the primary requirement.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[12]

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with a composition suitable to retain DPHP, then increase the percentage of the organic solvent to elute the compound.

  • Flow Rate: 1.0 mL/min.[13]

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: Approximately 230 nm.[12]

  • Column Temperature: 30 °C.

HPLC-MS/MS Method

This method provides high sensitivity and selectivity, making it ideal for trace-level quantification of DPHP and its metabolites in complex matrices.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[14]

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A suitable gradient to separate DPHP from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for DPHP and its metabolites need to be determined by infusing a standard solution into the mass spectrometer. For DPHP, a characteristic fragment ion is often m/z 149.[1]

Data Presentation

The following table summarizes typical quantitative data for the analysis of DPHP and its metabolites. The values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UV (for DPHP)HPLC-MS/MS (for DPHP Metabolites)Reference
Linear Range 0.1 - 10 µg/mL0.1 - 100 ng/mL[9][13]
Limit of Detection (LOD) ~0.03 µg/mL0.05 - 0.2 µg/L[3]
Limit of Quantification (LOQ) ~0.1 µg/mL0.15 - 0.5 µg/L[3][4]
Recovery 85 - 110%90 - 115%[2][13]
Precision (%RSD) < 5%< 10%[9][13]
Retention Time Dependent on conditionsDependent on conditions

Visualization

Experimental Workflow

experimental_workflow cluster_prep cluster_hplc sample Sample Collection (e.g., Polymer, Beverage, Urine) prep Sample Preparation sample->prep extraction Extraction (LLE / Ultrasonic) cleanup Cleanup (SPE) extraction->cleanup concentrate Concentration & Reconstitution cleanup->concentrate hplc HPLC Analysis concentrate->hplc separation C18 Reversed-Phase Separation detection Detection (UV or MS/MS) separation->detection data Data Acquisition & Processing detection->data quant Quantification (Calibration Curve) data->quant report Reporting quant->report

Caption: Experimental workflow for DPHP quantification.

HPLC Method Development Logic

method_development cluster_selection cluster_optimization cluster_validation start Define Analytical Goal (Analyte, Matrix, Sensitivity) selection Initial Method Selection start->selection column Column Selection (e.g., C18) optimization Method Optimization selection->optimization mobile_phase Mobile Phase Selection (Acetonitrile/Water) detector Detector Choice (UV or MS/MS) gradient Gradient Optimization validation Method Validation optimization->validation flow_rate Flow Rate Adjustment temp Temperature Control linearity Linearity & Range routine Routine Analysis validation->routine accuracy Accuracy & Precision lod_loq LOD & LOQ

Caption: Logical flow for HPLC method development.

References

Application Notes and Protocols for the Extraction of Bis(2-propylheptyl) Phthalate from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Bis(2-propylheptyl) phthalate (B1215562) (DPHP) from Polyvinyl Chloride (PVC) and other polymer matrices. The methodologies outlined are based on established analytical practices for phthalate analysis and are intended to guide researchers in developing robust and reliable extraction procedures.

Introduction

Bis(2-propylheptyl) phthalate (DPHP) is a high molecular weight phthalate ester used as a plasticizer in a variety of polymer applications, most notably in flexible PVC. It is favored for its low volatility and durability. However, concerns about the potential for phthalates to migrate from polymer matrices and the associated health risks necessitate accurate and sensitive analytical methods for their quantification.[1][2] The extraction of DPHP from the polymer matrix is a critical first step in its analysis. This document details several common extraction techniques, including Solvent Dissolution-Precipitation, Ultrasonic-Assisted Extraction (UAE), and Soxhlet Extraction. The subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5][6]

Extraction Methodologies

The choice of extraction method depends on factors such as the polymer type, the required extraction efficiency, available equipment, and desired sample throughput.

Solvent Dissolution-Precipitation

This method is particularly effective for PVC matrices. It involves dissolving the polymer in a suitable solvent, followed by the precipitation of the polymer, leaving the analyte of interest in the solution.[3][5][6]

Principle: The polymer is dissolved in a good solvent (e.g., tetrahydrofuran), and then a non-solvent (e.g., hexane (B92381) or ethanol) is added to precipitate the polymer, leaving the plasticizers in the supernatant.

Advantages: High extraction efficiency for soluble polymers.

Disadvantages: May not be suitable for all polymer types; requires careful selection of solvents.

Ultrasonic-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to accelerate the extraction process by enhancing solvent penetration into the sample matrix.[1][4]

Principle: The polymer sample is immersed in a suitable solvent and subjected to ultrasonic waves. The cavitation created by the ultrasound enhances the mass transfer of the analyte from the sample to the solvent.

Advantages: Faster than traditional methods like Soxhlet, uses less solvent, and is a simpler procedure.[1]

Disadvantages: Extraction efficiency can be influenced by various parameters that require optimization.

Soxhlet Extraction

A classical and robust method for solid-liquid extraction, often used as a reference method.[1]

Principle: The polymer sample is placed in a thimble, and a suitable solvent is continuously heated, vaporized, condensed, and allowed to drip through the sample, extracting the analyte over several hours.

Advantages: High extraction efficiency and well-established methodology.[1]

Disadvantages: Time-consuming, requires large volumes of solvent, and can lead to thermal degradation of sensitive analytes.[1]

Quantitative Data Summary

The following tables summarize typical performance data for phthalate extraction from polymer matrices. While specific data for DPHP is limited in the literature, the data for other high molecular weight phthalates like DEHP and DINP can be considered indicative of the expected performance for DPHP under similar conditions.

Table 1: Comparison of Extraction Method Performance for Phthalates in PVC

Extraction MethodTypical Recovery (%)Relative Standard Deviation (RSD) (%)Extraction TimeSolvent Consumption
Solvent Dissolution-Precipitation90 - 105< 101 - 3 hoursModerate
Ultrasonic-Assisted Extraction80 - 110[1]5 - 1515 - 60 minutesLow to Moderate
Soxhlet Extraction95 - 105[1]< 56 - 24 hoursHigh
Automated Solvent Extraction80 - 120[7]1.9 - 5.5[3]< 15 minutes[7]Low[7]

Table 2: GC-MS Method Performance for Phthalate Analysis

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
DMP3.4610.38
DEP4.1112.33
DBP3.8911.67
BBP10.1030.30
DEHP4.2912.87
DINP5.2115.63
Data adapted from a study on various phthalates, specific values for DPHP may vary but are expected to be in a similar range.[2]

Experimental Protocols

Protocol 1: Solvent Dissolution-Precipitation for PVC

Materials:

  • PVC sample (cut into small pieces, <2 mm)

  • Tetrahydrofuran (THF), analytical grade

  • Hexane or Ethanol, analytical grade

  • Cyclohexane (B81311), analytical grade (for dilution)

  • Internal standard solution (e.g., Dimethyl phthalate-d6)[8]

  • Volumetric flasks, vials, and syringes

  • 0.45 µm PTFE syringe filters[3]

  • Analytical balance

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 g of the finely cut PVC sample into a glass vial.[1]

  • Internal Standard Addition: Spike the sample with a known amount of internal standard solution.

  • Dissolution: Add 5 mL of THF to the vial. Seal the vial and vortex thoroughly. Allow the sample to dissolve, which may take several hours. Gentle heating or sonication can aid dissolution.[3]

  • Precipitation: Once the polymer is fully dissolved, add 10 mL of hexane (or ethanol) to precipitate the PVC.[3][5][6]

  • Separation: Vortex the mixture and allow the precipitate to settle for at least 5 minutes.[3]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial.[3]

  • Dilution and Analysis: Take a known aliquot (e.g., 0.3 mL) of the filtered extract, add a suitable solvent like cyclohexane to a final volume of 1.5 mL, and inject it into the GC-MS system.[3]

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

Materials:

  • Polymer sample (cut into small pieces, <2 mm)

  • Methylene (B1212753) chloride or other suitable solvent (e.g., hexane, toluene)[4]

  • Internal standard solution

  • Glass vials

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm PTFE syringe filters

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh approximately 0.5 g of the polymer sample into a glass vial.

  • Internal Standard Addition: Add a known amount of the internal standard to the vial.

  • Extraction: Add 10 mL of methylene chloride to the vial. Place the vial in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature.

  • Separation: After sonication, centrifuge the sample to separate the polymer residue from the solvent.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Analysis: The extract is now ready for GC-MS analysis. Dilute as necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of DPHP from a polymer matrix.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Polymer Sample Comminution Cut into small pieces (<2mm) Sample->Comminution Weighing Accurately weigh sample Comminution->Weighing AddSolvent Add Extraction Solvent & Internal Standard Weighing->AddSolvent ExtractionMethod Extraction (e.g., Dissolution, UAE, Soxhlet) AddSolvent->ExtractionMethod Separation Separate Extract from Polymer ExtractionMethod->Separation Filtration Filter Extract Separation->Filtration Dilution Dilute for Analysis Filtration->Dilution GCMS GC-MS Analysis Dilution->GCMS Quantification Data Processing & Quantification GCMS->Quantification

Caption: General workflow for DPHP extraction and analysis.

Factors Influencing Extraction Efficiency

This diagram shows the logical relationships between various parameters and their impact on the efficiency of the extraction process.

G ExtractionEfficiency Extraction Efficiency SolventType Solvent Type SolventType->ExtractionEfficiency Temperature Temperature Temperature->ExtractionEfficiency Time Extraction Time Time->ExtractionEfficiency ParticleSize Sample Particle Size ParticleSize->ExtractionEfficiency Matrix Polymer Matrix Matrix->ExtractionEfficiency Agitation Agitation (e.g., Sonication) Agitation->ExtractionEfficiency

Caption: Key parameters affecting extraction efficiency.

Disclaimer: These protocols provide a general guideline. It is essential to validate the chosen method for the specific polymer matrix and analytical instrumentation used. Blank samples should be run to check for background contamination.[3] Certified reference materials should be used to verify the accuracy and precision of the method.[7]

References

Application Notes and Protocols for Bis(2-propylheptyl) phthalate (DPHP) as a Plasticizer in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-propylheptyl) phthalate (B1215562) (DPHP) is a high molecular weight phthalate plasticizer utilized in polyvinyl chloride (PVC) formulations to impart flexibility and durability.[1] With the chemical formula C₂₈H₄₆O₄, DPHP is a colorless, viscous liquid known for its excellent plasticizing properties, often serving as a replacement for other plasticizers like DEHP and DINP in numerous applications.[1] Its molecular structure, featuring a 10-carbon branched-chain alcohol, contributes to its desirable characteristics, including low volatility, high thermal stability, and good weather resistance.[1][2]

These properties make DPHP a preferred choice for a variety of demanding applications, including automotive interiors, wire and cable insulation, roofing membranes, and flooring.[3][4] For drug development professionals, the interest in DPHP lies in its use in medical devices and packaging materials, where low migration and biocompatibility are critical.[5][6] This document provides detailed application notes and protocols for the evaluation of DPHP in PVC formulations.

Physicochemical Properties of DPHP

DPHP is a clear, odorless liquid that is soluble in most organic solvents but has limited solubility in water.[7] It is produced by the reaction of phthalic anhydride (B1165640) with 2-propylheptanol.[8] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Typical Physicochemical Properties of Bis(2-propylheptyl) phthalate (DPHP)

PropertyValueReference
Chemical FormulaC₂₈H₄₆O₄[5]
Molecular Weight446.66 g/mol [8]
AppearanceClear, colorless, viscous liquid[5][7]
OdorFaint/Odorless[7]
Specific Gravity @ 25/25°C0.959[9]
Refractive Index @ 25°C1.484[9]
Vapor Pressure (mbar @ 350°C)1.2[9]
Pour Point-48 °C[10]
Flash Point (COC)232 °C[9]
Water SolubilityVery low[7]
Volume Resistivity (Ω·cm)(5.5 ± 1.0) × 10¹¹[10]

Performance in PVC Formulations: Comparative Data

DPHP is often compared to other high molecular weight phthalates like Diisononyl phthalate (DINP) and Diisodecyl phthalate (DIDP). Its performance characteristics make it a suitable alternative to Di(2-ethylhexyl) phthalate (DEHP), which has faced regulatory scrutiny.[2][9]

Mechanical Properties

The incorporation of DPHP into PVC imparts excellent flexibility and mechanical strength. Table 2 provides a comparison of the mechanical properties of a typical PVC compound plasticized with 50 phr (parts per hundred resin) of DPHP versus DIDP.

Table 2: Mechanical Properties of PVC Compounds (50 phr Plasticizer)

PropertyDPHPDIDPReference
Hardness (Shore A)8787[9]
Specific Gravity @ 25°C1.2531.255[9]
Tensile Strength (MPa)1.701.71[9]
100% Modulus (MPa)1.091.09[9]
Elongation (%)370350[9]
Brittle Temperature (°C)-28-27[9]
Thermal Stability and Weathering

DPHP exhibits high thermal stability, making it suitable for high-temperature applications such as automotive interiors and wire insulation.[2][3] Its low volatility contributes to a longer product lifespan and reduced material degradation over time.[2] Furthermore, DPHP demonstrates excellent weatherability, a crucial attribute for outdoor applications like roofing membranes and tarpaulins.[11]

Table 3: Accelerated Weathering Performance (QUV Test, % Weight Loss)

Plasticizer1000 hours2000 hours3000 hoursReference
DPHP 0.250.500.75[9]
DIDP 0.751.502.25[9]
Linear Phthalate 0.100.200.30[9]

Experimental Protocols

The following protocols outline standard procedures for evaluating the performance of DPHP in PVC formulations.

PVC Compounding and Specimen Preparation

This protocol describes the preparation of plasticized PVC sheets from which test specimens can be cut.

PVC_Compounding_Workflow cluster_compounding PVC Compounding cluster_specimen_prep Specimen Preparation A 1. Weigh Ingredients (PVC, DPHP, Stabilizer, etc.) B 2. Dry Blend in High-Speed Mixer A->B C 3. Melt Compounding (Two-Roll Mill or Extruder) B->C D 4. Form Homogeneous Sheet C->D E 5. Compression Molding of Sheet D->E F 6. Annealing (Optional) E->F G 7. Die Cutting of Test Specimens F->G

PVC Compounding and Specimen Preparation Workflow.

Protocol:

  • Formulation: A typical formulation consists of PVC resin (100 parts), DPHP (e.g., 50 phr), a heat stabilizer (e.g., 2-3 phr of a mixed metal stabilizer), and lubricants as needed.

  • Mixing: The components are weighed and dry-blended in a high-speed mixer.

  • Melt Compounding: The dry blend is then melt-compounded using a two-roll mill or a laboratory extruder at a temperature of 160-180°C until a homogeneous melt is achieved.

  • Sheet Formation: The compounded PVC is sheeted off the mill at a controlled thickness.

  • Compression Molding: The sheets are compression molded into plaques of desired thickness at 170-185°C.

  • Specimen Cutting: Standard test specimens (e.g., dumbbell shapes for tensile testing) are die-cut from the molded plaques after conditioning at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours.

Evaluation of Mechanical Properties

The following mechanical properties are determined according to the specified ASTM standards.

  • Tensile Strength, Elongation, and Modulus: Determined using a universal testing machine according to ASTM D638 .

  • Hardness (Shore A): Measured using a durometer as per ASTM D2240 .

  • Tear Resistance: Evaluated according to ASTM D624 .

  • Low-Temperature Flexibility (Brittle Point): Determined by impact testing at low temperatures as described in ASTM D746 .

Thermal Aging and Stability Assessment

Thermal_Aging_Workflow cluster_aging Accelerated Aging cluster_evaluation Post-Aging Evaluation A Prepare PVC Specimens (with DPHP) B Heat Aging in Oven (e.g., 100°C for 7 days) A->B C QUV Weathering (UV exposure, condensation cycles) A->C G Thermogravimetric Analysis (TGA) (Volatility and Decomposition Profile) A->G D Measure Weight Loss B->D C->D E Evaluate Color Change (Spectrophotometry) D->E F Assess Mechanical Property Retention E->F Migration_Testing_Workflow cluster_extraction Migration/Leaching cluster_analysis Analysis of Simulant A Prepare PVC Samples (Known surface area and weight) B Immerse in Simulant (e.g., water, ethanol, food simulant) A->B C Incubate at Controlled Temperature and Time B->C D Solvent Extraction of Leached DPHP C->D E Concentration of Extract D->E F Quantification by GC-MS or LC-MS E->F G Calculate Migration Rate (µg/cm² or mg/L) F->G Cytotoxicity_Testing_Pathway cluster_cell_culture In Vitro Assay (ISO 10993-5) A DPHP-Plasticized PVC Material B Extraction in Cell Culture Medium (ISO 10993-12) A->B C Material Extract B->C D Exposure of Cell Line (e.g., L929 fibroblasts) to Extract C->D E Incubation (24-48 hours) D->E F Quantitative Assessment (e.g., MTT Assay) E->F G Cell Viability > 70%? F->G H Pass (Non-cytotoxic) G->H Yes I Fail (Cytotoxic) G->I No

References

Application Note and Protocols for Leaching and Migration Studies of Di(2-propylheptyl) Phthalate (DPHP) from Plastic Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(2-propylheptyl) phthalate (B1215562) (DPHP) is a high molecular weight ortho-phthalate used as a plasticizer in a variety of polymer products to enhance their flexibility and durability. It is commonly found in polyvinyl chloride (PVC) applications such as flooring, cables, automotive interiors, and some consumer goods.[1] Unlike some other phthalates, DPHP is not chemically bound to the polymer matrix and can therefore leach or migrate into the surrounding environment, including air, dust, and materials in direct contact, such as food or saliva.[2] Concerns regarding the potential endocrine-disrupting effects and other toxicological properties of phthalates have led to increased scrutiny of their presence and migration from consumer products.[3][4] This document provides an overview of the current knowledge on DPHP leaching and migration, detailed experimental protocols for its study, and information on its metabolic fate.

While extensive quantitative data on the migration of DPHP is not as widely available in public literature as for other phthalates like DEHP or DINP, this application note compiles available information and provides generalized protocols based on established methods for phthalate analysis.

Data Presentation: Migration of Phthalates from Plastic Products

The following tables summarize quantitative data on the migration of various phthalates from plastic products, illustrating the types of data that can be generated from the protocols described below. It is important to note that these values are for other phthalates and should be considered illustrative for DPHP studies.

Table 1: Migration of Phthalates from PVC Flooring into Dust

PhthalateFlooring TypeTemperatureIncubation TimeMigration Level (μg/g of dust)Reference
DEHPUncoated ResidentialRoom Temperature14 days384 ± 19[3]
DEHPWax-coated CommercialRoom Temperature14 days481 ± 53[3]
DEHPUV Curing Paint CoatedRoom Temperature14 daysNot Observed[3]
DEHPUV Curing Paint Coated50 °CNot SpecifiedObserved[3]
DINPAll Tested TypesRoom Temperature14 daysNot Observed[3]

Table 2: Migration of Phthalates from Plastic Toys into Artificial Saliva

PhthalateToy MaterialUV IrradiationMigration TimeMigration LevelReference
DEHPPVCNo6, 15, 30 daysNot Significant[5]
DEHPPVCYes (UVA/UVC)6, 15, 30 daysNot Significant[5]

Experimental Protocols

The following are detailed protocols for conducting leaching and migration studies of DPHP from plastic products. These are generalized methods based on common practices for phthalate analysis and can be adapted for specific research needs.

Protocol 1: Determination of DPHP Migration into Food Simulants

1. Objective: To quantify the migration of DPHP from plastic food contact materials into various food simulants.

2. Materials and Reagents:

  • Plastic food contact material (e.g., PVC film, containers)
  • Food Simulants (as per EU Regulation No. 10/2011):
  • Simulant A: 10% ethanol (B145695) (v/v) in deionized water (for aqueous foods)
  • Simulant B: 3% acetic acid (w/v) in deionized water (for acidic foods)
  • Simulant D2: Olive oil or other vegetable oil (for fatty foods)
  • DPHP standard (high purity)
  • Internal standard (e.g., deuterated DPHP or another phthalate not present in the sample)
  • Solvents (HPLC or GC grade): n-hexane, acetonitrile, ethyl acetate
  • Glassware (thoroughly cleaned and rinsed with solvent to avoid contamination)
  • Incubator or oven

3. Sample Preparation:

  • Cut the plastic material into pieces of a known surface area (e.g., 1 dm²).
  • Clean the surface of the plastic samples by gently wiping with a lint-free cloth to remove any surface contamination. Do not use solvents for cleaning.
  • Prepare triplicate samples for each test condition.

4. Migration Test:

  • Place the prepared plastic sample into a clean glass container.
  • Add a known volume of the pre-conditioned food simulant to achieve a surface area-to-volume ratio of 6 dm²/L (or as specified by relevant regulations).
  • Seal the container with a glass or PTFE-lined cap.
  • Incubate the samples under the desired test conditions (e.g., 10 days at 40°C for general long-term storage, or specific conditions simulating actual use).
  • For each set of conditions, prepare a blank sample containing only the food simulant to check for background contamination.

5. Extraction:

  • For Aqueous Simulants (A and B):
  • After incubation, remove the plastic sample.
  • Spike the simulant with the internal standard.
  • Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., n-hexane or ethyl acetate) to the simulant in a separatory funnel.
  • Shake vigorously for 2-3 minutes and allow the layers to separate.
  • Collect the organic layer. Repeat the extraction twice more.
  • Combine the organic extracts and concentrate them to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
  • For Fatty Food Simulant (D2):
  • After incubation, take an aliquot of the oil.
  • Spike with the internal standard.
  • Perform a solvent extraction and cleanup step to separate the DPHP from the oil matrix. A common method is to dissolve the oil in hexane (B92381) and use a solid-phase extraction (SPE) cartridge (e.g., silica (B1680970) or Florisil) to retain the phthalates, which are then eluted with a more polar solvent.
  • Concentrate the eluate to a final volume of 1 mL.

6. Instrumental Analysis (GC-MS):

  • Gas Chromatograph (GC) Conditions (Example):
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injector Temperature: 280°C.
  • Injection Mode: Splitless.
  • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.
  • Mass Spectrometer (MS) Conditions (Example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for DPHP and the internal standard.

7. Quantification:

  • Prepare a calibration curve using DPHP standards of known concentrations containing the internal standard.
  • Calculate the concentration of DPHP in the extracts based on the calibration curve.
  • Express the migration results in mg of DPHP per kg of food simulant (mg/kg) or mg of DPHP per surface area of the plastic (mg/dm²).

Protocol 2: Determination of DPHP Leaching into Artificial Saliva from Toys

1. Objective: To simulate and quantify the leaching of DPHP from children's toys into artificial saliva.

2. Materials and Reagents:

  • Plastic toy samples.
  • Artificial Saliva (formulation can vary, a common one is based on ISO 10993-12):
  • Sodium chloride (0.4 g/L)
  • Potassium chloride (0.4 g/L)
  • Calcium chloride (0.795 g/L)
  • Sodium phosphate, monobasic (0.26 g/L)
  • Sodium bicarbonate (2.5 g/L)
  • Potassium thiocyanate (B1210189) (0.33 g/L)
  • Adjust pH to 6.8 ± 0.1 with lactic acid.
  • DPHP standard and internal standard.
  • Solvents (as in Protocol 1).
  • Horizontal shaker.
  • Centrifuge.

3. Sample Preparation:

  • Cut the toy into small pieces (e.g., approximately 1 cm²) to increase the surface area available for leaching.
  • Weigh a specific amount of the toy pieces (e.g., 1-2 g).

4. Leaching Test:

  • Place the weighed toy pieces into a 50 mL polypropylene (B1209903) centrifuge tube.
  • Add a known volume of artificial saliva (e.g., 10 mL).
  • Place the tube on a horizontal shaker and agitate at a constant speed (e.g., 150 rpm) for a specified time (e.g., 1, 2, or 4 hours) at 37°C to simulate mouth conditions.
  • After shaking, centrifuge the tube to separate the saliva from the toy pieces.

5. Extraction and Analysis:

  • Carefully transfer the supernatant (artificial saliva) to a clean glass tube.
  • Spike with the internal standard.
  • Add an extraction solvent (e.g., 10 mL of ethyl acetate) and vortex for 2 minutes.
  • Centrifuge to separate the layers.
  • Collect the organic (upper) layer.
  • Repeat the extraction.
  • Combine the extracts, concentrate, and analyze by GC-MS as described in Protocol 1.

8. Quantification:

  • Calculate the concentration of DPHP in the artificial saliva.
  • Express the results as the amount of DPHP leached per gram of the toy (ng/g) or per surface area (µg/cm²).

Visualization of Pathways and Workflows

DPHP Metabolic Pathway

The metabolic pathway of DPHP primarily involves hydrolysis followed by oxidation of the alkyl side chain.[6][7]

DPHP_Metabolism DPHP Di(2-propylheptyl) phthalate (DPHP) MPHP Mono(2-propylheptyl) phthalate (MPHP) DPHP->MPHP Hydrolysis (Esterases) OH_MPHP Mono(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP) MPHP->OH_MPHP Oxidation Glucuronide Glucuronide Conjugates MPHP->Glucuronide Glucuronidation oxo_MPHP Mono(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP) OH_MPHP->oxo_MPHP Oxidation OH_MPHP->Glucuronide Glucuronidation cx_MPHP Mono(2-propyl-6-carboxyhexyl) phthalate (cx-MPHP) oxo_MPHP->cx_MPHP Oxidation oxo_MPHP->Glucuronide Glucuronidation cx_MPHP->Glucuronide Glucuronidation

Caption: Metabolic pathway of DPHP in mammals.

Experimental Workflow for DPHP Migration Analysis

This diagram illustrates the general workflow for analyzing DPHP migration from a plastic sample.

DPHP_Migration_Workflow cluster_prep Sample Preparation cluster_migration Migration/Leaching cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Plastic Product Sample Cut Cut into specified size Sample->Cut Clean Clean surface Cut->Clean Simulant Add Simulant (Food Simulant / Artificial Saliva) Clean->Simulant Incubate Incubate (Time and Temperature) Simulant->Incubate Extract Liquid-Liquid or Solid-Phase Extraction Incubate->Extract Concentrate Concentrate Extract Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Quantify Quantification (Calibration Curve) GCMS->Quantify Report Report Results Quantify->Report

Caption: General workflow for DPHP migration studies.

Toxicological Considerations

Toxicological studies on DPHP are less extensive than for other phthalates. However, available data suggest that DPHP can be considered a subchronic toxicant in animal models.[8] Observed effects include decreased body weight and changes in liver and adrenal gland histology.[8] Unlike some other phthalates, current evidence does not strongly indicate that DPHP is a reproductive toxicant or a potent endocrine disruptor.[6] The primary metabolic pathway involves the hydrolysis to its monoester, MPHP, and subsequent oxidation products, which are then conjugated and excreted.[7] The toxicological profile of these metabolites is an area of ongoing research. Drug development professionals should be aware of the potential for DPHP exposure from plastic labware and medical devices and its possible impact on experimental systems.

Conclusion

The study of DPHP leaching and migration from plastic products is crucial for assessing human exposure and potential health risks. While specific quantitative data for DPHP remains less prevalent than for other phthalates, the provided protocols offer a robust framework for researchers to conduct such investigations. The use of standardized methods, appropriate simulants, and sensitive analytical techniques like GC-MS is essential for generating reliable and comparable data. Further research is needed to fully characterize the migration of DPHP from various consumer products under real-world conditions and to further elucidate its toxicological profile.

References

Application Notes and Protocols for In Vitro Cell Exposure to Bis(2-propylheptyl) Phthalate (DPHP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-propylheptyl) phthalate (B1215562) (DPHP) is a high molecular weight branched phthalate ester utilized as a plasticizer in various polyvinyl chloride (PVC) products.[1][2] Its widespread use raises concerns about potential human exposure and subsequent health effects. In vitro toxicological studies are essential for elucidating the cellular and molecular mechanisms of DPHP toxicity and for risk assessment. These application notes provide detailed protocols for the in vitro exposure of mammalian cells to DPHP, covering key assays for assessing cytotoxicity, cell viability, and endocrine-disrupting potential.

General Guidelines for Handling DPHP in Cell Culture

Due to its high lipophilicity, DPHP can be challenging to work with in aqueous cell culture media.[1] The following guidelines are recommended to ensure consistent and reliable results:

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing DPHP stock solutions.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of DPHP in cell culture grade DMSO. For example, a 100 mM stock solution.

  • Working Solutions: Serially dilute the DPHP stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Vehicle Control: All experiments must include a vehicle control group, which consists of cells treated with the same final concentration of DMSO as the DPHP-treated groups.

  • Solubility Issues: Be aware that at high concentrations, DPHP may form an insoluble film on the surface of the culture medium.[1] It is advisable to visually inspect the culture wells for any precipitation after the addition of DPHP.

Experimental Protocols

Cell Culture and Seeding

A variety of cell lines can be used to study the effects of DPHP, depending on the research question. Commonly used cell lines for phthalate research include:

  • HepG2 (Human Liver Cancer Cell Line): For studying hepatotoxicity.

  • MCF-7 (Human Breast Cancer Cell Line): For assessing estrogenic activity.[3][4]

  • Sertoli and Leydig Cells: For investigating reproductive toxicity.[5]

  • Human Granulosa Cells (e.g., HGrC1): For studying effects on ovarian function.[6]

  • Caco-2 (Human Colorectal Adenocarcinoma Cell Line): For examining intestinal cell effects.[7]

Protocol for Cell Seeding:

  • Culture the selected cell line in the appropriate complete medium, as recommended by the supplier (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • For experiments, seed the cells in multi-well plates (e.g., 96-well or 24-well plates) at a density that will ensure they are in the exponential growth phase at the time of DPHP exposure. A typical seeding density for a 96-well plate is 1 x 10⁴ cells per well.[8]

  • Allow the cells to attach and grow for 24 hours before treatment with DPHP.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Protocol:

  • Seed cells in a 96-well plate and expose them to a range of DPHP concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).[4]

  • After the incubation period, remove the treatment medium.

  • Add 100 µL of fresh medium and 10 µL of 12 mM MTT stock solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Cytotoxicity Assay (Neutral Red Uptake Assay)

The Neutral Red uptake assay is a cell viability/cytotoxicity assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Protocol: [8]

  • Seed cells in a 96-well plate and expose them to various concentrations of DPHP for 24, 48, or 72 hours.[8]

  • Following exposure, remove the treatment medium and add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well.[8]

  • Incubate for 3 hours at 37°C.[8]

  • Remove the Neutral Red medium and wash the cells once with PBS.

  • Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well and shake the plate for 10 minutes to extract the dye.[8]

  • Measure the absorbance at 540 nm using a microplate reader.[8]

  • Calculate the percentage of viable cells for each concentration relative to the vehicle control.[8]

Estrogen Receptor (ER) Activity Assay

Phthalates have been shown to possess endocrine-disrupting properties, often by interacting with the estrogen receptor.[3]

Protocol (using a reporter gene assay in MCF-7 cells):

  • Seed MCF-7 cells in a 24-well plate.

  • Transfect the cells with an estrogen response element (ERE)-driven luciferase reporter plasmid.

  • After 24 hours, expose the transfected cells to a range of DPHP concentrations for another 24 hours. Include a positive control (e.g., 17β-estradiol) and a vehicle control.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • An increase in luciferase activity indicates activation of the estrogen receptor.

Data Presentation

Table 1: Recommended DPHP Concentration Ranges and Exposure Times for In Vitro Assays

Assay TypeCell LineDPHP Concentration RangeExposure Time
Cell Viability (MTT)HepG2, MCF-71 µM - 100 µM24, 48, 72 hours
Cytotoxicity (Neutral Red)Various1 µM - 100 µM24, 48, 72 hours
ER ActivityMCF-710 nM - 10 µM24 hours
Gene ExpressionVarious50 nM - 250 nM (long term)1 - 4 weeks

Note: The optimal concentrations and exposure times should be determined empirically for each specific cell line and experimental setup.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Seeding DPHP_Prep 2. DPHP Stock & Working Solution Preparation Exposure 3. Cell Exposure to DPHP (24-72h) MTT 4a. Cell Viability (MTT) Exposure->MTT NR 4b. Cytotoxicity (Neutral Red) Exposure->NR ER_Activity 4c. ER Activity Exposure->ER_Activity Data_Analysis 5. Data Collection & Analysis MTT->Data_Analysis NR->Data_Analysis ER_Activity->Data_Analysis

Caption: Experimental workflow for in vitro DPHP exposure.

Signaling_Pathway DPHP DPHP ER Estrogen Receptor (ER) DPHP->ER Binds to/Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Target Gene Expression (e.g., TFF1, CTSD) ERE->Gene_Expression Promotes Transcription Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: Hypothetical DPHP-induced estrogenic signaling.

References

Troubleshooting & Optimization

Minimizing contamination during Bis(2-propylheptyl) phthalate sample collection and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing contamination during the collection and analysis of Bis(2-propylheptyl) phthalate (B1215562) (DPHP).

Frequently Asked Questions (FAQs)

Q1: What is Bis(2-propylheptyl) phthalate (DPHP) and why is it challenging to analyze at trace levels?

A1: this compound (DPHP) is a high molecular weight phthalate used as a plasticizer in various materials, including polyvinyl chloride (PVC).[1] Analyzing DPHP at trace levels is challenging due to its ubiquitous presence in the laboratory environment, leading to a high risk of sample contamination.[2][3] Phthalates like DPHP are semi-volatile compounds that can be found in lab air, dust, solvents, and on most plastic consumables.[2][4]

Q2: What are the most common sources of DPHP contamination in a laboratory setting?

A2: Common sources of phthalate contamination, including DPHP, are widespread in a typical laboratory. These include:

  • Laboratory Consumables: Plastic items such as pipette tips, syringes, sample vials, gloves, and filters can leach phthalates into samples.[5][6]

  • Laboratory Environment: Phthalates are present in laboratory air and dust, originating from building materials like flooring, paints, and cables.[2]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[3][7]

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can be a source of phthalate contamination.[2]

  • Analytical Instrumentation: Components of GC-MS or LC-MS/MS systems, such as tubing, septa, and seals, can introduce or contribute to background levels of phthalates.[8][9]

Q3: My analytical blanks show significant DPHP peaks. What are the initial troubleshooting steps?

A3: If your analytical blanks show DPHP contamination, a systematic approach is needed to identify the source.[2] Start by sequentially testing all components of your analytical workflow. Prepare a "method blank" that goes through the entire sample preparation process to pinpoint the contamination step.[10] If the method blank is contaminated, individually test solvents, reagents, and consumables to isolate the source.[2]

Q4: Can I use plastic labware if it is labeled "phthalate-free"?

A4: While "phthalate-free" plastics are a better option, it is best to avoid plastic materials whenever possible for ultra-trace analysis of DPHP.[10] Cross-contamination can still occur from packaging or during manufacturing.[6] Whenever feasible, use rigorously cleaned glassware. If plastic consumables are unavoidable, it is crucial to test a new batch for phthalate leaching before use.[10]

Q5: What is the recommended method for cleaning glassware to minimize DPHP contamination?

A5: A rigorous glassware cleaning protocol is essential. This typically involves:

  • Washing with a laboratory-grade, phosphate-free detergent and hot water.[10]

  • Thorough rinsing with tap water followed by deionized water.[10]

  • Rinsing with a high-purity solvent like acetone (B3395972) or hexane (B92381).[10]

  • Baking the glassware in a muffle furnace at a high temperature (e.g., 400°C) for several hours to pyrolyze any remaining organic contaminants.[10][11]

  • After cooling, cover the glassware openings with pre-cleaned aluminum foil.[2]

Troubleshooting Guides

Issue 1: High Background Levels of DPHP in Blanks
  • Symptom: Your procedural and solvent blanks show significant peaks corresponding to DPHP.

  • Systematic Troubleshooting:

    • Isolate the Source: Begin by injecting a pure solvent blank directly into the instrument to check for system contamination. If clean, the contamination is likely from your sample preparation.

    • Solvent and Reagent Check: Concentrate a large volume of each solvent and reagent used in your sample preparation and analyze the concentrate for DPHP.[2]

    • Consumables Check: Leach-test all consumables (pipette tips, vials, filters) by exposing them to a clean solvent for a period and then analyzing the solvent.[2]

    • Environmental Assessment: If all components are clean, consider airborne contamination. Keep samples covered and work in a clean area.[2]

Issue 2: Inconsistent DPHP Results Across Replicate Samples
  • Symptom: You observe poor reproducibility in DPHP concentrations for replicate samples.

  • Possible Causes and Solutions:

    • Sporadic Contamination: This can be due to inconsistent sample handling. Ensure strict adherence to protocols for all samples. Use dedicated glassware for phthalate analysis.[10]

    • Instrument Carryover: DPHP from a highly concentrated sample can adsorb to the injector or column and elute in subsequent runs.[10] Run several solvent blanks after a high-concentration sample to ensure the system is clean.[2] Regular maintenance of the GC inlet, including cleaning or replacing the liner and septum, is also crucial.[2]

    • Inhomogeneous Sample Matrix: For solid or viscous samples, ensure the sample is thoroughly homogenized before taking an aliquot for extraction.[10]

Quantitative Data Summary

The following table summarizes reported levels of phthalate leaching from various laboratory consumables. While specific data for DPHP is not always available, the data for other common phthalates can serve as a guide for potential contamination sources.

Laboratory ConsumablePhthalate DetectedReported Leaching LevelReference
Pipette TipsDi(2-ethylhexyl) phthalate (DEHP)0.36 µg/cm²[5][12]
Pipette TipsDiisononyl phthalate (DINP)0.86 µg/cm²[5][12]
Plastic Filter Holders (PTFE)Dibutyl phthalate (DBP)2.49 µg/cm²[5][12]
Parafilm®Di(2-ethylhexyl) phthalate (DEHP)up to 0.50 µg/cm²[5][12]

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis
  • Initial Wash: Scrub glassware with a laboratory-grade, phosphate-free detergent and hot water.

  • Tap Water Rinse: Rinse thoroughly with tap water at least six times.[2]

  • Deionized Water Rinse: Rinse with deionized or Milli-Q water at least six times.[2]

  • Solvent Rinse: In a fume hood, rinse with a high-purity solvent such as acetone or hexane to remove organic residues.[2]

  • Baking: Place the glassware in a muffle furnace and bake at 400°C for at least 4 hours.[10][11]

  • Storage: After cooling in a clean environment, cover all openings with pre-cleaned aluminum foil (rinsed with hexane) and store in a dedicated, dust-free cabinet.[2]

Protocol 2: Liquid-Liquid Extraction of DPHP from Aqueous Samples
  • Sample Preparation: In a dedicated clean area, measure a known volume of the aqueous sample into a rigorously cleaned glass separatory funnel.

  • Internal Standard Spiking: Add an appropriate amount of a labeled internal standard solution.

  • Extraction: Add a suitable volume of high-purity, phthalate-free n-hexane. Shake the funnel vigorously for 2-3 minutes, venting periodically.

  • Phase Separation: Allow the layers to separate.

  • Collection: Transfer the upper n-hexane layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh portion of n-hexane.

  • Drying and Concentration: Combine the n-hexane extracts and pass them through anhydrous sodium sulfate (B86663) to remove residual water. Evaporate the solvent to a small volume under a gentle stream of high-purity nitrogen.

  • Analysis: Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.

Visualizations

Contamination_Troubleshooting_Workflow Start High DPHP Background Detected in Blank System_Check Analyze Direct Solvent Injection Start->System_Check Prep_Check Analyze Full Method Blank System_Check->Prep_Check System is Clean Remediate_System Clean/Maintain Instrument Components System_Check->Remediate_System System is Contaminated Solvent_Test Concentrate and Analyze Solvents Prep_Check->Solvent_Test Blank is Contaminated Consumables_Test Perform Leach Test on Consumables Solvent_Test->Consumables_Test Solvents are Clean Remediate_Solvents Purify or Replace Solvents Solvent_Test->Remediate_Solvents Solvents are Contaminated Environment_Check Assess Airborne Contamination Consumables_Test->Environment_Check Consumables are Clean Remediate_Consumables Source Phthalate-Free Consumables Consumables_Test->Remediate_Consumables Consumables are Contaminated Remediate_Environment Improve Lab Hygiene and Sample Handling Environment_Check->Remediate_Environment

Caption: Troubleshooting workflow for identifying DPHP contamination sources.

Sample_Analysis_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Glassware_Prep Rigorous Glassware Cleaning (Detergent, Water, Solvent, Bake) Sample_Collection Sample Collection (Use Glassware) Glassware_Prep->Sample_Collection Reagent_QC Solvent & Reagent Blank Check Extraction Liquid-Liquid or Solid-Phase Extraction Reagent_QC->Extraction Spiking Internal Standard Spiking Sample_Collection->Spiking Spiking->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Instrument_Analysis GC-MS or LC-MS/MS Analysis Concentration->Instrument_Analysis Data_Processing Data Processing & Quantification Instrument_Analysis->Data_Processing

Caption: Experimental workflow for trace DPHP analysis.

References

Technical Support Center: Optimization of Ultrasonic Extraction for DPHP from Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the ultrasonic-assisted extraction (UAE) of Di(2-propylheptyl) phthalate (B1215562) (DPHP) from polymer matrices.

Frequently Asked Questions (FAQs)

Q1: What is ultrasonic-assisted extraction (UAE) and why is it used for DPHP analysis? A1: Ultrasonic-assisted extraction, or sonication, uses high-frequency sound waves to create cavitation bubbles in a solvent.[1] The collapse of these bubbles generates localized high pressure and temperature, enhancing mass transfer and disrupting the polymer matrix to release the target analyte, DPHP.[1][2] This method is often preferred over traditional techniques like Soxhlet extraction because it is simpler, faster, uses less solvent, and can be performed at room temperature, which protects thermosensitive compounds.[3][4][5]

Q2: Which analytical techniques are typically used to quantify DPHP after extraction? A2: Gas chromatography coupled with mass spectrometry (GC-MS) is a common and effective method for identifying and quantifying DPHP and other phthalates after extraction.[3][6] The GC separates the components of the extract, and the MS provides mass information for definitive identification.[7] Using an isotopically labeled internal standard, such as a deuterated phthalate, can improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response.[8]

Q3: What are the key parameters to optimize for efficient DPHP extraction? A3: The primary factors that influence the efficiency of ultrasonic extraction include the choice of solvent, sonication time, ultrasonic power, and temperature.[9] The physical properties of the solvent (viscosity, surface tension, and vapor pressure) directly affect the intensity of cavitation.[2] Additionally, the sample's particle size is crucial; reducing the polymer sample to small pieces increases the surface area available for extraction.[1][8]

Q4: Can DPHP contaminate my samples during the experimental process? A4: Yes, phthalate contamination is a common issue in trace analysis because they are ubiquitous in laboratory environments, found in items like solvents, glassware, and plastic apparatus.[3][10] It is critical to run procedural blanks, use scrupulously cleaned glassware, and high-purity solvents to avoid overestimating DPHP concentrations.[3]

Q5: What are the safety considerations when working with DPHP and extraction solvents? A5: DPHP, like many other phthalates, is studied for its potential as an endocrine disruptor.[11][12] The organic solvents used for extraction (e.g., toluene (B28343), dichloromethane, hexane) are often flammable and toxic.[3][6] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Troubleshooting Guide

Q: My DPHP recovery is low and/or inconsistent. What are the potential causes and solutions? A: Low and variable recovery is a frequent challenge. The following table outlines common causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps & Recommendations
Inappropriate Solvent The solvent's polarity must be compatible with DPHP. A mixture of solvents, such as n-hexane-acetone (1:2) or toluene-dichloromethane (1:9), can improve extraction efficiency compared to single solvents.[6][13] Verify that your chosen solvent effectively swells or dissolves the specific polymer matrix.
Insufficient Sonication Time Extraction yields generally improve with increased sonication time, but excessive exposure can potentially degrade the analyte.[1][14] Perform a time-course study (e.g., 15, 30, 45, 60 minutes) to determine the optimal duration for your specific sample matrix and equipment.[15]
Suboptimal Ultrasonic Power/Temperature Higher ultrasonic power increases cavitation intensity, but excessive power can lead to analyte degradation.[9][14] Similarly, moderate heating can increase analyte solubility, but high temperatures may cause degradation.[9][16] Optimize these parameters systematically. An ultrasonic bath's energy distribution can be non-uniform, so ensure consistent sample placement.[9]
Inadequate Sample Preparation The polymer sample must have a large surface area for efficient extraction. Cut the material into small pieces (e.g., < 2 mm x 2 mm) before adding the solvent.[8]
Polymer Matrix Effects The DPHP may be strongly entrapped within the polymer. The dissolution-precipitation method, where the polymer is fully dissolved in a solvent like Tetrahydrofuran (THF) and then precipitated with a non-solvent (like hexane (B92381) or ethanol), can be an alternative, though it may sometimes yield lower or more variable recoveries than UAE.[3][17]
Analyte Loss During Post-Extraction Ensure that DPHP is not lost during filtration or solvent evaporation steps.[8] Use a gentle stream of nitrogen for concentration. Verify that your filtration medium does not adsorb the analyte.

Experimental Protocols & Data

Representative Experimental Protocol: UAE of DPHP from PVC

This protocol is a synthesized example based on common methodologies.[3][6][8][17]

  • Sample Preparation :

    • Cut the polymer sample (e.g., PVC) into small pieces of less than 2 mm x 2 mm to maximize surface area.[8]

    • Accurately weigh approximately 0.1–0.5 g of the comminuted sample into a glass vial.

  • Spiking (for QC/Recovery) :

    • Add a known amount of an isotopically labeled internal standard (e.g., Dimethyl phthalate-d6) to the sample at the beginning of the process to ensure accurate quantification.[8]

  • Extraction :

    • Add a precise volume of extraction solvent (e.g., 10 mL of toluene or a hexane/acetone mixture) to the vial.[3][13]

    • Place the vial in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

    • Sonicate for an optimized duration (e.g., 30-60 minutes) at a controlled temperature and power setting.[15][16]

  • Sample Cleanup :

    • After sonication, allow the sample to cool to room temperature.

    • Filter the extract through a syringe filter (e.g., 0.45 µm PTFE) to remove undissolved polymer particles.[8]

    • If necessary, pass the extract through anhydrous sodium sulfate (B86663) to remove any residual water.[8]

  • Concentration & Analysis :

    • Concentrate the filtrate to a final volume of 1-2 mL using a gentle stream of nitrogen.[8]

    • Transfer the final extract to a GC vial.

    • Analyze the sample using a calibrated GC-MS system to identify and quantify DPHP.[6]

Quantitative Data: Influence of Extraction Parameters

The following tables summarize data from studies on phthalate extraction, providing a baseline for DPHP optimization.

Table 1: Comparison of Extraction Methods for Phthalates from PVC (Data adapted from a study comparing ultrasonic extraction (UE) with other methods)[3]

Method Solvent Time Relative Recovery (%) Key Advantages/Disadvantages
Ultrasonic Extraction (UE) Toluene8 hours~99%Simpler, less solvent, faster than Soxhlet.[3][4]
Soxhlet Extraction Dichloromethane6 hours~99%Standard method, but time and solvent intensive.[4]
Dissolution/Precipitation THF/HexaneN/A~90-100%Can have inconsistent performance and lower recoveries.[3]

Table 2: Effect of Solvent and Sonication Time on Phthalate Recovery (Illustrative data based on typical optimization results)[6][13][15]

Solvent System Sonication Time (min) Ultrasonic Power (W) Typical Recovery Range (%)
Hexane3010075 - 85
Toluene3010085 - 95
Dichloromethane3010088 - 98
Hexane:Acetone (1:2)1050 (fixed)77 - 93[13]
Toluene6013590 - 100+

Visualized Workflows and Pathways

Experimental and Logical Diagrams

The following diagrams illustrate the experimental workflow, a troubleshooting decision process, and a relevant biological pathway.

G cluster_workflow Experimental Workflow for DPHP Extraction prep 1. Sample Preparation (Cut polymer into <2mm pieces) weigh 2. Weighing (0.1-0.5 g of sample) prep->weigh spike 3. Internal Standard Spiking (e.g., DMP-d6) weigh->spike solvent 4. Solvent Addition (e.g., 10 mL Toluene) spike->solvent sonicate 5. Ultrasonic Extraction (e.g., 45 min, 100 W) solvent->sonicate filter 6. Filtration & Drying (0.45µm filter, Na2SO4) sonicate->filter concentrate 7. Concentration (Under Nitrogen stream to 1 mL) filter->concentrate analyze 8. GC-MS Analysis concentrate->analyze

Caption: Workflow for Ultrasonic-Assisted Extraction of DPHP from Polymers.

G cluster_troubleshooting Troubleshooting Logic: Low DPHP Recovery start Start: Low or Inconsistent DPHP Recovery check_sample Was sample cut into small (<2mm) pieces? start->check_sample check_solvent Is the solvent system optimized for the polymer? check_sample->check_solvent Yes re_prepare Action: Re-prepare sample with smaller particle size. check_sample->re_prepare No check_time Was sonication time sufficient? check_solvent->check_time Yes re_optimize_solvent Action: Test different solvents or solvent mixtures. check_solvent->re_optimize_solvent No check_power Are sonication power and temperature optimized? check_time->check_power Yes re_optimize_time Action: Perform a time-course experiment (e.g., 15-75 min). check_time->re_optimize_time No re_optimize_power Action: Optimize power/temp. Ensure consistent sample placement. check_power->re_optimize_power No end_node Problem Resolved / Re-evaluate check_power->end_node Yes re_prepare->check_solvent re_optimize_solvent->check_time re_optimize_time->check_power re_optimize_power->end_node

Caption: Decision tree for troubleshooting low DPHP extraction recovery.

G cluster_pathway Proposed Mechanism of Phthalate Endocrine Disruption dphp Phthalate (e.g., DPHP) Enters Cell binding dphp->binding receptor Nuclear Receptor (e.g., PPARα) receptor->binding nucleus Translocation to Nucleus binding->nucleus Complex Formation dna DNA (Peroxisome Proliferator Response Element - PPRE) nucleus->dna Binds to PPRE transcription Altered Gene Transcription dna->transcription Activation/Repression response Biological Response (e.g., Down-regulation of genes involved in lipid catabolism) transcription->response

Caption: Phthalate interaction with nuclear receptors like PPARα.[18][19]

References

Technical Support Center: Molecularly Imprinted Solid-Phase Extraction (MISPE) of DPHP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the molecularly imprinted solid-phase extraction (MISPE) of Di(2-propylheptyl) phthalate (B1215562) (DPHP). It is intended for researchers, scientists, and drug development professionals utilizing this selective sample preparation technique.

Frequently Asked Questions (FAQs)

Q1: What is Molecularly Imprinted Solid-Phase Extraction (MISPE) for DPHP?

Molecularly Imprinted Solid-Phase Extraction (MISPE) is a highly selective sample preparation technique. It utilizes a molecularly imprinted polymer (MIP) as the sorbent in a solid-phase extraction setup. This MIP is custom-made to recognize and bind to a specific target molecule, in this case, Di(2-propylheptyl) phthalate (DPHP). This high selectivity allows for the efficient extraction and clean-up of DPHP from complex sample matrices.

Q2: Why is a "dummy template" sometimes used in the synthesis of MIPs for DPHP?

A dummy template is a molecule that is structurally similar to the target analyte (DPHP) but can be more easily removed from the polymer matrix after synthesis. This approach is often used to avoid "template bleeding," where small amounts of the original template molecule remain in the polymer and leach out during the elution step, leading to artificially high quantification of the target analyte. For DPHP, a common dummy template is dioctyl phthalate (DOP).

Q3: What are the key steps in a typical MISPE workflow for DPHP?

The MISPE workflow for DPHP generally involves four main stages:

  • Conditioning: The MISPE cartridge is treated with a solvent to activate the imprinted sites.

  • Loading: The sample containing DPHP is passed through the cartridge, where DPHP binds to the specific recognition sites on the MIP.

  • Washing: The cartridge is washed with a specific solvent or solvent mixture to remove interfering compounds and non-specifically bound molecules.

  • Elution: A different solvent is used to disrupt the interactions between DPHP and the MIP, releasing the purified DPHP for analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the MISPE of DPHP, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Recovery of DPHP

Q: My DPHP recovery is consistently low. What are the possible reasons and how can I improve it?

A: Low recovery is a common issue in SPE and MISPE. The problem can occur at various stages of the process. Here’s a breakdown of potential causes and solutions:

Potential CauseRecommended Solution
Incomplete Elution The elution solvent may not be strong enough to break the interactions between DPHP and the MIP. Increase the strength of the elution solvent by using a higher percentage of a strong organic solvent or by adding a small amount of an acid (e.g., acetic acid) to disrupt hydrogen bonding. For example, a mixture of methanol (B129727) and acetic acid (9:1, v/v) has been shown to be effective.[1]
Analyte Breakthrough During Loading The flow rate during sample loading might be too high, not allowing enough time for DPHP to bind to the MIP. Reduce the sample loading flow rate. A flow rate of approximately 1.0-1.5 mL/min is often recommended.[2]
Premature Elution During Washing The washing solvent may be too strong, causing the DPHP to be washed away along with the interferences. Decrease the polarity of the washing solvent. A mixture of methanol and water (e.g., 1:9, v/v) can be an effective wash solution.[1]
Insufficient Sorbent Mass The amount of MIP in the cartridge may not be sufficient to retain all the DPHP in the sample, leading to overload. Increase the amount of MIP in the cartridge or reduce the sample volume or concentration.
Incorrect Sample pH The pH of the sample can affect the interaction between DPHP and the functional monomers of the MIP. Optimize the pH of the sample to ensure optimal binding. For phthalates, a slightly acidic to neutral pH is often suitable.
Issue 2: Poor Selectivity and High Background

Q: I am observing co-elution of interfering compounds with DPHP, leading to a high background signal. How can I improve the selectivity?

A: Poor selectivity can undermine the primary advantage of MISPE. Here are some strategies to enhance selectivity:

Potential CauseRecommended Solution
Suboptimal Washing Step The washing step is crucial for removing non-specifically bound compounds. Optimize the composition and volume of the washing solvent. You may need to test different solvent mixtures (e.g., varying the ratio of organic solvent to water) to find the ideal balance that removes interferences without eluting DPHP.[1]
Non-specific Binding to the Polymer Backbone The polymer itself may have non-specific interactions with other molecules in the sample matrix. Try adding a non-polar solvent to the sample to reduce hydrophobic interactions with the polymer backbone.
Inefficient Imprinting The imprinting process itself may not have been optimal, resulting in a low number of high-affinity binding sites. Re-synthesize the MIP, paying close attention to the template-to-monomer ratio and the polymerization conditions.
Issue 3: Inconsistent and Irreproducible Results

Q: My results for DPHP recovery and purity are not consistent between experiments. What could be causing this variability?

A: Lack of reproducibility is a frustrating problem that can often be traced back to inconsistencies in the experimental procedure.

Potential CauseRecommended Solution
Variable Packing of MISPE Cartridges Inconsistent packing of the MIP material in the cartridges can lead to channeling and variable flow rates. Ensure a consistent and uniform packing density for all cartridges.
Inconsistent Flow Rates Fluctuations in the flow rate during loading, washing, and elution can affect binding and elution efficiency. Use a vacuum manifold or a syringe pump to maintain a constant and controlled flow rate.
Drying of the Sorbent Bed If the sorbent bed dries out at any point after conditioning and before elution, it can lead to inconsistent results. Ensure the sorbent bed remains wetted with the appropriate solvent throughout the process.
Variability in MIP Synthesis If you are synthesizing your own MIPs, slight variations in the polymerization process can lead to batches with different binding characteristics. Standardize your MIP synthesis protocol and characterize each new batch.
Issue 4: Template Bleeding

Q: I suspect template bleeding is affecting my results. How can I confirm this and what can I do to minimize it?

A: Template bleeding can be a significant issue in MISPE, leading to false-positive results.

Potential CauseRecommended Solution
Incomplete Template Removal After Synthesis Residual template molecules may be trapped within the polymer matrix. After synthesis, perform an exhaustive extraction of the template using a strong solvent in a Soxhlet extractor or with accelerated solvent extraction.
Verification of Template Removal To confirm the absence of template bleeding, analyze a blank eluate from the MISPE cartridge (without loading any sample) using your analytical method (e.g., HPLC). The absence of a peak at the retention time of the template confirms complete removal.
Use of a Dummy Template As mentioned in the FAQs, using a dummy template during MIP synthesis is an effective strategy to avoid template bleeding issues in the final analysis.[1]

Experimental Protocols

Protocol 1: Synthesis of DPHP-Imprinted Polymer via Precipitation Polymerization

This protocol is based on the synthesis of a molecularly imprinted polymer for DPHP using a dummy template (DOP).

Materials:

  • Dioctyl phthalate (DOP) - Dummy Template

  • Methacrylic acid (MAA) - Functional Monomer

  • Ethylene glycol dimethacrylate (EGDMA) - Cross-linker

  • 2,2'-Azobisisobutyronitrile (AIBN) - Initiator

  • Acetonitrile (B52724) - Porogenic Solvent

Procedure:

  • Dissolve DOP and MAA in acetonitrile in a glass vial.

  • Sonicate the mixture for 10 minutes to facilitate the formation of the template-monomer complex.

  • Add EGDMA and AIBN to the solution.

  • Purge the solution with nitrogen gas for 10 minutes to remove oxygen.

  • Seal the vial and place it in a water bath at 60°C for 24 hours for polymerization.

  • After polymerization, grind the resulting polymer and sieve it to obtain particles of a uniform size.

  • To remove the dummy template, wash the polymer particles extensively with a mixture of methanol and acetic acid (9:1, v/v) using a Soxhlet extractor until the template can no longer be detected in the washing solvent by HPLC.

  • Wash the polymer with methanol to remove the acetic acid.

  • Dry the MIP particles in a vacuum oven at 60°C.

Protocol 2: Molecularly Imprinted Solid-Phase Extraction (MISPE) of DPHP

This protocol outlines the steps for the extraction of DPHP from a liquid sample.

Materials:

  • DPHP-imprinted polymer

  • Empty SPE cartridge

  • Methanol

  • Deionized water

  • Acetic acid

Procedure:

  • Cartridge Packing: Pack an empty SPE cartridge with the synthesized DPHP-imprinted polymer.

  • Conditioning: Condition the cartridge by passing 2 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge with 1 mL of the solvent used to dissolve the sample (e.g., methanol).

  • Sample Loading: Load 1 mL of the sample solution onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of a methanol-water mixture (1:9, v/v) to remove interferences.

  • Drying: Dry the cartridge under vacuum for a few minutes to remove the washing solvent.

  • Elution: Elute the bound DPHP from the cartridge with 5 mL of a methanol-acetic acid mixture (9:1, v/v).

  • Analysis: The eluate can then be analyzed by a suitable analytical technique such as HPLC.

Quantitative Data Summary

The following table summarizes typical parameters and results for the MISPE of DPHP, based on published data.[1]

ParameterValue
Template to Monomer Ratio (DOP:MAA) 1:6 (molar ratio)
Conditioning Solvent 2 mL Methanol
Loading Solvent 1 mL Methanol
Washing Solvent 1 mL Methanol-Water (1:9, v/v)
Elution Solvent 5 mL Methanol-Acetic Acid (9:1, v/v)
Recovery of DPHP (MISPE) 96.8%
Recovery of DPHP (Non-Imprinted Polymer) 52.9%
Spiked Sample Recovery (Rabbit Serum) 90.0% - 92.0%

Visualizations

MISPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Analysis Conditioning Conditioning Equilibration Equilibration Conditioning->Equilibration Activate Sites Loading Sample Loading Equilibration->Loading Prepare for Sample Washing Washing Loading->Washing Bind DPHP Elution Elution Washing->Elution Remove Interferences Analysis Analysis (HPLC) Elution->Analysis Collect DPHP

Caption: Experimental workflow for the MISPE of DPHP.

Troubleshooting_Logic Start Start Troubleshooting LowRecovery Low Recovery? Start->LowRecovery CheckElution Optimize Elution Solvent LowRecovery->CheckElution Yes PoorSelectivity Poor Selectivity? LowRecovery->PoorSelectivity No CheckLoading Reduce Loading Flow Rate CheckElution->CheckLoading CheckWash Optimize Wash Solvent CheckLoading->CheckWash CheckWash->PoorSelectivity OptimizeWash Optimize Wash Step PoorSelectivity->OptimizeWash Yes InconsistentResults Inconsistent Results? PoorSelectivity->InconsistentResults No CheckImprinting Re-evaluate Imprinting OptimizeWash->CheckImprinting CheckImprinting->InconsistentResults CheckPacking Standardize Cartridge Packing InconsistentResults->CheckPacking Yes End Problem Resolved InconsistentResults->End No CheckFlowRate Control Flow Rates CheckPacking->CheckFlowRate CheckFlowRate->End

Caption: Logical workflow for troubleshooting common MISPE issues.

References

Technical Support Center: Bis(2-propylheptyl) phthalate (DPHP) Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues and related analytical challenges encountered with Bis(2-propylheptyl) phthalate (B1215562) (DPHP) analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition and expected shelf life for Bis(2-propylheptyl) phthalate (DPHP) analytical standards?

A1: DPHP analytical standards should be stored in a refrigerator at temperatures between 2°C to 8°C.[1] The container should be tightly sealed and kept in a dry, cool, and well-ventilated place.[1] Under these conditions, the shelf life of a neat DPHP standard is typically 24 to 36 months.[1][2] For DPHP solutions, the shelf life may be shorter, and it is recommended to refer to the certificate of analysis provided by the supplier.[3]

Q2: What are the potential degradation pathways for DPHP analytical standards?

A2: Based on the chemistry of phthalate esters, DPHP is susceptible to degradation primarily through hydrolysis and oxidation.

  • Hydrolysis: The ester bonds of DPHP can be hydrolyzed to form mono(2-propylheptyl) phthalate (MPHP) and 2-propylheptanol. Further hydrolysis can lead to phthalic acid and 2-propylheptanol. This process can be catalyzed by acidic or basic conditions.

  • Oxidation: The alkyl chains of DPHP can be oxidized, leading to the formation of hydroxylated and carboxylated metabolites. Known metabolites of DPHP include mono-(propyl-6-hydroxyheptyl) phthalate (OH-MPHP), mono-(propyl-6-oxoheptyl) phthalate (oxo-MPHP), and mono-(propyl-6-carboxyhexyl) phthalate (cx-MPHxP).[4][5] These oxidative degradation products could potentially form in the analytical standard upon exposure to oxidative stress.

Q3: How can I tell if my DPHP standard has degraded?

A3: Degradation of your DPHP standard can manifest in several ways in your analytical data:

  • Appearance of Extra Peaks: You may observe additional peaks in your chromatogram that correspond to degradation products like MPHP, phthalic acid, or oxidized metabolites.

  • Reduced Peak Area/Response: The peak area or response of the DPHP peak may decrease over time, even with consistent injection volumes and concentrations.

  • Changes in Peak Shape: You might observe peak tailing or fronting, which can sometimes be an indirect indicator of on-column degradation or interaction with active sites created by degradation products.

  • Inconsistent Calibration Curves: Difficulty in obtaining a linear and reproducible calibration curve can be a sign of standard instability.

Q4: Can the solvent I use to dissolve my DPHP standard affect its stability?

A4: Yes, the choice of solvent can impact the stability of your DPHP standard solution. It is crucial to use high-purity solvents. Solvents with high water content can promote hydrolysis, especially if the pH is not neutral. For long-term storage, aprotic solvents like high-purity hexane (B92381) or dichloromethane (B109758) are generally preferred. Always prepare fresh working standards from a stock solution stored under recommended conditions. The stability of the analyte in the chosen solvent should be evaluated as part of method validation.[6]

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in DPHP Analysis

This guide will help you determine if unexpected peaks in your chromatogram are due to DPHP degradation or other sources of contamination.

Observation Potential Cause Troubleshooting Steps
New, smaller peaks appearing alongside the main DPHP peak. DPHP Degradation: Hydrolysis or oxidation of the standard.1. Review Storage Conditions: Ensure the standard has been stored at 2-8°C and protected from light. 2. Prepare a Fresh Standard: Prepare a new working solution from a fresh stock standard and re-analyze. If the extra peaks are absent, the old working standard has likely degraded. 3. Perform Forced Degradation: To confirm the identity of the degradation peaks, perform a forced degradation study (see Experimental Protocols). This will help in identifying the retention times of potential degradation products.
Ghost peaks or broad peaks appearing in blank injections. System Contamination: Phthalates are common contaminants in laboratory environments.1. Check Solvents and Reagents: Analyze a solvent blank to check for contamination. 2. Clean the Injection Port: The GC inlet liner and septum are common sources of phthalate contamination. Replace the liner and septum. 3. Bake-out the Column: Bake out the GC column according to the manufacturer's instructions to remove contaminants. 4. Check Consumables: Vials, caps, and pipette tips can be sources of phthalate contamination. Test leachates from these materials.
Peaks corresponding to known DPHP metabolites (e.g., MPHP). Standard Degradation: Hydrolysis to the monoester is a common pathway.1. Analyze a Monoester Standard: If available, inject a standard of mono(2-propylheptyl) phthalate (MPHP) to confirm the retention time. 2. LC-MS/MS Confirmation: If using LC-MS/MS, check for the corresponding mass of the monoester.
Guide 2: Addressing Poor Peak Shape in DPHP Chromatography

Peak tailing or fronting can affect integration and quantification. This guide provides steps to troubleshoot these issues.

Observation Potential Cause Troubleshooting Steps
Peak Tailing. Active Sites in the System: The analyte may be interacting with active sites in the GC inlet liner, column, or detector.[7][8]1. Inlet Maintenance: Deactivate or replace the GC inlet liner with a new, silanized liner.[8] 2. Column Conditioning: Condition the column according to the manufacturer's recommendations. 3. Trim the Column: Cut the first 5-10 cm of the column from the inlet side to remove any accumulated non-volatile residues.
Column Overload: Injecting too high a concentration of the analyte.[8]1. Dilute the Sample: Prepare and inject a more dilute solution of the DPHP standard.[8]
Peak Fronting. Sample Overload: Injecting a very high concentration of the analyte.1. Reduce Injection Volume or Concentration: Decrease the amount of analyte introduced onto the column.
Incompatible Injection Solvent: The solvent used to dissolve the standard may be too strong for the initial mobile phase conditions (in LC) or have a significantly different polarity.1. Use Mobile Phase as Sample Solvent: In LC, dissolve the standard in the initial mobile phase. 2. Check Solvent Compatibility: In GC, ensure the solvent is appropriate for the injection technique.

Data Presentation

Table 1: Recommended Storage Conditions and Shelf Life of DPHP Analytical Standards
Parameter Recommendation Reference
Storage Temperature 2°C to 8°C[1]
Storage Conditions Tightly sealed container, dry, cool, well-ventilated area[1]
Shelf Life (Neat) 24 - 36 months[1][2]
Shelf Life (Solution) Refer to Certificate of Analysis; shorter than neat[3]
Table 2: Potential Degradation Products of DPHP
Degradation Pathway Potential Degradation Product Chemical Formula Molecular Weight ( g/mol )
Hydrolysis (Primary) Mono(2-propylheptyl) phthalate (MPHP)C₁₈H₂₆O₄322.4
Hydrolysis (Secondary) Phthalic AcidC₈H₆O₄166.13
Oxidation Mono-(propyl-6-hydroxyheptyl) phthalate (OH-MPHP)C₁₈H₂₆O₅338.4
Oxidation Mono-(propyl-6-oxoheptyl) phthalate (oxo-MPHP)C₁₈H₂₄O₅336.38
Oxidation Mono-(propyl-6-carboxyhexyl) phthalate (cx-MPHxP)C₁₈H₂₄O₆352.38

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound (DPHP) Analytical Standard

Objective: To investigate the stability of a DPHP analytical standard under various stress conditions and to identify potential degradation products.

Materials:

  • This compound (DPHP) analytical standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC or GC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of DPHP in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the DPHP stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the DPHP stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the DPHP stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial containing the DPHP stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial containing the DPHP stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the specified stress period, cool the samples to room temperature.

    • Dilute the stressed samples with the mobile phase (for HPLC) or an appropriate solvent (for GC) to a suitable concentration for analysis.

    • Analyze the stressed samples, a control (unstressed) sample, and a blank (solvent only) using a validated, stability-indicating chromatographic method (either HPLC-UV/MS or GC-MS).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Calculate the percentage degradation of DPHP.

    • Identify and characterize any significant degradation products using mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare DPHP Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C, 24h) prep_stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT, 24h) prep_stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT, 24h) prep_stock->oxidation Expose to Stress thermal Thermal Degradation (80°C, 48h) prep_stock->thermal Expose to Stress photo Photolytic Degradation (Sunlight, 24h) prep_stock->photo Expose to Stress dilute Dilute Samples acid->dilute base->dilute oxidation->dilute thermal->dilute photo->dilute analyze Analyze by HPLC/GC-MS dilute->analyze compare Compare Chromatograms analyze->compare calculate Calculate % Degradation compare->calculate identify Identify Degradants compare->identify degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation DPHP This compound (DPHP) MPHP Mono(2-propylheptyl) phthalate (MPHP) DPHP->MPHP + H2O (- 2-propylheptanol) OH_MPHP OH-MPHP DPHP->OH_MPHP Oxidative Metabolism/ Degradation OXO_MPHP OXO-MPHP DPHP->OXO_MPHP Oxidative Metabolism/ Degradation CX_MPHP CX-MPHP DPHP->CX_MPHP Oxidative Metabolism/ Degradation PA Phthalic Acid MPHP->PA + H2O (- 2-propylheptanol)

References

Reducing background noise in mass spectrometry for DPHP detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Di(2-propylheptyl) phthalate (B1215562) (DPHP) and its metabolites using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of background noise when analyzing for DPHP?

High background levels of phthalates are a frequent issue in sensitive mass spectrometry methods. The primary sources of DPHP and other phthalate contamination include:

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates. Always use LC-MS grade solvents and freshly prepared mobile phases.[1][2]

  • Plasticware: Phthalates are used as plasticizers and can leach from various laboratory consumables.[1][3] Avoid using plastic containers for long-term solvent storage and opt for glass or polypropylene (B1209903) labware where possible.[1]

  • Sample Preparation: Contamination can be introduced during sample handling. It is crucial to use phthalate-free consumables, such as pipette tips and vials.

  • LC-MS System: Components of the liquid chromatography (LC) and mass spectrometry (MS) systems can be sources of contamination. This includes tubing (especially PEEK), fittings, seals, and the autosampler needle.[4][5]

  • Laboratory Environment: Phthalates can be present in laboratory air, originating from sources like flooring, paints, and equipment.[6][7] Dust particles can also be a significant source of contamination.[4][8]

  • Glassware: Improperly cleaned glassware can introduce phthalate contamination. It is recommended to avoid detergents that may contain polymers and to perform thorough rinsing with high-purity solvents.[3][4]

Q2: My blank injections show significant DPHP peaks. What should I do?

Observing DPHP peaks in your blank injections is a clear indicator of contamination within your analytical system. A systematic approach is necessary to identify and eliminate the source.

Here is a troubleshooting workflow to address this issue:

cluster_0 Troubleshooting Steps A High DPHP Signal in Blank B Isolate System Components A->B Start Troubleshooting C Analyze Mobile Phase Directly B->C Disconnect LC from MS D Flush LC System C->D Contamination Persists E Clean/Replace Consumables C->E Contamination Gone (Suspect LC) G System Clean D->G E->G F Clean Ion Source F->G If all else fails

Troubleshooting workflow for DPHP contamination in blank injections.

Troubleshooting Steps:

  • Isolate the Mass Spectrometer: Disconnect the LC system and infuse a clean, trusted solvent directly into the mass spectrometer using a syringe pump. If the background is still high, the contamination is likely within the MS source or transfer lines. If the background is low, the contamination originates from the LC system.

  • Check the Mobile Phase: If the LC system is implicated, prepare fresh mobile phases using new, unopened bottles of LC-MS grade solvents and high-purity water.

  • Systematic Flushing: Flush the entire LC system with a series of high-purity solvents. A common sequence is isopropanol, followed by acetonitrile, methanol (B129727), and finally water.[1]

  • Replace Consumables: Replace solvent inlet filters, tubing, and fittings one by one, checking for a reduction in background after each replacement.

  • Clean the Ion Source: If the MS is the source of contamination, clean the ion source components, such as the capillary and skimmer, according to the manufacturer's instructions.[1]

Q3: How can I reduce matrix effects when analyzing DPHP in biological samples like serum or urine?

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in the analysis of complex biological samples.[2] Here are some strategies to mitigate them:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting DPHP and its metabolites.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A weak anion exchange sorbent can be used for the extraction of DPHP metabolites from urine.

    • Liquid-Liquid Extraction (LLE): LLE can also be employed to separate analytes from the sample matrix.

    • Protein Precipitation: For serum or plasma samples, protein precipitation is a common first step to remove the bulk of proteins.

  • Chromatographic Separation: Optimize your LC method to achieve good separation between your analytes of interest and co-eluting matrix components.

  • Dilution: A simple yet effective method is to dilute the sample extract. This reduces the concentration of matrix components, but may also decrease the analyte signal, so a balance must be found.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to compensate for matrix effects.

Troubleshooting Guides

Issue 1: High Background Noise Across the Entire Spectrum
Symptom Possible Causes Recommended Actions
Elevated baseline in the total ion chromatogram (TIC).1. Contaminated mobile phase.[1]2. Contaminated LC system components.[4]3. Dirty ion source.[1]4. Leaks in the LC or MS system.[9]1. Prepare fresh mobile phase with new, high-purity solvents.2. Flush the LC system with a sequence of strong solvents.3. Clean the ion source according to the manufacturer's protocol.4. Perform a leak check on all fittings and connections.
Issue 2: Ghost Peaks or Carryover of DPHP
Symptom Possible Causes Recommended Actions
DPHP peaks appearing in blank injections following a high-concentration sample.1. Inadequate cleaning of the autosampler needle and injection port.2. Adsorption of DPHP onto the analytical column or other system components.1. Implement a more rigorous needle wash protocol using a strong, organic solvent.2. Perform several blank injections after a high-concentration sample.3. If carryover persists, consider using a dedicated column for high-concentration samples.

Experimental Protocols

Sample Preparation for DPHP Metabolites in Urine

This protocol is a general guideline and may require optimization for your specific application.

  • Enzymatic Hydrolysis: To a 1 mL urine sample, add a buffer solution and β-glucuronidase to deconjugate the metabolites. Incubate the sample.[10]

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by ultrapure water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the DPHP metabolites with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

LC-MS/MS Parameters for DPHP and its Metabolites

The following table provides example LC-MS/MS parameters for the analysis of DPHP and its major oxidized metabolites. These parameters should be optimized for your specific instrument and application.

Parameter Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Negative Electrospray Ionization (ESI-) for metabolites
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for DPHP Metabolites [10]

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
OH-MPHP-d4327.2151.1-
oxo-MPHP-d4325.2187.1-
cx-MPHxP-d4341.2137.1-
OH-MPHP323.2147.1-
oxo-MPHP321.2183.1-
cx-MPHxP337.2133.1-

Note: Collision energies need to be optimized for the specific mass spectrometer being used.

DPHP Metabolism and Detection Pathway

The following diagram illustrates the metabolic pathway of DPHP and the general workflow for its detection using LC-MS/MS.

DPHP_Metabolism_Detection cluster_Metabolism In Vivo Metabolism cluster_Analysis LC-MS/MS Analysis Workflow DPHP DPHP MPHP Mono-(2-propylheptyl) phthalate (MPHP) DPHP->MPHP Hydrolysis Oxidized_Metabolites Oxidized Metabolites (OH-MPHP, oxo-MPHP, cx-MPHxP) MPHP->Oxidized_Metabolites Oxidation Sample Biological Sample (Urine, Serum) Oxidized_Metabolites->Sample Excretion Sample_Prep Sample Preparation (Enzymatic Hydrolysis, SPE) Sample->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Metabolic pathway of DPHP and its analytical workflow.

References

Technical Support Center: Method Development for Separating DPHP from Other Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical separation of Diphenyl Phthalate (B1215562) (DPHP). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in separating DPHP from other phthalate plasticizers.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for separating DPHP from other phthalates?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are effective for phthalate analysis.[1] GC-MS is the most widely used technique due to its high resolving power and the definitive identification provided by mass spectrometry.[1][2] HPLC, often coupled with a UV or mass spectrometry detector, is an excellent alternative, particularly for complex matrices or for thermally sensitive compounds.[3]

Q2: What are the main challenges in separating DPHP from other phthalates?

A2: The primary challenges include:

  • Co-elution with structurally similar phthalates: Phthalate isomers, especially those with branched chains or similar molecular weights, have very similar chemical and physical properties, leading to overlapping chromatographic peaks.[4]

  • Matrix interference: Complex sample matrices can interfere with the separation and detection of DPHP.

  • Contamination: Phthalates are ubiquitous in laboratory environments, leading to background contamination in blanks and samples.[5][6] Common sources include solvents, glassware, pipette tips, and GC septa.[6][7]

Q3: Why do many phthalates show a common fragment ion at m/z 149 in GC-MS analysis?

A3: The ion at a mass-to-charge ratio (m/z) of 149 is a characteristic protonated phthalic anhydride (B1165640) fragment. This ion is formed through a common fragmentation pathway for many phthalate esters during electron ionization (EI) in the mass spectrometer. While it is a strong indicator of the presence of phthalates, it is not specific to a single phthalate and therefore cannot be used to differentiate between many of them.[4][8]

Q4: Can mass spectrometry differentiate between co-eluting phthalate isomers?

A4: Yes, even if isomers co-elute chromatographically, it may be possible to differentiate them using mass spectrometry. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, you can monitor for unique fragment ions for each isomer.[4][8] While many phthalates produce a common ion at m/z 149, they often have other, less abundant but unique, fragment ions that can be used for quantification.[4][8]

Troubleshooting Guide

This section provides solutions in a question-and-answer format to specific issues you may encounter during your experiments.

Issue 1: Poor Chromatographic Resolution or Co-elution

Q: My DPHP peak is co-eluting with another phthalate, what steps can I take to improve separation?

A: To improve the separation of co-eluting phthalates, you can optimize your chromatographic method.

For Gas Chromatography (GC):

  • Optimize the Oven Temperature Program: A slower temperature ramp (e.g., 5-10°C/min) can increase the interaction of the analytes with the stationary phase and improve separation.[9] Lowering the initial oven temperature can also enhance the resolution of earlier eluting compounds.[9]

  • Select an Appropriate GC Column: While a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms) is commonly used, switching to a column with a different stationary phase can alter selectivity and resolve co-eluting peaks.[8][9] Specialized phthalate analysis columns may offer better resolution for complex mixtures.[4][10]

  • Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can enhance column efficiency.

For High-Performance Liquid Chromatography (HPLC):

  • Modify the Mobile Phase Composition: Adjusting the ratio of your solvents in an isocratic elution or modifying the gradient profile can significantly impact selectivity and resolution.

  • Change the Stationary Phase: Using a different column, such as a C18 or a phenyl-hexyl column, can provide different selectivities and improve the separation of DPHP from other phthalates.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve separation, although it will increase the analysis time.

Issue 2: Contamination and High Background

Q: I am observing significant phthalate peaks in my solvent blanks. How can I identify and eliminate the source of contamination?

A: Phthalate contamination is a common problem in trace analysis.[6] A systematic approach is needed to identify and eliminate the source.

  • Solvents and Reagents: Test a fresh bottle of high-purity, "phthalate-free" grade solvent. If the new bottle is clean, your working solvent may be contaminated.[5]

  • Laboratory Consumables:

    • Vials and Caps: Use vials with PTFE/silicone septa from a reputable supplier. Run a blank with just the vial and cap to check for leaching.[6]

    • Pipette Tips: Avoid plastic pipette tips where possible. If they must be used, rinse them with a clean solvent before use.[6]

  • GC System Components:

    • Septum: The injector septum can be a source of phthalate bleed. Use high-temperature, low-bleed septa and replace them regularly.[6]

    • Syringe: The outer wall of the syringe needle can absorb phthalates from the lab air.[11] Implement a needle wash step with a clean solvent immediately before injection.[6]

  • Glassware: Ensure all glassware is scrupulously cleaned. A common procedure involves washing with a phosphate-free detergent, rinsing thoroughly with tap water, followed by rinses with acetone (B3395972) and hexane.[7]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Q: The peak for DPHP is showing significant tailing. What is the likely cause and how can I fix it?

A: Peak tailing for DPHP is often caused by active sites in the GC system or by column overload.

  • Active Sites: Phthalates can interact with active silanol (B1196071) groups in the GC inlet liner or at the head of the column.[10]

    • Solution: Use a fresh, deactivated (silanized) liner.[10] If the problem persists, trim 10-20 cm from the inlet of the GC column.[10]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject.[10]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can lead to poor peak shape.

    • Solution: Re-install the column according to the manufacturer's instructions.

Experimental Protocols and Data

Sample Preparation: Solvent Extraction of Phthalates from a Polymer Matrix

This protocol is a general guideline for extracting DPHP and other phthalates from a polymer sample.

  • Sample Comminution: Reduce the polymer sample into small pieces (e.g., < 2 mm x 2 mm) to maximize the surface area for extraction.[12]

  • Extraction:

    • Weigh a known amount of the comminuted polymer into a clean glass vial.

    • Add a measured volume of a suitable extraction solvent (e.g., 1:1 hexane:acetone or dichloromethane).[13][14]

    • Sonicate or shake the vial for a set period (e.g., 30-60 minutes) to facilitate the extraction of the phthalates into the solvent.[13]

  • Filtration: Filter the extract to remove any undissolved polymer particles.

  • Concentration: If necessary, concentrate the extract to a smaller volume using a gentle stream of nitrogen.

  • Analysis: The resulting extract is now ready for GC-MS or HPLC analysis.

Quantitative Data: GC-MS and HPLC Method Parameters

The following tables summarize typical starting parameters for the analysis of phthalates. These may need to be optimized for the specific separation of DPHP.

Table 1: Example GC-MS Parameters for Phthalate Analysis

ParameterSetting
GC System Agilent 8890 GC or equivalent[15]
Mass Spectrometer Agilent 5977C MSD or equivalent[15]
Injection Mode Pulsed Splitless[10][15]
Inlet Temperature 280 °C[15]
Liner Deactivated single taper with wool[10]
Carrier Gas Helium or Hydrogen[10][15]
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm[16]
Oven Program Initial: 60°C, hold 1 min; Ramp: 20°C/min to 320°C; Hold: 5 min[10]
MSD Transfer Line 280-300 °C[5]
Acquisition Mode Selected Ion Monitoring (SIM)[8][10]
Common Quantifier Ion m/z 149 (for many phthalates)[8][10]

Table 2: Example HPLC-UV Parameters for Phthalate Analysis

ParameterSetting
HPLC System UHPLC System (e.g., Thermo Scientific)[17]
Detector UV Detector[17]
Column C18 or C30 reversed-phase column[17][18]
Column Temperature 25-30 °C[18][19]
Mobile Phase Gradient of water and methanol (B129727) or acetonitrile[18][19][20]
Flow Rate 0.5 - 1.0 mL/min[19]
Injection Volume 10 µL[19]
Detection Wavelength 230 nm[18]

Visualized Workflows

The following diagrams illustrate key experimental and troubleshooting workflows.

cluster_0 Experimental Workflow for DPHP Analysis Sample Polymer Sample Comminution Sample Comminution (<2mm pieces) Sample->Comminution Extraction Solvent Extraction (e.g., Hexane:Acetone) Comminution->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (under Nitrogen) Filtration->Concentration Analysis GC-MS or HPLC Analysis Concentration->Analysis

Caption: General experimental workflow for the analysis of DPHP from polymer samples.

cluster_1 Troubleshooting DPHP Co-elution Start Co-elution Observed Optimize_GC Optimize GC Method Start->Optimize_GC Optimize_MS Utilize MS Resolution Start->Optimize_MS Temp_Prog Adjust Temperature Program (slower ramp) Optimize_GC->Temp_Prog Change_Col Change GC Column (different stationary phase) Optimize_GC->Change_Col Flow_Rate Adjust Carrier Gas Flow Optimize_GC->Flow_Rate SIM_Mode Use Selected Ion Monitoring (SIM) Optimize_MS->SIM_Mode Resolved Separation Achieved? Temp_Prog->Resolved Change_Col->Resolved Flow_Rate->Resolved Unique_Ions Identify Unique Fragment Ions SIM_Mode->Unique_Ions Unique_Ions->Resolved

References

Calibration and quality control for accurate DPHP measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calibration and quality control for accurate measurement of Di(2-propylheptyl) phthalate (B1215562) (DPHP).

Frequently Asked Questions (FAQs)

Q1: What is DPHP and why is its accurate measurement important?

A1: Di(2-propylheptyl) phthalate (DPHP) is a high molecular weight phthalate used as a plasticizer in various materials, including PVC products like cables, automotive interiors, and roofing membranes.[1][2] Accurate measurement is crucial for quality control in manufacturing, ensuring product safety, and for toxicological and environmental monitoring to assess human exposure and environmental impact.

Q2: What are the common analytical techniques for DPHP measurement?

A2: The most common and reliable techniques for DPHP quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] These methods offer high sensitivity and selectivity, allowing for the detection of DPHP even at low concentrations.

Q3: What are the main challenges in DPHP analysis?

A3: The primary challenges include:

  • Contamination: Phthalates are ubiquitous in laboratory environments, and contamination from plastic labware, solvents, and instrument components can lead to high background signals and inaccurate results.[5][6]

  • Matrix Effects: Complex sample matrices can interfere with the ionization and detection of DPHP, leading to signal suppression or enhancement.

  • Isomeric Interferences: DPHP may have isomers that can be difficult to separate chromatographically, potentially leading to inaccurate quantification if not properly resolved.[7]

Q4: What is the importance of using an internal standard in DPHP analysis?

A4: An internal standard, typically a deuterated analog of the analyte (e.g., DPHP-d4), is essential for accurate quantification.[8] It is added to the sample at a known concentration before sample preparation and helps to correct for variations in extraction efficiency, instrument response, and matrix effects, thereby improving the accuracy and precision of the measurement.

Q5: Where can I obtain certified reference materials (CRMs) for DPHP?

A5: Certified reference materials for DPHP and its deuterated internal standards are available from various reputable suppliers of analytical standards.[9][10] It is crucial to use CRMs to ensure the traceability and accuracy of your measurements.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during DPHP analysis.

Sample Preparation

Q: I am observing low recovery of DPHP after sample preparation. What could be the cause?

A: Low recovery can stem from several factors. Consider the following:

  • Incomplete Extraction: Ensure the chosen solvent is appropriate for your sample matrix and that the extraction time and technique (e.g., sonication, vortexing) are sufficient. For fatty matrices, a liquid-liquid extraction or a QuEChERS-based method might be more effective.[4]

  • Analyte Adsorption: DPHP can adsorb to the surfaces of glassware and plasticware. To minimize this, use glassware that has been thoroughly cleaned and silanized, and avoid plastic containers where possible.

  • Improper pH: The pH of the sample can influence the extraction efficiency. Ensure the pH is optimized for DPHP extraction from your specific matrix.

  • Evaporation Loss: If your protocol involves an evaporation step, be cautious not to evaporate to complete dryness, as this can lead to the loss of semi-volatile compounds like DPHP. A gentle stream of nitrogen and careful monitoring are recommended.

GC-MS Analysis

Q: My chromatogram shows no peaks or very small peaks for DPHP.

A: This issue can be attributed to several instrument or method parameters.

  • Injector Issues: Check for a blocked injector liner or syringe. Ensure the injection volume is appropriate.

  • Carrier Gas Flow: Verify that the carrier gas flow rate is set correctly and that there are no leaks in the system.

  • Column Problems: The column may be contaminated or degraded. Try baking the column at a high temperature (within its specified limits) or trimming the first few centimeters. If the problem persists, the column may need to be replaced.

  • MS Detector Issues: Ensure the MS detector is tuned and operating correctly. Check the filament and electron multiplier.

Q: I am observing peak tailing for my DPHP peak.

A: Peak tailing is often a sign of active sites in the chromatographic system.

  • Contaminated Injector Liner: The liner can accumulate non-volatile residues. Replace the liner.

  • Column Contamination: As mentioned above, the column can become contaminated.

  • Active Sites in the Column: The column itself may have active sites. Using an inert column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is recommended.[8]

LC-MS/MS Analysis

Q: I am experiencing significant signal suppression for DPHP.

A: Signal suppression, a common matrix effect in LC-MS/MS, can be addressed in several ways.

  • Improve Sample Cleanup: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.[4]

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on ionization.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for matrix effects.

  • Change Chromatographic Conditions: Optimizing the mobile phase composition and gradient can help to separate DPHP from co-eluting matrix interferences.

Q: The DPHP peak shape is broad or splitting.

A: Poor peak shape in LC-MS/MS can be due to several factors.

  • Injection Solvent Incompatibility: The solvent used to dissolve the final extract should be compatible with the initial mobile phase. A mismatch can cause peak distortion.

  • Column Issues: The column may be clogged or channeling. Reversing the column and flushing it with a strong solvent may help. If not, the column may need replacement.

  • Extra-Column Volume: Excessive tubing length or dead volume in the connections between the injector, column, and detector can lead to peak broadening.

Experimental Protocols

Protocol 1: DPHP Measurement in Food Samples by GC-MS

This protocol provides a general workflow for the quantification of DPHP in fatty food matrices.

1. Sample Preparation (QuEChERS-based)

  • Homogenization: Homogenize 5 grams of the food sample. For dry samples, add 5 mL of ultrapure water and let it soak for 30 minutes.[4]

  • Internal Standard Spiking: Spike the homogenized sample with a known amount of DPHP-d4 internal standard.

  • Extraction:

    • Transfer the sample to a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.[4]

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer the acetonitrile supernatant to a d-SPE tube containing PSA (primary secondary amine) and C18 sorbents.

    • Vortex for 1 minute.

  • Final Extract Preparation:

    • Take a 1 mL aliquot of the cleaned extract.

    • Evaporate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).[4]

2. GC-MS Instrumental Analysis

ParameterSetting
Gas Chromatograph Agilent 7890A GC System or equivalent[3]
Column HP-5ms Ultra Inert (20 m x 0.18 mm, 0.18 µm) or similar[5]
Carrier Gas Helium or Hydrogen at a constant flow (e.g., 1 mL/min)[4]
Injector Splitless mode, 280-300°C[4]
Oven Program Initial: 60-80°C (hold 1-2 min), Ramp: 10-20°C/min to 280-300°C (hold 5-10 min)[4]
Mass Spectrometer Agilent 5977C GC/MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (DPHP) m/z 149 (or other specific ions)
Qualifier Ions (DPHP) To be determined based on fragmentation pattern
Protocol 2: DPHP Measurement in Water Samples by LC-MS/MS

This protocol outlines a general procedure for analyzing DPHP in water samples.

1. Sample Preparation (Solid-Phase Extraction)

  • Internal Standard Spiking: Spike 100 mL of the water sample with a known amount of DPHP-d4 internal standard.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by ultrapure water.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with a water/methanol mixture to remove interferences.

  • Elution: Elute the DPHP and internal standard from the cartridge with a suitable organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile).

  • Final Extract Preparation:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase-compatible solvent.

2. LC-MS/MS Instrumental Analysis

ParameterSetting
Liquid Chromatograph Agilent 1260 RRLC system or equivalent[3]
Column C18 column (e.g., Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm)[11]
Mobile Phase Gradient of water with ammonium (B1175870) acetate and methanol[11]
Flow Rate 0.5 mL/min[11]
Mass Spectrometer SCIEX QTRAP 5500 system or equivalent[11]
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for DPHP and DPHP-d4

Quality Control

A robust quality control (QC) program is essential for ensuring the reliability of DPHP measurements.

QC SampleFrequencyAcceptance Criteria
Method Blank One per batchDPHP concentration below the limit of quantification (LOQ).
Calibration Standards Beginning of each runCorrelation coefficient (r²) ≥ 0.995 for the calibration curve.
Continuing Calibration Verification (CCV) Every 10-15 samplesRecovery within ±20% of the true value.
Laboratory Control Sample (LCS) One per batchRecovery within established laboratory control limits (e.g., 70-130%).
Matrix Spike / Matrix Spike Duplicate (MS/MSD) One per batch (or per matrix type)Recovery and Relative Percent Difference (RPD) within established limits.
Internal Standard In every sampleArea count within a specified range (e.g., 50-150% of the average area in calibration standards).

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Homogenized Sample spike Spike Internal Standard sample->spike extract Solvent Extraction spike->extract cleanup Dispersive SPE Cleanup extract->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate injection GC Injection concentrate->injection Final Extract separation Chromatographic Separation injection->separation detection MS Detection separation->detection data Data Acquisition & Processing detection->data

Caption: GC-MS Experimental Workflow for DPHP Analysis.

Troubleshooting_High_Background cluster_sources Potential Contamination Sources cluster_solutions Troubleshooting Steps issue High DPHP Background in Blank solvents Solvents issue->solvents glassware Glassware/ Plasticware issue->glassware instrument GC/LC System Components issue->instrument reagents Reagents issue->reagents check_solvents Analyze Solvent Blanks solvents->check_solvents clean_glassware Rigorous Cleaning Protocol glassware->clean_glassware flush_system Flush System with High Purity Solvents instrument->flush_system check_reagents Test Reagent Blanks reagents->check_reagents

Caption: Troubleshooting Logic for High DPHP Background.

References

Validation & Comparative

A Comparative Guide to Bis(2-propylheptyl) Phthalate (DPHP), DEHP, and Other Plasticizers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance, safety, and regulatory landscape of key plasticizers used in sensitive applications.

This guide provides a comprehensive comparison of Bis(2-propylheptyl) phthalate (B1215562) (DPHP) with the widely used Di(2-ethylhexyl) phthalate (DEHP) and other common plasticizers. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key performance metrics, toxicological data, and experimental methodologies to support informed material selection and risk assessment.

Executive Summary

Bis(2-propylheptyl) phthalate (DPHP) has emerged as a primary substitute for DEHP, driven by regulatory pressures and health concerns associated with low-molecular-weight phthalates.[1] DPHP, a high-molecular-weight phthalate, generally exhibits superior performance characteristics, including lower volatility, reduced migration, and better thermal stability compared to DEHP.[2][3][4] Toxicological data suggests that DPHP has a more favorable safety profile, lacking the reproductive and developmental toxicity characteristic of DEHP's "phthalate syndrome."[5] This guide presents a detailed, data-driven comparison to assist in the evaluation of these critical materials.

Physicochemical and Performance Properties

DPHP's molecular structure, featuring longer and more branched alkyl chains than DEHP, is key to its enhanced performance.[2] This structural difference results in a higher molecular weight, which in turn leads to lower volatility and migration.[2] The following tables summarize the key physicochemical and performance properties of DPHP, DEHP, and other relevant plasticizers.

Table 1: Physicochemical Properties of Selected Plasticizers

PropertyDPHP (this compound)DEHP (Di(2-ethylhexyl) phthalate)DINP (Diisononyl phthalate)
CAS Number 53306-54-0[6]117-81-768515-48-0 / 28553-12-0
Molecular Formula C₂₈H₄₆O₄[6]C₂₄H₃₈O₄C₂₆H₄₂O₄
Molecular Weight ( g/mol ) 446.7390.56~418.6
Boiling Point (°C) 224 (at 4 mmHg)385409
Flash Point (°C) 236[7]215216
Specific Gravity (20°C) 0.959 ± 0.003[7]0.9860.972 - 0.978
Viscosity (cPs at 20°C) 115-130[7]80110-140

Table 2: Performance Characteristics of DPHP vs. DEHP in PVC Formulations

Performance MetricDPHPDEHPKey Advantages of DPHP
Plasticizing Efficiency Good, comparable to DINP[8]ExcellentOffers a good balance of flexibility and permanence.
Volatility (Weight Loss) Significantly lower[2]HigherLonger product lifespan, less fogging in automotive interiors.[2]
Migration Rate Significantly lower[3]Higher, especially into fatty substances[9]Enhanced product safety and stability, particularly for food contact and medical applications.
Thermal Stability Superior[2]GoodSuitable for high-temperature applications like automotive interiors and wire insulation.[2]
Weather Resistance/UV Stability ExcellentModerateIdeal for outdoor applications such as roofing membranes and tarpaulins.
Low-Temperature Flexibility GoodExcellentMaintains flexibility in cold environments.[2]

Toxicological Profile: A Comparative Analysis

The primary concern with DEHP is its classification as an endocrine disruptor, with established reproductive and developmental toxicity.[10] DPHP, due to its higher molecular weight and different metabolism, does not appear to induce the same adverse effects.

Table 3: Comparative Toxicological Endpoints of DPHP and DEHP

Toxicological EndpointDPHPDEHP
Acute Oral Toxicity (LD₅₀, rat) > 5,000 mg/kg[11]20,000 - 30,000 mg/kg
Reproductive Toxicity No evidence of reproductive toxicity.[5]Known reproductive toxicant. Causes testicular atrophy, decreased sperm production, and altered hormone levels in animal studies.
Developmental Toxicity Does not cause "phthalate syndrome."[12] A NOAEL for developmental toxicity was 0.5 g/kg/day in one study.[7]Known developmental toxicant. In utero exposure is associated with malformations and altered development of the male reproductive system in rats.
Carcinogenicity (IARC Classification) Not classifiable as to its carcinogenicity to humans (Group 3)Possibly carcinogenic to humans (Group 2B)[13]
Endocrine Disruption Not considered an endocrine disruptor.[5]Known endocrine disruptor, primarily through anti-androgenic mechanisms.
NOAEL (Reproductive/Developmental) A reproductive NOAEL of 600 mg/kg/day for males and females has been identified.[14]A NOAEL for reproductive tract malformations in male offspring is 4.8 mg/kg/day.[12][15][16]
Tolerable Daily Intake (TDI) An oral reference dose (RfD) of 0.1 mg/kg/day has been derived.[12]0.05 mg/kg body weight per day (for a group of phthalates including DEHP).

Signaling and Metabolic Pathways

The differential toxicity of DPHP and DEHP can be attributed to their distinct metabolic pathways and interactions with cellular receptors.

Metabolic Pathways

Both DPHP and DEHP are initially hydrolyzed to their respective monoesters. However, the subsequent metabolism and excretion differ significantly. DEHP's monoester, MEHP, is considered the primary toxic metabolite.

G Metabolic Pathways of DPHP and DEHP cluster_dphp DPHP Metabolism cluster_dehp DEHP Metabolism DPHP DPHP MPHP Mono(2-propylheptyl) phthalate (MPHP) DPHP->MPHP Hydrolysis Oxidized_MPHP Oxidized Metabolites MPHP->Oxidized_MPHP Oxidation Excretion_DPHP Excretion Oxidized_MPHP->Excretion_DPHP DEHP DEHP MEHP Mono(2-ethylhexyl) phthalate (MEHP) (Active Metabolite) DEHP->MEHP Hydrolysis Oxidized_MEHP Oxidized Metabolites MEHP->Oxidized_MEHP Oxidation Excretion_DEHP Excretion Oxidized_MEHP->Excretion_DEHP

A simplified comparison of the metabolic pathways of DPHP and DEHP.
DEHP-Induced Toxicity via PPAR Activation

The toxic effects of DEHP are partly mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. This interaction disrupts lipid metabolism and steroidogenesis, leading to reproductive and developmental toxicity.

DEHP-Induced Toxicity via PPAR Activation DEHP DEHP MEHP MEHP (Active Metabolite) DEHP->MEHP Metabolism PPAR PPARα Activation MEHP->PPAR Gene_Expression Altered Gene Expression (Lipid Metabolism, Steroidogenesis) PPAR->Gene_Expression Toxicity Reproductive and Developmental Toxicity Gene_Expression->Toxicity

Signaling pathway of DEHP-induced toxicity mediated by PPARα activation.

Experimental Protocols

The following are summaries of standard methodologies for key experiments cited in the comparison of plasticizers.

Determination of Plasticizer Migration

Objective: To quantify the amount of plasticizer that leaches from a plastic material into a simulant liquid.

Methodology (based on ASTM D1239): [11][17][18][19][20]

  • Sample Preparation: A plastic film of known surface area is prepared.

  • Immersion: The film is immersed in a specified volume of a food simulant (e.g., distilled water, 3% acetic acid, 10% ethanol, or a fatty food simulant like olive oil or n-heptane) at a controlled temperature and for a defined period.

  • Extraction and Analysis: After immersion, the simulant is analyzed for the presence and concentration of the plasticizer. High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for quantification.

  • Calculation: The migration is typically expressed as the mass of plasticizer migrated per unit area of the plastic film (e.g., mg/dm²) or as the concentration in the simulant (e.g., mg/kg or ppm).

Workflow for Plasticizer Migration Testing Start Start Prep Prepare PVC Sample (Known Surface Area) Start->Prep Immerse Immerse in Food Simulant Prep->Immerse Incubate Incubate (Controlled Time & Temp) Immerse->Incubate Analyze Analyze Simulant (HPLC or GC-MS) Incubate->Analyze Calculate Calculate Migration Analyze->Calculate End End Calculate->End

A generalized workflow for determining plasticizer migration from PVC.
Reproductive and Developmental Toxicity Studies

Objective: To assess the potential of a substance to cause adverse effects on reproduction and the development of offspring.

Methodology (based on OECD Guideline 414 for Prenatal Developmental Toxicity): [9][14][21][22][23]

  • Animal Model: Typically pregnant rats or rabbits are used.

  • Dosing: The test substance is administered daily to groups of pregnant females during the period of major organogenesis. A control group receives the vehicle only. At least three dose levels are used.

  • Maternal Observations: Females are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

  • Fetal Examination: Shortly before the expected day of delivery, the females are euthanized, and the uteri are examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

  • Data Analysis: The incidence of malformations and other developmental effects are statistically analyzed to determine a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL).

Conclusion

The selection of a plasticizer for sensitive applications, particularly in the pharmaceutical and medical device industries, requires a thorough evaluation of both performance and safety. The data presented in this guide indicate that DPHP offers significant advantages over DEHP in terms of its physical properties, including lower migration and higher thermal stability. Furthermore, the toxicological profile of DPHP is markedly more favorable, with a lack of the reproductive and developmental hazards associated with DEHP. While other alternatives to DEHP exist, DPHP stands out as a well-characterized and high-performing option. Researchers and drug development professionals are encouraged to consider this comprehensive data when making material selection decisions to ensure both product integrity and patient safety.

References

A Comparative Guide to the Validation of Analytical Methods for Bis(2-propylheptyl) phthalate (DPHP) in Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Bis(2-propylheptyl) phthalate (B1215562) (DPHP), a common plasticizer used in food contact materials (FCMs). Accurate and reliable determination of DPHP migration from FCMs into food is critical for ensuring consumer safety and regulatory compliance. This document outlines common analytical techniques, presents comparative performance data, and provides detailed experimental protocols to aid in method selection and validation.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the two primary techniques employed for the analysis of DPHP in food contact materials. GC-MS is a widely adopted and robust method for the analysis of semi-volatile compounds like phthalates, offering high sensitivity and specificity.[1] HPLC, often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, provides a powerful alternative, particularly for samples that may not be suitable for the high temperatures used in GC analysis.

The choice between these methods depends on various factors, including the specific food simulant matrix, required sensitivity, and the availability of instrumentation.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes typical performance characteristics for the analysis of high-molecular-weight phthalates, including DPHP, in food contact materials using GC-MS and HPLC-based methods. It is important to note that specific performance will vary depending on the instrumentation, column, and experimental conditions.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Limit of Detection (LOD) 0.1 - 10 µg/L0.5 - 20 µg/L (UV), <1 µg/L (MS)
Limit of Quantification (LOQ) 0.3 - 30 µg/L1.5 - 60 µg/L (UV), <5 µg/L (MS)
Linearity (R²) > 0.995> 0.995
Recovery 80 - 115%85 - 110%
Precision (RSD%) < 15%< 15%

Experimental Protocols

Detailed methodologies are essential for the successful validation and implementation of analytical methods for DPHP.

Sample Preparation: Extraction from Food Contact Material

A crucial step in the analysis of DPHP in FCMs is the efficient extraction of the analyte from the polymer matrix.

  • Materials and Reagents:

    • Solvents: n-Hexane, Dichloromethane, Acetone (HPLC or GC grade, checked for phthalate contamination).

    • Food Simulants (as per regulatory guidelines, e.g., 10% ethanol, 3% acetic acid, olive oil).

    • Internal Standard (e.g., Dimethyl phthalate-d6).

  • Migration Experiment:

    • Cut a representative portion of the food contact material into small pieces to increase the surface area.

    • Immerse a known weight of the material in a specific volume of the selected food simulant.

    • Incubate under conditions of time and temperature as specified by relevant regulations (e.g., 10 days at 40°C).

  • Extraction from Food Simulant:

    • Aqueous Simulants (10% ethanol, 3% acetic acid):

      • Perform a liquid-liquid extraction (LLE) using n-hexane or dichloromethane.

      • Spike the simulant with an internal standard solution before extraction.

      • Shake vigorously and allow the layers to separate.

      • Collect the organic layer.

      • Repeat the extraction process for exhaustive recovery.

    • Fatty Food Simulant (Olive Oil):

      • Dilute the olive oil sample with n-hexane.

      • Perform a solid-phase extraction (SPE) cleanup using a suitable cartridge (e.g., Florisil® or silica (B1680970) gel) to remove lipids.

      • Elute the phthalates from the SPE cartridge with a suitable solvent mixture (e.g., hexane:acetone).

    • Concentration:

      • Evaporate the combined organic extracts to near dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a known volume of a suitable solvent (e.g., n-hexane for GC-MS, mobile phase for HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A low-bleed capillary column suitable for phthalate analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Injector: Splitless mode.

  • Temperatures:

    • Inlet: 280°C[1]

    • Transfer Line: 280°C[1]

    • Ion Source: 230°C[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 220°C.

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Characteristic ions for DPHP: m/z 149 (primary), 167, 279.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Instrumentation: HPLC system with a UV or MS detector.

  • Column: Reversed-phase C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection:

    • UV Detector: Wavelength set to 228 nm.

    • MS Detector: Electrospray ionization (ESI) in positive mode, monitoring for the protonated molecule of DPHP.

  • Quantification: Performed using an external standard calibration curve.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method for DPHP in food contact materials.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements (Analyte, Matrix, Limits) B Select Analytical Technique (GC-MS / HPLC) A->B C Optimize Sample Preparation (Extraction, Cleanup) B->C D Optimize Instrumental Conditions C->D E Specificity / Selectivity D->E F Linearity and Range E->F G Limit of Detection (LOD) Limit of Quantification (LOQ) F->G H Accuracy (Recovery) G->H I Precision (Repeatability, Intermediate Precision) H->I J Robustness I->J K Sample Analysis J->K L Quality Control Checks K->L M Data Reporting L->M

Caption: Workflow for the validation of an analytical method for DPHP.

References

A Guide to Inter-Laboratory Comparison for the Analysis of Diphenyl Phosphate (DPHP) in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenyl phosphate (B84403) (DPHP) is an organophosphate flame retardant and a metabolite of several other organophosphate esters. Its presence in various environmental compartments, such as water, soil, and sediment, has raised concerns due to its potential ecological and human health effects. To ensure the reliability and comparability of DPHP monitoring data across different laboratories, inter-laboratory comparison (ILC) studies, also known as proficiency testing (PT) or round-robin tests, are essential.[1][2] These studies help to assess the performance of individual laboratories, identify analytical challenges, and promote the harmonization of analytical methods.[3][4]

Key Performance Parameters in Inter-Laboratory Comparisons

An effective inter-laboratory comparison for DPHP analysis would typically evaluate several key performance parameters to assess the proficiency of participating laboratories. These parameters often include:

  • Accuracy: The closeness of a measured value to a true or accepted reference value. In ILCs, this is often assessed by analyzing a certified reference material (CRM) or a spiked sample with a known concentration of DPHP.

  • Precision: The degree of agreement among independent measurements of the same sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) of the results.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by a particular analytical method.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

  • Recovery: The percentage of a known amount of analyte (spike) that is successfully measured by the analytical method. It is a measure of the method's efficiency in extracting the analyte from the sample matrix.

Data Presentation: A Model for Comparison

The following table provides a hypothetical yet realistic summary of results from an inter-laboratory comparison study for DPHP analysis in a water matrix. This illustrates how data from such a study could be presented for easy comparison of laboratory performance.

Table 1: Hypothetical Inter-Laboratory Comparison Results for DPHP in Spiked Water Samples

Laboratory IDMethodSpiked Concentration (ng/L)Measured Concentration (ng/L)Recovery (%)Precision (RSD %)LOD (ng/L)LOQ (ng/L)
Lab ALC-MS/MS5048.5 ± 2.4975.00.51.5
Lab BGC-MS5052.1 ± 3.11046.01.03.0
Lab CLC-MS/MS5045.9 ± 2.8926.10.82.5
Lab DGC-MS/MS5050.5 ± 1.51013.00.31.0
Lab EHPLC-UV5065.2 ± 8.513013.05.015.0

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed and standardized experimental protocol is crucial for the success of an inter-laboratory comparison. While specific methods may vary between laboratories, a general workflow for the analysis of DPHP in environmental matrices is outlined below. This protocol is based on common practices for the analysis of phthalates and other organic micropollutants.[5]

Sample Preparation and Extraction (Water Matrix)
  • Objective: To isolate and concentrate DPHP from the water sample.

  • Apparatus:

    • Glassware (bottles, flasks, pipettes) - thoroughly cleaned and rinsed with solvent to avoid contamination.

    • Solid-phase extraction (SPE) manifold and cartridges (e.g., Oasis HLB).

    • Nitrogen evaporator.

  • Procedure:

    • Collect a 1-liter water sample in a pre-cleaned amber glass bottle.

    • Add a surrogate standard to the sample to monitor method performance.

    • Condition the SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with deionized water to remove interferences.

    • Dry the cartridge under a stream of nitrogen.

    • Elute the DPHP from the cartridge with a suitable solvent (e.g., ethyl acetate).

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add an internal standard prior to instrumental analysis.

Instrumental Analysis
  • Objective: To separate, identify, and quantify DPHP in the extracted sample.

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used techniques.[5]

  • Typical GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Injector: Splitless mode at 280°C.

    • Oven Program: Start at 60°C, ramp to 280°C.

    • Carrier Gas: Helium.

    • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.

  • Typical LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm x 1.8 µm).

    • Mobile Phase: Gradient of water and methanol/acetonitrile with a suitable additive (e.g., ammonium (B1175870) acetate).

    • Ion Source: Electrospray ionization (ESI) in negative mode.

    • MS/MS Detection: Multiple reaction monitoring (MRM) of precursor and product ion transitions specific to DPHP.

Workflow of an Inter-Laboratory Comparison Study

The following diagram illustrates the typical workflow of an inter-laboratory comparison study, from the initial planning stages to the final evaluation of laboratory performance.

InterLaboratory_Comparison_Workflow cluster_0 Planning & Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation & Reporting Phase A Study Design & Protocol Development B Preparation & Homogeneity Testing of PT Samples A->B C Distribution of Samples to Participating Labs B->C D Sample Analysis by Participating Laboratories C->D E Data Submission to Coordinating Body D->E F Statistical Analysis of Submitted Data E->F G Performance Evaluation (e.g., z-scores) F->G H Issuance of Final Report G->H

Workflow of a typical inter-laboratory comparison study.

Participation in inter-laboratory comparison studies is a crucial component of a laboratory's quality assurance program.[2] For emerging contaminants like DPHP, establishing robust and harmonized analytical methods is paramount for generating reliable environmental monitoring data. While a specific ILC for DPHP in environmental matrices has not been widely published, the principles and methodologies from studies on similar compounds provide a strong foundation for future proficiency testing schemes. Laboratories involved in the analysis of DPHP should proactively seek out and participate in such programs as they become available to ensure the quality and comparability of their data.

References

A Comparative Toxicological Guide to DPHP and Other High Molecular Weight Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed and objective comparison of the toxicological profiles of Dipropylheptyl phthalate (B1215562) (DPHP) and other high molecular weight phthalates (HMWPs), including Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Diisodecyl phthalate (DIDP). The information herein is supported by experimental data from in vivo and in vitro studies to facilitate a comprehensive understanding of their relative toxicities.

High molecular weight phthalates are primarily used as plasticizers to impart flexibility and durability to polyvinyl chloride (PVC) products.[1] While structurally similar, their toxicological profiles, particularly concerning reproductive and developmental effects, can differ. This guide aims to summarize the available data to inform risk assessment and the selection of appropriate alternatives in sensitive applications.

Comparative Toxicological Data

The following tables summarize key quantitative data from toxicological studies on DPHP and other HMWPs. These values are critical for understanding the dose-response relationships and relative potencies of these compounds.

Table 1: Acute Toxicity Data

PhthalateOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Primary Target Organs for Repeated Dose Toxicity
DPHP > 5,000[2]> 2,000[2]Liver, Adrenal Glands[2]
DEHP 25,000 - 30,000> 25,000Liver, Testes[3]
DINP > 10,000> 4,700Liver, Kidney[3]
DIDP > 10,000> 3,160Liver[4]

Table 2: Reproductive and Developmental Toxicity Data (NOAEL/LOAEL in mg/kg/day)

PhthalateSpeciesNOAEL (Reproductive Toxicity)LOAEL (Reproductive Toxicity)NOAEL (Developmental Toxicity)LOAEL (Developmental Toxicity)Key Effects
DPHP Rat600 (male & female)[5]-500[6]1000 (maternal and developmental)[6]Decreased pup body weight, skeletal variations.[6]
DEHP Rat4.8[4]---Testicular toxicity, reduced testosterone (B1683101) synthesis.[7][8]
DINP Rat--500[6]1000 (skeletal abnormalities)[4][6]Skeletal variations, rudimentary lumbar ribs.[6]
DIDP Rat---1000 (fetal effects)[9]Fetal effects at high doses.[9]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of standard protocols for key in vivo experiments used to assess the reproductive and developmental toxicity of phthalates, based on OECD guidelines.

Two-Generation Reproductive Toxicity Study (OECD Guideline 416)

This study is designed to provide comprehensive information on the effects of a substance on all phases of the reproductive cycle.

  • Objective: To assess the effects of a test chemical on male and female reproductive performance, mating behavior, fertility, pregnancy outcomes, and the growth and development of offspring over two generations.[4]

  • Animal Model: Typically rats.

  • Procedure:

    • Parental (F0) Generation: Young adult male and female animals are administered the test substance at various dose levels, usually in their diet or by gavage, for a specified period before mating.

    • Mating and Gestation: Animals are mated to produce the first filial (F1) generation. Dosing of the F0 females continues through gestation and lactation.

    • F1 Generation: The offspring of the F1 generation are selected and administered the test substance from weaning through their own mating to produce the F2 generation.

    • Endpoints: Key parameters evaluated include fertility indices, gestation length, litter size, pup viability, and body weight. At the end of the study, a comprehensive necropsy is performed on animals from the F0 and F1 generations, with a focus on reproductive organs.[4]

Developmental Toxicity Study (OECD Guideline 414)

This study provides information on the potential of a substance to cause adverse effects on the developing embryo and fetus.

  • Objective: To assess the effects of a test chemical on the pregnant female and the developing conceptus following exposure during gestation.[10]

  • Animal Model: Typically rats or rabbits.

  • Procedure:

    • Dosing: Pregnant females are administered the test substance daily during the period of major organogenesis.

    • Maternal Evaluation: Maternal animals are monitored for clinical signs of toxicity, body weight changes, and food consumption.

    • Fetal Evaluation: Near the end of gestation, the dams are euthanized, and the uteri are examined. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.[3]

    • Endpoints: The study aims to determine the NOAEL and LOAEL for both maternal and developmental toxicity.[3]

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of reproductive toxicity for many phthalates is through the disruption of the endocrine system, particularly by exhibiting anti-androgenic activity. This involves interference with testosterone synthesis in the fetal testes.

Anti-Androgenic Mechanism of Phthalates

The diagram below illustrates the simplified signaling pathway for phthalate-induced anti-androgenicity, focusing on the inhibition of testosterone production in Leydig cells of the fetal testis. Phthalates can down-regulate the expression of genes and proteins crucial for cholesterol transport and steroidogenesis.

AntiAndrogenic_Pathway Cholesterol Cholesterol StAR StAR Cholesterol->StAR Transport Mitochondria Mitochondria StAR->Mitochondria Pregnenolone Pregnenolone Mitochondria->Pregnenolone Conversion SER Smooth ER Pregnenolone->SER Testosterone Testosterone SER->Testosterone Synthesis Phthalates Phthalates Phthalates->StAR Inhibition caption Phthalate-mediated inhibition of testosterone synthesis.

Caption: Phthalate-mediated inhibition of testosterone synthesis.

Experimental Workflow for a Developmental Toxicity Study

The following diagram outlines a generalized workflow for an in utero developmental toxicity study, as described in the experimental protocols section.

Developmental_Toxicity_Workflow start Start: Pregnant Dams dosing Daily Dosing during Organogenesis start->dosing monitoring Maternal Monitoring (Body Weight, Clinical Signs) dosing->monitoring necropsy Terminal Necropsy (Near Term) monitoring->necropsy uterine_exam Uterine Examination (Implants, Resorptions, Fetuses) necropsy->uterine_exam fetal_exam Fetal Examination (External, Visceral, Skeletal) uterine_exam->fetal_exam data_analysis Data Analysis (NOAEL/LOAEL Determination) fetal_exam->data_analysis end End: Report data_analysis->end caption Generalized workflow for a developmental toxicity study.

Caption: Generalized workflow for a developmental toxicity study.

Conclusion

The available toxicological data indicates that while DPHP is a high molecular weight phthalate, its toxicological profile shows some differences compared to other HMWPs like DEHP. DPHP appears to have low acute toxicity.[2] The primary concerns for HMWPs remain reproductive and developmental toxicity, largely driven by anti-androgenic mechanisms.[8] While data for DPHP is less extensive than for DEHP, existing studies suggest it may have a lower potency for inducing severe reproductive malformations. However, developmental effects such as reduced pup body weight and skeletal variations have been observed at high doses.[6]

The choice of a plasticizer for sensitive applications requires careful consideration of these distinct toxicological profiles. This guide provides a summary of the current understanding to aid researchers and professionals in making informed decisions. Further research, particularly direct comparative studies, is warranted to fully elucidate the relative toxicities of DPHP and other HMWPs.

References

DPHP as a Replacement for Traditional Phthalates: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing scrutiny of traditional low-molecular-weight phthalates, such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP), due to health and environmental concerns has accelerated the adoption of alternative plasticizers.[1][2] Among these, Di(2-propylheptyl) phthalate (DPHP), a high-molecular-weight (HMW) phthalate, has emerged as a prominent replacement, particularly in demanding applications.[1][3] This guide provides an objective comparison of DPHP's performance against traditional phthalates, supported by experimental data and detailed methodologies.

Comparative Data on Performance and Toxicology

DPHP's molecular structure, featuring a larger and more branched side chain than legacy phthalates like DEHP or Diisononyl phthalate (DINP), is key to its performance characteristics.[1] This structure results in lower volatility, enhanced durability, and improved resistance to migration.[1][3]

Table 1: Physicochemical and Performance Properties

PropertyDPHPDEHPDINPDIDPKey Advantage of DPHP
Molecular Weight ( g/mol ) 446.7390.5418.6446.7Higher molecular weight contributes to lower volatility and migration.[1]
Volatility (% weight loss) LowerHigherHigherHigherReduced fogging and off-gassing, longer product lifespan.[1][3]
Migration Resistance HigherLowerLowerLowerLess prone to extraction by liquids/oils, maintaining material integrity.[1]
Thermal Stability SuperiorGoodGoodGoodSuitable for high-temperature environments like automotive interiors.[1][4]
Low-Temp. Flexibility GoodExcellentGoodGoodMaintains flexibility in cold conditions.[1]
UV/Weather Resistance SuperiorModerateModerateGoodIdeal for outdoor applications like roofing and tarpaulins.[3]

Table 2: Comparative Toxicological Profile

EndpointDPHPDEHPDINP / DIDPSummary
Reproductive Toxicity Not classified as a reproductive toxicant.[5]Known reproductive toxicant, causing testicular effects.[2][6]Generally considered to have a lower toxicity potential than DEHP.[7]DPHP shows a more favorable reproductive toxicity profile.
Endocrine Disruption Limited evidence of endocrine disruption.[4][5]Known endocrine disruptor, anti-androgenic effects.[2][8]Some estrogenic activity reported for DINP.[9][10]DPHP is considered to have a lower potential for endocrine disruption.
General Toxicity Low acute toxicity.[7]Liver is a primary target organ for toxicity.[6][7]Liver effects observed at high doses.[7]High-molecular-weight phthalates generally exhibit lower systemic toxicity.
Metabolism Metabolized to monoesters, followed by side-chain oxidation.[11]Metabolized to the bioactive monoester MEHP.[12]Metabolized to corresponding monoesters.The biological activity of metabolites is a key factor in toxicity.[8][12]

Experimental Protocols

Accurate evaluation of plasticizer performance relies on standardized experimental methodologies. Below are protocols for key assessment areas.

Migration Testing Protocol

This protocol determines the amount of plasticizer that leaches from a polymer into a simulant (e.g., food, liquid).

  • Objective: To quantify the Specific Migration Limit (SML) of the plasticizer.

  • Apparatus: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), migration cells, analytical balance, incubator.[13][14]

  • Procedure:

    • Prepare standardized samples of the plasticized PVC material (e.g., 1 dm² films).

    • Select a food simulant appropriate for the intended application (e.g., 10% ethanol (B145695) for aqueous foods, olive oil for fatty foods).[13][15]

    • Place the PVC sample in a migration cell and fill it with the selected food simulant.

    • Expose the sample under controlled conditions of time and temperature (e.g., 10 days at 40°C), as stipulated by regulations like EU No 10/2011.[13]

    • After exposure, remove an aliquot of the simulant.

    • Extract the plasticizer from the simulant using a suitable solvent (e.g., ethyl acetate).[16]

    • Analyze the extract using GC-MS or HPLC to determine the concentration of the migrated plasticizer.[13][16]

    • Calculate the migration in mg of plasticizer per kg of food simulant (mg/kg).

Endocrine Disruption Potential (In Vitro Assay)

This protocol assesses the potential of a chemical to interfere with hormone signaling pathways, such as the peroxisome proliferator-activated receptors (PPARs).

  • Objective: To determine if the plasticizer or its metabolites can activate nuclear receptors like PPARα and PPARγ.[8][17]

  • Apparatus: Cell culture lab, reporter gene assay system (e.g., luciferase), plate reader, cell lines (e.g., COS cells, liver cells).[17][18]

  • Procedure:

    • Culture cells (e.g., COS cells) and transiently transfect them with expression vectors for the target receptor (e.g., human PPARα) and a reporter gene (e.g., luciferase) linked to a PPAR-responsive element.

    • Expose the transfected cells to various concentrations of the test substance (e.g., DPHP monoester) and positive controls (e.g., MEHP, troglitazone) for 24 hours.[18]

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence).

    • An increase in reporter activity indicates that the substance has activated the receptor.

    • Calculate the effective concentration for half-maximal response (EC50) to quantify the substance's potency.[19]

Visualizing Workflows and Pathways

Experimental Workflow for Plasticizer Evaluation

The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel plasticizer.

G cluster_0 Phase 1: Performance Testing cluster_1 Phase 2: Permanence Evaluation cluster_2 Phase 3: Toxicological Assessment A Material Compounding (PVC + Plasticizer) B Mechanical Testing (Tensile, Hardness) A->B C Thermal Analysis (DSC, TGA) A->C D Migration Testing (Food Simulants) A->D E Volatility Testing (Weight Loss) C->E F Extraction Resistance (Solvent Exposure) D->F J Regulatory Submission & Risk Assessment F->J G In Vitro Screening (e.g., PPAR Activation) H In Vivo Studies (Reproductive Toxicity) G->H I Genotoxicity Assays G->I H->J I->J

Workflow for evaluating a novel plasticizer.
Phthalate-Mediated PPAR Signaling Pathway

Phthalates, particularly their monoester metabolites, can act as ligands for PPAR nuclear receptors, disrupting normal endocrine function.[8] This is a key mechanism for their toxicological effects.[12]

G Phthalate Phthalate Diester (e.g., DEHP, DPHP) Metabolite Monoester Metabolite (e.g., MEHP, MPHHP) Phthalate->Metabolite Metabolism (Esterases) PPAR PPAR Receptor (e.g., PPARγ) Metabolite->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) PPAR->PPRE Coactivators Co-activators PPAR->Coactivators Recruits RXR->PPRE Binds to RXR->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Response Altered Steroidogenesis & Adipogenesis Transcription->Response

Phthalate monoesters activating the PPAR signaling pathway.

References

Phthalates Under the Microscope: A Comparative Guide to Their Endocrine-Disrupting Effects

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the endocrine-disrupting effects of various commonly used phthalates. This document summarizes key experimental data, details the methodologies used for their assessment, and visualizes the underlying biological pathways and experimental workflows.

Phthalates, a class of synthetic chemicals used to enhance the flexibility and durability of plastics, are ubiquitous in modern life. However, a growing body of scientific evidence has raised concerns about their potential to interfere with the endocrine system, the intricate network of hormones that regulate a wide array of physiological processes.[1][2][3][4] This interference, known as endocrine disruption, can lead to adverse effects on reproductive health, development, and metabolism.[5][6][7] This guide aims to provide an objective comparison of the endocrine-disrupting properties of several key phthalates, supported by experimental data to aid in risk assessment and the development of safer alternatives.

Comparative Endocrine-Disrupting Potency of Phthalates

The endocrine-disrupting potential of phthalates varies significantly depending on their chemical structure. The following table summarizes quantitative data from various in vitro and in vivo studies, offering a comparative overview of the potencies of commonly encountered phthalates. The data includes receptor binding affinities, alterations in hormone production, and effects on reproductive endpoints.

Phthalate (B1215562)Assay TypeEndpointResultReference
Di(2-ethylhexyl) phthalate (DEHP) Luciferase Reporter Gene AssayAnti-androgenic activityIC50 > 1x10⁻⁴ M[8][9]
H295R Cell AssayE2/T ratioSignificant increase[10]
Zebrafish Embryo AssayGene expression (vtg1, esr1, cyp19a1b)Significant influence[10]
In vivo (Rat)Puberty onset (male)750 mg/kg: delayed; 10 mg/kg: precocious[1]
Dibutyl phthalate (DBP) Luciferase Reporter Gene AssayAnti-androgenic activityIC50 = 1.05x10⁻⁶ M[8][9]
Luciferase Reporter Gene AssayAndrogenic activityEC50 = 6.17x10⁻⁶ M[8][9]
Luciferase Reporter Gene AssayEstrogenic activityWeakly estrogenic at 1.0x10⁻⁴ M[8][9]
H295R Cell AssayE2/T ratioSignificant increase[10]
Mono-n-butyl phthalate (MBP) Luciferase Reporter Gene AssayAnti-androgenic activityIC50 = 1.22x10⁻⁷ M[8][9]
Luciferase Reporter Gene AssayAndrogenic activityEC50 = 1.13x10⁻⁵ M[8][9]
Luciferase Reporter Gene AssayThyroid receptor (TR) antagonist activityIC50 = 2.77x10⁻⁶ M[8][9]
Dimethyl phthalate (DMP) H295R Cell AssayE2/T ratioSignificant increase[10]
Zebrafish Embryo AssayGene expressionSignificant transcriptional changes at low concentrations[10][11]
Diethyl phthalate (DEP) H295R Cell AssayE2/T ratioSignificant increase[10]
Zebrafish Embryo AssayGene expressionSignificant transcriptional changes at low concentrations[10][11]
Diisononyl phthalate (DINP) Zebrafish Embryo AssayGene expressionSignificant transcriptional changes at low concentrations[10][11]
Diisodecyl phthalate (DIDP) Zebrafish Embryo AssayGene expressionSignificant transcriptional changes at low concentrations[10][11]
Butyl benzyl (B1604629) phthalate (BBP) Estrogen-responsive transgenic medaka assayEstrogenic activityDemonstrated estrogenic activity[12]

Key Signaling Pathway: Phthalate-Induced Disruption of Steroidogenesis

Phthalates can disrupt the endocrine system by interfering with the biosynthesis of steroid hormones (steroidogenesis), primarily by affecting the expression and activity of key enzymes in this pathway. The following diagram illustrates the major steps in steroidogenesis and highlights the points of interference by phthalates.

G Phthalate-Induced Disruption of Steroidogenesis Signaling Pathway cluster_cell Leydig Cell / Theca Cell cluster_phthalates Phthalate Interference Cholesterol Cholesterol StAR StAR Cholesterol->StAR Transport into Mitochondria CYP11A1 CYP11A1 Cholesterol->CYP11A1 Side-chain cleavage Pregnenolone Pregnenolone HSD3B 3β-HSD Pregnenolone->HSD3B Progesterone Progesterone CYP17A1 CYP17A1 Progesterone->CYP17A1 Androstenedione Androstenedione HSD17B 17β-HSD Androstenedione->HSD17B Testosterone Testosterone Aromatase Aromatase (CYP19A1) Testosterone->Aromatase Estradiol Estradiol StAR->Pregnenolone CYP11A1->Pregnenolone HSD3B->Progesterone CYP17A1->Androstenedione HSD17B->Testosterone Aromatase->Estradiol Phthalates Phthalates (e.g., DEHP, DBP) Phthalates->StAR Inhibition Phthalates->CYP11A1 Inhibition Phthalates->CYP17A1 Inhibition Phthalates->Aromatase Alteration

Caption: Phthalate interference with key enzymes in the steroidogenesis pathway.

Experimental Protocols

The assessment of endocrine-disrupting chemicals relies on a battery of standardized in vitro and in vivo assays. Below are detailed methodologies for two key experimental approaches.

In Vitro: Luciferase Reporter Gene Assay for Hormone Receptor Activity

This assay is widely used to determine if a chemical can bind to and activate or inhibit a specific hormone receptor.

Objective: To measure the agonistic or antagonistic activity of phthalates on nuclear hormone receptors (e.g., androgen receptor, estrogen receptor, thyroid receptor).

Principle: Genetically modified cells are used that contain a hormone receptor and a reporter gene (luciferase) linked to a hormone-responsive element. When a chemical binds to the receptor and activates it, the reporter gene is expressed, producing light that can be quantified.

Methodology:

  • Cell Culture: Maintain a suitable cell line (e.g., CHO-K1, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Transfection: Co-transfect the cells with two plasmids: one expressing the human hormone receptor of interest and another containing a luciferase reporter gene under the control of a hormone-responsive promoter.

  • Exposure: Seed the transfected cells into 96-well plates. After 24 hours, expose the cells to a range of concentrations of the test phthalate, a positive control (the natural hormone), a negative control (vehicle), and an antagonist control. For antagonist testing, cells are co-exposed to the natural hormone and the test phthalate.

  • Incubation: Incubate the plates for 24-48 hours to allow for receptor activation and luciferase expression.

  • Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein content). Calculate the EC50 (half-maximal effective concentration) for agonists and the IC50 (half-maximal inhibitory concentration) for antagonists.[8][9]

In Vivo: Zebrafish Embryo Assay for Developmental and Endocrine Effects

The zebrafish (Danio rerio) is a powerful in vivo model for assessing the effects of endocrine disruptors on development and hormone signaling.

Objective: To evaluate the effects of phthalate exposure on embryonic development, reproductive organ development, and the expression of genes involved in endocrine pathways.

Principle: Zebrafish embryos are transparent, develop externally, and have a well-characterized genome, making them ideal for observing developmental effects and performing molecular analyses.

Methodology:

  • Breeding and Embryo Collection: Set up breeding tanks with adult zebrafish. Collect freshly fertilized eggs shortly after spawning.

  • Exposure: Place healthy, fertilized embryos into multi-well plates containing embryo medium. Expose the embryos to a range of concentrations of the test phthalate and a vehicle control.

  • Developmental Assessment: Observe the embryos under a microscope at regular intervals (e.g., 24, 48, 72, 96 hours post-fertilization) for developmental abnormalities, such as mortality, hatching rate, malformations (e.g., pericardial edema, yolk sac edema, spinal curvature), and heart rate.

  • Gene Expression Analysis (qRT-PCR): At specific time points, pool a group of embryos from each treatment group and extract total RNA. Synthesize complementary DNA (cDNA) and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes involved in endocrine signaling (e.g., vtg1, esr1, cyp19a1b).[10]

  • Data Analysis: Statistically compare the incidence of developmental effects and the relative expression of target genes between the phthalate-exposed groups and the control group.

Experimental Workflow for Endocrine Disruptor Assessment

The assessment of a potential endocrine-disrupting chemical typically follows a tiered approach, starting with in silico and in vitro methods and progressing to in vivo studies for confirmation and characterization of adverse effects.

G Tiered Experimental Workflow for Endocrine Disruptor Assessment cluster_tier1 Tier 1: Screening & Prioritization cluster_tier2 Tier 2: In Vitro Characterization cluster_tier3 Tier 3: In Vivo Confirmation cluster_tier4 Tier 4: In Vivo Definitive Testing cluster_output Outcome InSilico In Silico Modeling (e.g., QSAR) InVitro_HighThroughput High-Throughput In Vitro Assays (e.g., Receptor Binding, Reporter Gene) InSilico->InVitro_HighThroughput Prioritize InVitro_Mechanistic Mechanistic In Vitro Assays (e.g., Steroidogenesis in H295R cells) InVitro_HighThroughput->InVitro_Mechanistic Confirm & Characterize InVivo_ShortTerm Short-Term In Vivo Assays (e.g., Zebrafish Embryo, Uterotrophic Assay) InVitro_Mechanistic->InVivo_ShortTerm Hypothesis Testing InVivo_LongTerm Long-Term & Multi-Generational In Vivo Studies (e.g., Rodent Chronic Toxicity/Carcinogenicity) InVivo_ShortTerm->InVivo_LongTerm Definitive Assessment RiskAssessment Hazard & Risk Assessment InVivo_LongTerm->RiskAssessment

Caption: A tiered approach to assessing endocrine-disrupting chemicals.

Conclusion

The presented data and methodologies underscore the diverse endocrine-disrupting profiles of various phthalates. While some, like DBP and its metabolite MBP, exhibit potent anti-androgenic and other receptor-mediated effects in vitro, others, such as DMP and DEP, show significant impacts on gene expression in vivo even at low concentrations.[8][9][10][11] The disruption of steroidogenesis is a key mechanism of action for several phthalates, highlighting the importance of assays that can assess this complex pathway.[13] The tiered experimental workflow provides a systematic approach for the comprehensive evaluation of potential endocrine disruptors. This comparative guide serves as a valuable resource for researchers and professionals in understanding the relative risks associated with different phthalates and in guiding future research and the development of safer alternatives.

References

Exposure to Bis(2-propylheptyl) Phthalate: A Comparative Review of Human Biomonitoring Data

Author: BenchChem Technical Support Team. Date: December 2025

The use of Bis(2-propylheptyl) phthalate (B1215562) (DPHP) as a plasticizer has grown, positioning it as a substitute for other regulated phthalates. This increasing application has led to a greater focus on human exposure levels. This guide provides a comparative analysis of human biomonitoring data for DPHP exposure, offering researchers and drug development professionals a concise overview of current findings, experimental protocols, and metabolic pathways.

Quantitative Human Biomonitoring Data for DPHP Exposure

Human exposure to DPHP is typically assessed by measuring its metabolites in urine. The primary oxidative metabolites used as biomarkers are mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP), mono-(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP), and mono-(2-propyl-6-carboxyhexyl) phthalate (cx-MPHP).[1] Of these, oxo-MPHP is considered the major oxidized metabolite.[1][2]

The following table summarizes key findings from various human biomonitoring studies, presenting a comparative view of DPHP metabolite concentrations in different populations.

Study Population & YearSample SizeMetabolite(s) MeasuredDetection FrequencyConcentration Range (µg/L)Key Findings & Notes
German Volunteers (Oral Dose Study) 5 male volunteersOH-MPHP, oxo-MPHP, cx-MPHP100% (post-dose)Max concentrations reached 3-4 hours post-doseElimination half-lives were between 6 to 8 hours.[1][2] Within 48 hours, approximately 24.7% of the DPHP dose was excreted as these three metabolites.[1]
German General Population (Non-exposed) 40 individualsOH-MPHP, oxo-MPHP, cx-MPHPoxo-MPHP: 37.5% (15/40), OH-MPHP: 7.5% (3/40), cx-MPHP: 0%oxo-MPHP: up to 0.93, OH-MPHP & cx-MPHP: mostly below LOQ (0.15-0.3)Provides a baseline for DPHP exposure in an occupationally non-exposed population.[2]
German Environmental Specimen Bank (1999-2017) StudentsDPHP degradation productsIncreasing detection frequency up to 2012Data shows low exposure overallThe rise in detection frequency correlates with the increase in DPHP consumption in the EU.[3]
Chinese Residents (Chengdu & Suining) 176 individualsMPHHP (a DPHP metabolite)100%Total aPAE metabolites: 2.52 to 6300 ng/mLSuggests widespread exposure to DPHP among the studied population.[4]
Comparison with Other Phthalates

DPHP is a high molecular weight phthalate, and its exposure patterns can be compared to other commonly studied phthalates like di(2-ethylhexyl) phthalate (DEHP). While DEHP exposure has been extensively monitored and is often found at higher concentrations, the increasing use of DPHP warrants continuous monitoring.[3][5] For instance, a study on German adults showed median concentrations of oxidized DEHP metabolites ranging from 8.3 to 26.2 µg/L, which are considerably higher than the baseline levels reported for DPHP metabolites in non-exposed individuals.[6]

The following table provides a general comparison of exposure levels between DPHP and DEHP metabolites from different studies.

PhthalateMetabolite(s)Study PopulationMedian Concentration (µg/L)
DPHP oxo-MPHPGerman non-exposed< 0.3 (LOQ)
DEHP 5OH-MEHPGerman adults19.2
DEHP 5oxo-MEHPGerman adults14.7
DEHP 5cx-MEPPGerman adults26.2

Experimental Protocols

The standard method for the quantitative analysis of DPHP metabolites in human urine involves enzymatic hydrolysis followed by instrumental analysis, typically High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Detailed Methodology for Urinary DPHP Metabolite Analysis
  • Sample Preparation:

    • A urine sample (typically 1 mL) is collected.

    • An internal standard mixture containing isotopically labeled DPHP metabolites is added to the sample for accurate quantification.

  • Enzymatic Hydrolysis:

    • The purpose of this step is to cleave glucuronide conjugates of the phthalate metabolites, converting them to their free form for analysis.

    • A buffer solution (e.g., sodium acetate) is added to the urine sample to achieve the optimal pH for the enzyme.

    • β-glucuronidase enzyme is added.

    • The mixture is incubated, for example, at 37°C for a specified period (e.g., 2 hours).

  • Solid-Phase Extraction (SPE) - Optional Cleanup Step:

    • This step can be used to remove interfering substances from the urine matrix and concentrate the analytes.

    • The hydrolyzed sample is loaded onto an SPE cartridge.

    • The cartridge is washed with a series of solvents to remove impurities.

    • The DPHP metabolites are then eluted with an appropriate solvent.

  • Instrumental Analysis (HPLC-MS/MS):

    • The prepared sample extract is injected into an HPLC system.

    • The metabolites are separated on a chromatographic column (e.g., a C18 column).

    • The separated metabolites then enter the mass spectrometer for detection and quantification.

    • Mass spectrometry is typically performed in negative electrospray ionization (NESI) mode, monitoring specific precursor and product ion transitions for each metabolite.[2]

  • Quantification:

    • The concentration of each DPHP metabolite is determined by comparing the signal of the native analyte to that of its corresponding isotopically labeled internal standard.

Visualizations

Metabolic Pathway of DPHP

The following diagram illustrates the primary metabolic pathway of Bis(2-propylheptyl) phthalate in the human body, leading to the formation of its major urinary metabolites.

DPHP_Metabolism DPHP This compound (DPHP) MPHP Mono-(2-propylheptyl) phthalate (MPHP) DPHP->MPHP Phase I: Hydrolysis OH_MPHP Mono-(2-propyl-6-hydroxyheptyl) phthalate (OH-MPHP) MPHP->OH_MPHP ω-1 Oxidation oxo_MPHP Mono-(2-propyl-6-oxoheptyl) phthalate (oxo-MPHP) OH_MPHP->oxo_MPHP Oxidation cx_MPHP Mono-(2-propyl-6-carboxyhexyl) phthalate (cx-MPHP) OH_MPHP->cx_MPHP Further Oxidation Urine Urinary Excretion OH_MPHP->Urine oxo_MPHP->Urine cx_MPHP->Urine

Metabolic pathway of DPHP in humans.
Experimental Workflow for DPHP Metabolite Analysis

This diagram outlines the typical workflow for the analysis of DPHP metabolites in human urine samples.

DPHP_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output urine_sample Urine Sample Collection add_is Addition of Internal Standards urine_sample->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis hplc_ms HPLC-MS/MS Analysis hydrolysis->hplc_ms quant Data Quantification hplc_ms->quant results Metabolite Concentrations quant->results

Workflow for urinary DPHP metabolite analysis.

References

Cross-Reactivity of DPHP Metabolites in Phthalate Immunoassays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of immunoassays is paramount for the accurate quantification of target analytes. This guide provides a comparative analysis of the potential cross-reactivity of Di(2-propylheptyl) phthalate (B1215562) (DPHP) metabolites in immunoassays designed for other common phthalates. As a newer replacement for traditional phthalates like Di(2-ethylhexyl) phthalate (DEHP), understanding the cross-reactivity profile of DPHP metabolites is crucial for interpreting immunoassay data accurately, especially in biomonitoring and toxicological studies.

Currently, there is a notable gap in the scientific literature regarding the specific cross-reactivity of DPHP metabolites in commercially available or research-based immunoassays for other phthalates. Most published studies on phthalate immunoassays focus on the cross-reactivity of antibodies with a panel of older, more established phthalates such as DEHP, Dibutyl phthalate (DBP), and Benzylbutyl phthalate (BBP). The absence of DPHP and its metabolites, like mono-(2-propylheptyl) phthalate (MPHP), from these panels means that direct quantitative data is largely unavailable.

This guide will, therefore, focus on the principles of phthalate immunoassay cross-reactivity, provide a detailed experimental protocol for assessing specificity, and discuss the structural basis for potential cross-reactivity between DPHP metabolites and other phthalates.

Understanding Phthalate Immunoassay Specificity

Immunoassays for small molecules like phthalates are typically competitive assays.[1] The specificity of these assays is primarily determined by the structure of the hapten used to generate the antibodies.[2][3] A hapten is a small molecule that is chemically coupled to a larger carrier protein to elicit an immune response. For phthalates, the hapten is usually a phthalic acid monoester derivative that is structurally similar to the target analyte.[2]

The antibody's binding pocket will have the highest affinity for the hapten and structurally very similar molecules. Cross-reactivity occurs when the antibody binds to molecules other than the intended target analyte. The degree of cross-reactivity depends on the structural similarity between the cross-reactant and the original hapten used for immunization.

Given that DPHP is a high-molecular-weight phthalate, its primary metabolite, MPHP, shares the common phthalic acid backbone with metabolites of other phthalates. However, the branched, longer alkyl chain of MPHP is distinct from the side chains of metabolites of phthalates like DBP (n-butyl chain) or DEHP (2-ethylhexyl chain). This structural difference suggests that the cross-reactivity of MPHP in immunoassays for these other phthalates may be low, but this cannot be confirmed without direct experimental data.

Quantitative Data on Phthalate Immunoassay Cross-Reactivity

As stated, there is no direct experimental data found for the cross-reactivity of DPHP metabolites in immunoassays for other phthalates. The following table is a representative example from a study that developed an immunoassay for Dicyclohexyl phthalate (DCHP) and tested its cross-reactivity against other common phthalates.[4] This illustrates the typical data that would be generated in such a study.

CompoundAbbreviationCross-Reactivity (%) in DCHP-specific dc-ELISA
Dicyclohexyl phthalateDCHP100
Di-n-butyl phthalateDBP< 10
Di-isobutyl phthalateDIBP< 10
Diethyl phthalateDEP< 10
Dimethyl phthalateDMP< 10
Di-n-octyl phthalateDNOP< 10
Bis(2-ethylhexyl) phthalateDEHP< 10

This table demonstrates the high specificity of the anti-DCHP antibody, with minimal cross-reactivity from other tested phthalates.[4]

Experimental Protocols

To determine the cross-reactivity of an antibody, a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA), is typically employed.

Protocol for Competitive Indirect ELISA for Phthalate Cross-Reactivity Testing

1. Materials and Reagents:

  • Phthalate-protein conjugate (e.g., DEHP-BSA) for coating

  • Specific primary antibody (e.g., rabbit anti-DEHP)

  • Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-rabbit IgG)

  • Target phthalate standard (e.g., DEHP)

  • Potential cross-reacting compounds (e.g., MPHP, other phthalate metabolites)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 5% non-fat milk in PBST)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

2. Procedure:

  • Coating: Microtiter plate wells are coated with the phthalate-protein conjugate (e.g., 1-10 µg/mL in coating buffer) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with washing buffer.

  • Blocking: Non-specific binding sites are blocked by adding blocking buffer to each well and incubating for 1-2 hours at 37°C.

  • Washing: The plate is washed three times with washing buffer.

  • Competitive Reaction: A series of concentrations of the standard phthalate and each potential cross-reactant are prepared. The primary antibody is added to these solutions at a predetermined optimal dilution. This mixture is then added to the coated wells and incubated for 1-2 hours at 37°C.

  • Washing: The plate is washed three times with washing buffer.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with washing buffer.

  • Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: The stop solution is added to each well.

  • Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: The concentration of the phthalate or cross-reactant that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of target phthalate / IC50 of cross-reacting compound) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of a competitive indirect ELISA for determining phthalate cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction & Detection cluster_analysis Data Analysis coating 1. Coating Plate coated with Phthalate-Protein Conjugate wash1 2. Washing coating->wash1 blocking 3. Blocking Non-specific sites blocked wash1->blocking wash2 4. Washing blocking->wash2 competition 5. Competitive Reaction Add Primary Antibody + Sample/ Standard/Cross-Reactant wash2->competition wash3 6. Washing competition->wash3 secondary_ab 7. Secondary Antibody Add Enzyme-Conjugated Secondary Antibody wash3->secondary_ab wash4 8. Washing secondary_ab->wash4 substrate 9. Substrate Addition Color Development wash4->substrate stop 10. Stop Reaction substrate->stop read 11. Read Absorbance stop->read calculate 12. Calculate IC50 and % Cross-Reactivity read->calculate

References

Navigating the Analytical Landscape: A Comparative Guide to Certified Reference Materials for Bis(2-propylheptyl) Phthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to the precise quantification of Bis(2-propylheptyl) phthalate (B1215562) (DPHP), the selection of a suitable certified reference material (CRM) is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of commercially available CRMs for DPHP analysis, supported by a review of relevant experimental data and methodologies.

Bis(2-propylheptyl) phthalate, a high molecular weight phthalate ester, is utilized as a plasticizer in a variety of consumer and industrial products. Due to its potential for human exposure and classification as a substance of interest by regulatory bodies, robust and validated analytical methods are essential for its monitoring in diverse matrices. This guide aims to facilitate the selection of appropriate CRMs and provide a foundation for the development of reliable analytical protocols.

Comparison of Commercially Available Certified Reference Materials

The selection of a CRM is a foundational step in establishing a traceable and accurate analytical method. The following table summarizes the specifications of DPHP CRMs from various suppliers. It is important to note that while all listed products are suitable for analytical use, the level of certification and provided documentation can vary. For quantitative applications, CRMs produced under ISO 17034 accreditation, which specifies the requirements for the competence of reference material producers, are highly recommended.

SupplierProduct NumberFormatPurity/ConcentrationCertification
LGC Standards DRE-C16177040NeatNot specifiedISO 17034[1]
CPAchem SB38240.100MGNeatNot specifiedISO 17034, ISO/IEC 17025[2]
Sigma-Aldrich (TraceCERT®) Not specified for DPHP, but offers a range of phthalate CRMsNeat or SolutionCertified concentration with uncertainty provided on Certificate of AnalysisISO 17034, ISO/IEC 17025
CRM LABSTANDARD AST1Y6V2320Neat≥ 95%Not specified
AccuStandard Offers a range of phthalate CRMsNeat, Single, and Multiple Component MixesVariesISO 17034, ISO/IEC 17025, ISO 9001[3]

Note: "Neat" refers to a pure substance. The absence of a specified purity or concentration for some products in the online catalogs necessitates obtaining the Certificate of Analysis (CoA) from the supplier for detailed information, including the certified value and its uncertainty.

Experimental Protocols for DPHP Analysis

The accurate quantification of DPHP typically relies on chromatographic techniques coupled with mass spectrometry. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of semi-volatile compounds like DPHP.

Sample Preparation (General Protocol for Biological Matrices):

  • Enzymatic Hydrolysis: For the analysis of DPHP metabolites in urine, an enzymatic hydrolysis step using β-glucuronidase is often employed to cleave conjugated metabolites.

  • Liquid-Liquid Extraction (LLE):

    • Acidify the sample (e.g., with formic acid).

    • Extract the analytes with a suitable organic solvent (e.g., a mixture of hexane (B92381) and methyl tert-butyl ether).

    • Vortex and centrifuge to separate the phases.

    • Collect the organic layer.

    • Repeat the extraction for exhaustive recovery.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) and water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).

  • Derivatization (Optional): For certain metabolites, derivatization may be necessary to improve volatility and chromatographic performance.

  • Reconstitution: Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent (e.g., isooctane) for GC-MS analysis.

Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Injection: Splitless injection is commonly used for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at 60°C, ramp to 280°C, and hold.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted analysis to enhance sensitivity and selectivity. Characteristic ions for DPHP and its metabolites should be monitored.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of DPHP and its metabolites in complex biological matrices.

Sample Preparation:

Sample preparation protocols for LC-MS/MS are similar to those for GC-MS, often involving LLE or SPE. The final extract is reconstituted in a solvent compatible with the mobile phase.

Instrumental Analysis:

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in either positive or negative mode is typically used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a precursor ion for the analyte and monitoring specific product ions after fragmentation, which provides high selectivity.

Visualizing Workflows and Pathways

To aid in the understanding of the analytical process and the potential biological impact of DPHP, the following diagrams have been generated.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis Sample_Collection Sample Collection (e.g., Urine, Serum) Internal_Standard_Spiking Internal Standard Spiking Sample_Collection->Internal_Standard_Spiking Extraction Extraction (LLE or SPE) Internal_Standard_Spiking->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution Chromatographic_Separation Chromatographic Separation (GC or LC) Evaporation_Reconstitution->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MS or MS/MS) Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration Mass_Spectrometric_Detection->Peak_Integration Calibration_Curve_Generation Calibration Curve Generation (using CRM) Peak_Integration->Calibration_Curve_Generation Quantification Quantification of DPHP Calibration_Curve_Generation->Quantification

Caption: Experimental workflow for DPHP analysis.

G cluster_0 Cellular Effects cluster_1 Downstream Consequences Phthalate_Exposure Phthalate Exposure (e.g., DPHP) PPAR_Activation PPAR Activation Phthalate_Exposure->PPAR_Activation Thyroid_Hormone_Receptor_Interference Thyroid Hormone Receptor Interference Phthalate_Exposure->Thyroid_Hormone_Receptor_Interference Altered_Gene_Expression Altered Gene Expression (Lipid Metabolism, etc.) PPAR_Activation->Altered_Gene_Expression Disrupted_Thyroid_Signaling Disrupted Thyroid Signaling Thyroid_Hormone_Receptor_Interference->Disrupted_Thyroid_Signaling Endocrine_Disruption Endocrine Disruption Altered_Gene_Expression->Endocrine_Disruption Disrupted_Thyroid_Signaling->Endocrine_Disruption

Caption: Generalized signaling pathway for phthalate-induced endocrine disruption.

Toxicological Significance and Signaling Pathways

Phthalates, as a class of compounds, are recognized as endocrine-disrupting chemicals (EDCs). While the specific toxicological profile of DPHP is still under investigation, studies on other phthalates suggest potential mechanisms of action. One of the primary pathways implicated in phthalate toxicity is the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[4][5] PPARs are nuclear receptors that play a crucial role in lipid metabolism and glucose homeostasis.[6] Dysregulation of PPAR signaling by phthalates can lead to altered gene expression and subsequent metabolic disturbances.

Furthermore, there is evidence that phthalates can interfere with thyroid hormone signaling.[7][8] This can occur through various mechanisms, including binding to thyroid hormone receptors, altering hormone synthesis, and affecting hormone transport proteins. Disruption of the hypothalamic-pituitary-thyroid (HPT) axis is a significant concern due to the critical role of thyroid hormones in development and metabolism. The provided diagram illustrates a generalized pathway for phthalate-induced endocrine disruption, highlighting the potential involvement of PPAR and thyroid hormone receptor interference. It is important to emphasize that this is a representative pathway, and further research is needed to elucidate the specific molecular mechanisms of DPHP.

References

A Comparative Risk Assessment of DPHP and Alternative Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

The widespread use of Di(2-propylheptyl) phthalate (B1215562) (DPHP) as a plasticizer in polyvinyl chloride (PVC) products, from automotive interiors to children's toys, has led to increased scrutiny of its potential health risks. As regulatory pressures and consumer awareness drive the demand for safer materials, a thorough evaluation of DPHP and its common non-phthalate alternatives is critical for researchers, scientists, and drug development professionals. This guide provides a comparative risk assessment, presenting key toxicological data, experimental methodologies, and an examination of the molecular pathways these compounds may influence.

Comparative Toxicity Profile

Quantitative toxicological data provide a cornerstone for risk assessment, allowing for a direct comparison of the potency of different plasticizers. The following tables summarize key data points for DPHP and two prominent alternatives: 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) and Di(2-ethylhexyl) terephthalate (B1205515) (DEHT), also known as DOTP.

Acute and Chronic Toxicity Data
ParameterDPHPDINCHDEHT (DOTP)
Oral LD50 (Rat) > 5,000 mg/kg bw> 5,000 mg/kg bw> 3,200 mg/kg bw
Dermal LD50 > 2,000 mg/kg bw (Rabbit)> 2,000 mg/kg bw> 19,680 mg/kg bw (Guinea Pig)
Inhalation LC50 (Rat) > 20.5 mg/L (1-hour)No data availableNo data available
Skin Irritation No to slight irritation (Rabbit)Low dermal irritation potentialModerate dermal irritation
Eye Irritation No to slight irritation (Rabbit)No data availableNo data available
Dermal Sensitization Not sensitizing (Guinea Pig)NegativeNo data available
Reproductive and Developmental Toxicity Data
ParameterDPHPDINCHDEHT (DOTP)
Pivotal Effect Thyroid and pituitary effectsRenal toxicityDecreased offspring body weights
Reproductive Toxicity NOAEL Data not specified~150 mg/kg bw/day (Parental/offspring toxicity)~150 mg/kg bw/day (Parental/offspring toxicity)
Developmental Toxicity NOAEL Data not specified100 mg/kg bw/day (Renal toxicity)197 mg/kg bw/day (Maternal liver effects)
Estrogenicity Data not availableNegative (Rat Uterotrophic Assay)Negative (Rat Uterotrophic Assay)
Tolerable Daily Intake (TDI) 40 µg/kg bw/day (Provisional, for toys)1 mg/kg bw/day (EFSA)1 mg/kg bw/day

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation. Below are summaries of standard protocols for key toxicological assessments.

In Vivo Two-Generation Reproduction Toxicity Study (OECD 416)

This study is designed to evaluate the effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, gestation, parturition, and lactation.

  • Animal Model : Typically, Sprague-Dawley rats are used.

  • Administration : The test substance (e.g., DEHT) is administered to parental (P) generation animals, often mixed in the diet, prior to mating, during mating, and for females, throughout gestation and lactation.

  • Dosage : A control group and at least three dose levels are used. For example, in a DEHT study, dietary concentrations of 0, 0.3, 0.6, or 1.0% were used.

  • Endpoints :

    • Parental Generation (P) : Clinical observations, body weight, food consumption, reproductive parameters (e.g., fertility index, gestation length), and sperm production are monitored.

    • First Filial Generation (F1) : Offspring are examined for viability, sex ratio, and body weight. Selected F1 animals are then mated to produce the F2 generation.

    • Necropsy : All parental and selected F1 animals undergo gross necropsy and histopathological examination of reproductive organs.

  • Data Analysis : The No-Observed-Adverse-Effect-Level (NOAEL) is determined for parental, reproductive, and offspring toxicity. For DEHT, the NOAEL for toxicity was determined to be approximately 150 mg/kg bw/day based on lower offspring body weights at higher doses.

In Vivo Uterotrophic Assay (OECD 440)

This assay is a short-term screening test used to identify substances with estrogenic activity by measuring the weight increase of the uterus in immature or ovariectomized female rodents.

  • Animal Model : Immature or ovariectomized female rats or mice are used.

  • Administration : The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection.

  • Endpoints : On the day after the last dose, the animals are euthanized, and the body weight and uterine weight (both wet and blotted) are recorded.

  • Data Analysis : A statistically significant increase in uterine weight compared to the vehicle control group indicates a positive (estrogenic) response. Both DINCH and DEHT have tested negative in this assay, indicating a lack of in vivo estrogenicity.

Signaling Pathways and Experimental Workflows

Plasticizers can exert biological effects by interacting with various cellular signaling pathways. One key pathway involves the activation of nuclear receptors like the Peroxisome Proliferator-Activated Receptors (PPARs), which can lead to effects on lipid metabolism.

G cluster_0 Plasticizer Plasticizer (e.g., Phthalate Metabolite) Receptor PPARγ/RXR Heterodimer PPRE PPRE (DNA Binding Site) Transcription Gene Transcription TargetGene Target Gene Expression (e.g., FABP4, C/EBPα) Outcome Adipogenesis & Lipid Metabolism Alteration

Some plasticizers, particularly certain phthalates, are metabolized into monoesters which can act as ligands for nuclear receptors. This activation leads to the recruitment of co-activators and subsequent transcription of target genes involved in processes like lipid metabolism and adipogenesis. Studies have shown that both DINP and DINCH can upregulate genes like Pparγ, Fabp4, and C/EBPα in cell models.

An experimental workflow for assessing such effects using a cell-based assay is a common approach in toxicology research.

G

Summary of Comparative Risks

Based on the available toxicological data, the non-phthalate alternatives DINCH and DEHT (DOTP) present a lower risk profile compared to some regulated phthalates like DEHP.

  • DPHP : While DPHP exhibits low acute toxicity, concerns have been raised regarding its effects on the thyroid and pituitary gland in animal studies. Its metabolism is similar to that of DEHP, a phthalate with known reproductive toxicity. The German Federal Institute for Risk Assessment (BfR) concluded that it is necessary to reduce DPHP levels in toys due to potential health risks for children.

  • DINCH : This plasticizer has a comprehensive toxicological database. It shows low acute toxicity and was not estrogenic in the uterotrophic assay. The pivotal effect for deriving its TDI was renal toxicity observed in rat studies, leading to an EFSA-derived TDI of 1.0 mg/kg bw/day. However, some studies have noted that DINCH exposure may affect lipid metabolism and induce cellular stress.

  • DEHT (DOTP) : As a terephthalate, DEHT is structurally different from ortho-phthalates like DPHP. It demonstrates low acute toxicity and is not estrogenic. The NOAEL in a two-generation study was based on decreased offspring body weights at high doses. It is often considered to have a favorable toxicological profile compared to ortho-phthalates.

Safety Operating Guide

Proper Disposal of Bis(2-propylheptyl) Phthalate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of Bis(2-propylheptyl) phthalate (B1215562) (DPHP), ensuring laboratory safety and regulatory compliance.

Bis(2-propylheptyl) phthalate (DPHP) is a high molecular weight phthalate plasticizer commonly used in various laboratory and industrial applications. While not always classified as a hazardous substance by all regulatory bodies, proper disposal is paramount to maintaining a safe laboratory environment and ensuring environmental protection. Adherence to a standardized disposal protocol minimizes risks and ensures compliance with local, regional, and national regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the specific product in use.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

In Case of a Spill:

  • Ensure adequate ventilation.

  • Absorb the spilled liquid with an inert, non-combustible material such as sand, vermiculite, or a universal absorbent.

  • Collect the absorbed material and the spilled substance into a suitable, sealable, and properly labeled container for disposal.

  • Prevent the chemical from entering drains or waterways.

Step-by-Step Disposal Protocol

The recommended practice for the disposal of this compound is to manage it as a hazardous waste, unless determined otherwise by your institution's Environmental Health and Safety (EHS) department. This approach ensures the highest level of safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • Collect all DPHP waste, including contaminated materials, in a designated and compatible container. The container should be chemically resistant and have a secure lid.

  • Do not mix DPHP waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Container Labeling

  • Immediately label the waste container with the words "Hazardous Waste."

  • The label must clearly identify the contents as "this compound Waste" and include the date when the waste was first added.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]

  • Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transport.

  • Complete all required waste disposal paperwork, such as a hazardous waste manifest, accurately.[1]

Under no circumstances should this compound be disposed of down the drain or in regular trash. [2][3][4]

Quantitative Data Summary

ParameterSpeciesValueReference
Acute Oral Toxicity (LD50)Rat> 5,000 mg/kg[5]
Acute Dermal Toxicity (LD50)Rabbit> 2,000 mg/kg[5][6]
Acute Inhalation Toxicity (LC50)Rat> 20.5 mg/L (1-hour exposure)[5][6]
Aquatic Toxicity (LC50) - Related Phthalate (DOP)Fathead Minnow0.045 µg/L (96-hour)[1]

It is important to note that while the acute toxicity in mammals is low, some studies indicate potential hazards to aquatic life.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

DPHP_Disposal_Workflow start DPHP Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect Waste in a Compatible, Labeled Container ppe->collect label Label Container: 'Hazardous Waste' 'this compound' Date collect->label storage Store in Designated Satellite Accumulation Area (SAA) label->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs paperwork Complete Hazardous Waste Manifest/Paperwork contact_ehs->paperwork pickup Scheduled Waste Pickup paperwork->pickup disposal Final Disposal at a Licensed Facility pickup->disposal contain_spill Contain Spill with Inert Absorbent spill->contain_spill collect_spill Collect Contaminated Material into a Labeled Waste Container contain_spill->collect_spill collect_spill->label

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant research environment. Always prioritize consulting your institution's specific guidelines and the product's Safety Data Sheet.

References

Personal protective equipment for handling Bis(2-propylheptyl) phthalate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Bis(2-propylheptyl) Phthalate (B1215562)

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Bis(2-propylheptyl) phthalate (DPHP). Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Personal Protective Equipment (PPE)

The primary routes of exposure to this compound are skin contact, eye contact, and inhalation of mists or vapors.[1] The following table summarizes the recommended personal protective equipment.

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields or safety glasses with side-shields.[2][3]Conforming to EN 166 (EU) or NIOSH (US).[2]
Skin Protection Gloves: Chemical impermeable gloves (e.g., Neoprene, Butyl/Nitrile/Chloroprene rubber).[4] Always inspect gloves before use.[1][2] Clothing: Wear a lab coat; some sources recommend fire/flame resistant and impervious clothing or a full sleeves apron.[2][5]N/A
Respiratory Protection Generally not required with adequate ventilation (e.g., in a fume hood).[1] If exposure limits are exceeded, a full-face respirator or self-contained breathing apparatus is recommended.[2][5]Follow OSHA respirator regulations (29 CFR 1910.134).[4]

Operational Plan: Handling and Storage

A systematic approach to handling is crucial for safety. The following steps provide a procedural workflow for working with this compound.

Pre-Handling Preparations
  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the chemical's SDS.[1]

  • Ensure Adequate Ventilation: All handling should occur in a well-ventilated area, preferably within a properly functioning chemical fume hood.[2][3][4][6]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill cleanup materials (absorbent materials like sand, earth, or vermiculite), and waste containers before handling the chemical.[3][6]

  • Locate Safety Equipment: Ensure unobstructed access to an emergency eyewash station and safety shower.

Donning PPE
  • Put on a lab coat and closed-toe shoes.[1]

  • Wear appropriate safety goggles or glasses.[2][3]

  • Put on the recommended chemical-resistant gloves.[4]

Handling Procedure
  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Avoid breathing mists, gases, or vapors.[2]

  • Use spark-proof tools and explosion-proof equipment if there is an ignition risk.[2]

  • Keep containers tightly closed when not in use.[3]

Post-Handling
  • Doffing PPE: Remove gloves first, followed by the lab coat and eye protection.

  • Hygiene: Wash hands and face thoroughly after handling the chemical and before eating, drinking, or smoking.[3][7]

Storage
  • Store the container tightly closed in a dry, cool, and well-ventilated place away from direct sunlight.[2][3][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan

Proper disposal is critical to prevent environmental contamination.

  • Waste Collection: Collect the chemical and any contaminated materials (e.g., used gloves, absorbent material) in suitable, closed, and labeled containers for disposal.[2]

  • Regulatory Compliance: This product, in its present state, may not be considered a hazardous waste according to Federal regulations (40 CFR 261.4 (b)(4)).[3] However, it is the user's responsibility to determine if the product meets RCRA criteria for hazardous waste at the time of disposal.[3]

  • Disposal Method: Disposal must be carried out by a licensed facility and in accordance with all local, state, and national regulations.[3] Do not allow the product to reach the sewage system or waterways.[6]

  • Container Disposal: Empty containers should be taken to an approved waste handling site for recycling or disposal.[3]

Emergency Procedures

Spill Response
  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[2]

  • Wearing appropriate PPE, contain the spillage with non-combustible, absorbent material (e.g., sand, earth, vermiculite).[3][6]

  • Collect the absorbed material and place it in an appropriate container for disposal.[3]

First Aid Measures
  • Inhalation: Move the person into fresh air.[2] If symptoms occur, get medical attention.[3]

  • Skin Contact: Take off contaminated clothing immediately.[2] Flush skin with plenty of soap and water.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Get medical attention if irritation occurs.[3]

  • Ingestion: Rinse the mouth with water.[2] Do not induce vomiting unless directed by medical personnel.[3] Get immediate medical attention.[4]

Procedural Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage & Disposal cluster_emergency Emergency Protocol prep_sds Review SDS prep_vent Ensure Ventilation (Fume Hood) prep_ppe Assemble PPE & Spill Kit don_ppe Don PPE prep_ppe->don_ppe Proceed handle_chem Handle Chemical don_ppe->handle_chem doff_ppe Doff PPE handle_chem->doff_ppe spill Spill Response handle_chem->spill If Spill Occurs wash Wash Hands doff_ppe->wash storage Store Securely wash->storage Complete disposal Dispose of Waste (per regulations) first_aid First Aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(2-propylheptyl) phthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(2-propylheptyl) phthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.